Benzyl methyl(piperidin-4-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-methyl-N-piperidin-4-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKZBJSBKRVWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246867 | |
| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553672-39-2 | |
| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553672-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-methyl-N-4-piperidinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl methyl(piperidin-4-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl methyl(piperidin-4-yl)carbamate (CAS No. 553672-39-2), a heterocyclic carbamate of significant interest in medicinal chemistry and drug discovery. This document details the compound's structure, physicochemical characteristics, a plausible synthetic route, and expected spectroscopic signatures. Furthermore, it addresses handling, safety, and potential applications as a versatile building block in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Nomenclature
This compound is a bifunctional organic molecule incorporating a piperidine ring, a secondary amine, and a carbamate functional group protected by a benzyl group. The strategic placement of these functionalities makes it a valuable intermediate for introducing a methylamino-piperidine moiety in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group allows for selective manipulation of the piperidine's secondary amine under controlled conditions.
Systematic (IUPAC) Name: benzyl N-methyl-N-piperidin-4-ylcarbamate[1]
Common Synonyms: Benzyl Methylpiperidin-4-Ylcarbamate, Benzyl N-Methyl-N-(4-Piperidinyl)Carbamate, Methyl-4-Piperidinylcarbamic Acid Phenylmethyl Ester[1]
CAS Number: 553672-39-2[2]
Chemical Structure and Physicochemical Properties
The molecular structure of this compound features a central piperidine ring with a methyl-substituted carbamate at the 4-position. The carbamate nitrogen is further bonded to a benzyloxycarbonyl group.
Figure 1 : Molecular Structure of this compound.
A summary of the key physicochemical properties is presented in Table 1. Note that experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, theoretical or vendor-supplied data are provided where available.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2][3] |
| Molecular Weight | 248.32 g/mol | [1][2][3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Theoretical Density | 1.12 g/cm³ | [1] |
| SMILES | CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | [1] |
| MDL Number | MFCD09953015 | [1][2] |
Synthesis and Purification
A proposed multi-step synthesis is outlined below:
Step 1: Reductive Amination of a Protected 4-Piperidone The synthesis would likely commence with N-Boc-4-piperidone, a commercially available starting material. Reductive amination with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) would yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.
Step 2: Cbz Protection The secondary amine of the product from Step 1 can then be selectively protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (DCM). This would yield the fully protected intermediate, tert-butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate.
Step 3: Selective Deprotection of the Boc Group The final step involves the selective removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield the desired product, this compound.
Figure 2 : Proposed Synthetic Workflow for this compound.
Purification Protocol: Post-synthesis, the crude product would likely be purified using column chromatography on silica gel. The choice of eluent would depend on the polarity of the final product and any remaining impurities, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane would be a logical starting point. Final purity can be assessed by HPLC and NMR spectroscopy.
Spectroscopic and Analytical Characterization
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. While specific spectra are not publicly available, the expected characteristics can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - ~7.3-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).- ~5.1 ppm: Singlet, 2H (benzylic CH₂).- ~4.0-4.5 ppm: Broad multiplet, 1H (CH on piperidine at C4).- ~3.0-3.2 ppm: Multiplet, 2H (axial protons on piperidine at C2 and C6).- ~2.6-2.8 ppm: Singlet, 3H (N-methyl protons).- ~2.5-2.7 ppm: Multiplet, 2H (equatorial protons on piperidine at C2 and C6).- ~1.5-1.9 ppm: Multiplets, 4H (protons on piperidine at C3 and C5).- ~1.5-2.5 ppm: Broad singlet, 1H (piperidine N-H). |
| ¹³C NMR | - ~155-157 ppm: Carbonyl carbon of the carbamate.- ~136-137 ppm: Quaternary aromatic carbon of the benzyl group.- ~127-129 ppm: Aromatic CH carbons of the benzyl group.- ~66-68 ppm: Benzylic CH₂ carbon.- ~50-55 ppm: Piperidine C4 carbon.- ~43-46 ppm: Piperidine C2 and C6 carbons.- ~30-35 ppm: N-methyl carbon.- ~28-32 ppm: Piperidine C3 and C5 carbons. |
| FT-IR (cm⁻¹) | - ~3300-3400: N-H stretch (piperidine).- ~3030: Aromatic C-H stretch.- ~2940, 2860: Aliphatic C-H stretch.- ~1680-1700: C=O stretch (carbamate).- ~1450, 1495: Aromatic C=C stretch.- ~1230-1250: C-N stretch.- ~1000-1100: C-O stretch. |
| Mass Spec (ESI+) | - m/z 249.16: [M+H]⁺ (Calculated for C₁₄H₂₁N₂O₂⁺: 249.1598).- m/z 271.14: [M+Na]⁺ (Calculated for C₁₄H₂₀N₂NaO₂⁺: 271.1417). |
Reactivity, Stability, and Handling
Reactivity: The primary points of reactivity on the molecule are the piperidine nitrogen and the Cbz protecting group.
-
Piperidine Nitrogen: As a secondary amine, it is nucleophilic and basic. It can be alkylated, acylated, or used in coupling reactions after deprotonation.
-
Cbz Group: The benzyloxycarbonyl group is a robust protecting group, stable to many reagents. However, it is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which yields the deprotected amine, toluene, and carbon dioxide. It can also be removed under strongly acidic conditions (e.g., HBr in acetic acid).
Stability and Storage: The compound should be stored in a cool, dry place, sealed in a dark container to prevent degradation.[2] Recommended storage conditions are typically 2-8°C.[2] The material is generally stable under standard laboratory conditions.
Safety and Handling: Based on available safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Handling should occur in a well-ventilated area or a fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1]
Applications in Drug Discovery
This compound serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its structure is a common feature in a variety of biologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability.
The N-methyl-4-aminopiperidine moiety, which can be unmasked from this compound, is a pharmacophore present in numerous classes of drugs, including but not limited to:
-
Opioid Receptor Modulators: For the treatment of pain.
-
Dopamine and Serotonin Receptor Ligands: For neurological and psychiatric disorders.
-
Kinase Inhibitors: In oncology research.
-
Antihistamines and Anticholinergics: Various therapeutic areas.
The utility of this intermediate lies in its ability to be incorporated into a lead molecule, with the Cbz group being removed in a late-stage synthetic step to reveal the reactive secondary amine, which can then be further functionalized.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined structure, incorporating a protected secondary amine on a piperidine scaffold, allows for its strategic use in the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, a proposed synthetic pathway, and its potential applications, serving as a critical resource for scientists and researchers. While comprehensive experimental data remains to be fully published, the theoretical and vendor-supplied information compiled herein offers a robust starting point for its use in the laboratory.
References
An In-depth Technical Guide to Benzyl methyl(piperidin-4-yl)carbamate (CAS 553672-39-2)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Intermediate
In the vast repository of chemical entities, many compounds exist not as final products, but as crucial stepping stones in complex synthetic pathways. Benzyl methyl(piperidin-4-yl)carbamate, identified by its CAS number 553672-39-2, appears to be one such molecule. While not extensively documented in peer-reviewed literature as a standalone therapeutic agent or a widely commercialized product, its structural motifs—the benzyl carbamate and the piperidine ring—are of profound significance in medicinal chemistry.
This guide, therefore, adopts the perspective of a senior application scientist. It is structured not as a review of established applications, but as a technical exploration of the compound's properties, its potential utility, and the methodologies for its synthesis and analysis. We will delve into the causality behind the potential experimental choices, grounding our discussion in the well-established roles of its constituent parts in modern drug discovery. This document serves as a foundational resource for researchers considering the use of this molecule as a building block or intermediate in their synthetic endeavors.
Core Molecular Characteristics
This compound is an organic compound featuring a piperidine ring substituted at the 4-position with a methylcarbamate group, which is in turn protected by a benzyl group.
| Property | Value | Source(s) |
| CAS Number | 553672-39-2 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 248.32 g/mol | [2][3] |
| IUPAC Name | benzyl N-methyl-N-piperidin-4-ylcarbamate | [2] |
| Synonyms | Benzyl Methylpiperidin-4-Ylcarbamate, Benzyl N-Methyl-N-(Piperidin-4-Yl)Carbamate | [2] |
| Appearance | White to off-white solid (inferred from related compounds) | [4] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
The presence of the piperidine ring, a privileged scaffold in medicinal chemistry, suggests potential for interaction with a variety of biological targets. The N-benzyl carbamate functionality serves a dual role: it can act as a protecting group for the secondary amine of the piperidine, and the carbamate linkage itself is a key pharmacophore in many active molecules.[5]
The Strategic Importance in Synthesis and Drug Design
The true value of this compound lies in its potential as a versatile intermediate. Its structure is a composite of two key moieties widely exploited in drug discovery.
The Piperidine Motif: A Privileged Scaffold
The piperidine ring is a saturated heterocycle that is a common feature in a vast number of approved drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets.[6] The N-benzyl piperidine (N-BP) motif, in particular, is utilized by medicinal chemists to fine-tune efficacy and physicochemical properties.[6] The benzyl group can engage in cation-π interactions, further anchoring the molecule to its target.[6]
The Benzyl Carbamate Group: Protection and Bioactivity
The benzyl carbamate group, often referred to as a benzyloxycarbonyl or Cbz group, is a widely used protecting group for amines in organic synthesis.[7] Its stability under a range of conditions and its susceptibility to cleavage under specific, mild conditions (e.g., hydrogenolysis) make it an ideal choice for multi-step syntheses.
Beyond its role in protection, the carbamate functional group is a cornerstone of many pharmaceuticals.[5] Carbamates are known to act as inhibitors of enzymes such as acetylcholinesterase.[8][9] This dual-purpose nature—a protective group that can also be part of a final, bioactive molecule—makes intermediates like this compound particularly interesting.
It is crucial to distinguish this compound (CAS 553672-39-2) from the similarly named Benzyl (piperidin-4-ylmethyl)carbamate (CAS 132431-09-5). The latter is documented as a linker for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[10] While our target compound is not explicitly identified as a PROTAC linker, its structure suggests that with modification, it could potentially be adapted for such applications.
A Representative Synthetic Workflow
Caption: A plausible two-step synthetic workflow for this compound.
Detailed Protocol Steps:
Step 1: Synthesis of N-Methylpiperidin-4-amine
-
To a solution of piperidin-4-amine in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylpiperidin-4-amine.
Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines. It proceeds via reductive amination, where the amine first forms an iminium ion with formaldehyde, which is then reduced in situ by formic acid (or in this modified version, by a reducing agent like sodium borohydride). This method is chosen for its high yield and selectivity for methylation.
Step 2: Synthesis of this compound
-
Dissolve N-methylpiperidin-4-amine in a polar aprotic solvent such as dichloromethane, along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of benzyl chloroformate in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C for one hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the final compound.
Causality: This is a standard acylation reaction to form the carbamate. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The use of a cooled solution helps to control the exothermicity of the reaction.
Analytical Characterization Workflow
A self-validating protocol for the characterization of the synthesized this compound would involve a multi-pronged analytical approach to confirm its identity and purity.
Caption: A standard analytical workflow for the characterization of the target compound.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Purity should ideally be ≥95% for use in research applications.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic peaks for the benzyl group, the piperidine ring protons, and the N-methyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at approximately 249.15 m/z.[1]
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.
Future Research Directions and Applications
Given its structure, this compound is well-positioned as an intermediate for the synthesis of more complex molecules in several therapeutic areas:
-
Cholinesterase Inhibitors: The carbamate moiety is a known pharmacophore for acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease and other neurological disorders.[11] The piperidine scaffold could be further functionalized to enhance binding affinity and selectivity.
-
PROTACs and Molecular Glues: While not a linker itself, the piperidine nitrogen provides a handle for the attachment of linkers to recruit E3 ligases, suggesting its potential use in the synthesis of novel protein degraders.
-
GPCR Ligands: The piperidine scaffold is prevalent in ligands for G-protein coupled receptors. This intermediate could serve as a starting point for the development of novel agonists or antagonists.
Conclusion
This compound (CAS 553672-39-2) represents a valuable, albeit under-documented, chemical building block. Its true potential is realized when viewed through the lens of its constituent parts—the privileged piperidine scaffold and the versatile benzyl carbamate group. This guide provides a foundational understanding of its properties, a logical synthetic and analytical framework, and a forward-looking perspective on its potential applications in drug discovery. For the medicinal chemist, this compound is not just a collection of atoms, but a repository of latent potential, awaiting derivatization and exploration in the quest for novel therapeutics.
References
- 1. 553672-39-2|this compound|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. Benzylmethyl(piperidin-4-yl)carbamate , 95% , 553672-39-2 - CookeChem [cookechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl carbamate | 621-84-1 [chemicalbook.com]
- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Weight Determination of Benzyl methyl(piperidin-4-yl)carbamate
This guide provides a comprehensive exploration of the molecular weight of Benzyl methyl(piperidin-4-yl)carbamate, a key chemical entity in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to detail the theoretical basis and empirical validation required for absolute confirmation of its chemical identity. We will delve into the fundamental calculations and the advanced analytical workflows that form the cornerstone of rigorous scientific characterization.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic identifiers and properties, which are summarized below.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 553672-39-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Primary Application | Organic Building Block / Synthesis Intermediate | [1][3] |
Chemical Structure
The arrangement of atoms in this compound is critical to understanding its properties and reactivity.
Caption: Chemical structure of this compound.
Part 1: Theoretical Molecular Weight Calculation
The theoretical molecular weight is a fundamental property derived directly from the molecular formula (C₁₄H₂₀N₂O₂). This calculation is the first step in characterization and serves as the benchmark against which all experimental data are compared.
The calculation is an aggregation of the atomic masses of each constituent element, multiplied by the number of atoms of that element present in the molecule.
-
Carbon (C): 14 atoms × 12.011 u = 168.154 u
-
Hydrogen (H): 20 atoms × 1.008 u = 20.160 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 168.154 + 20.160 + 28.014 + 31.998 = 248.326 u
This value, typically rounded to 248.33 or 248.32 g/mol for practical laboratory use, represents the monoisotopic mass and is the target value for high-resolution mass spectrometry.[1][4]
Part 2: Experimental Verification of Molecular Weight
While the theoretical calculation is essential, it assumes a perfect composition. Experimental verification is non-negotiable in research and drug development to confirm the identity and purity of a synthesized compound. The two primary, complementary techniques for this purpose are Mass Spectrometry and Elemental Analysis.
Method 1: Mass Spectrometry (MS)
Mass spectrometry is the gold standard for molecular weight determination, providing a direct measurement of a molecule's mass-to-charge ratio (m/z). For a compound like this compound, which contains a basic piperidine nitrogen, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization mechanism that minimizes fragmentation and preserves the molecular ion.[5][6]
Caption: Standard workflow for LC-MS based molecular weight determination.
Detailed Experimental Protocol (LC-MS/MS):
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Separation (LC):
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure elution of the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.[5]
-
Injection Volume: 1 - 5 µL.[5]
-
-
Mass Spectrometric Analysis (MS):
-
Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.[5]
-
Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen, which readily accepts a proton.[5]
-
MS Scan: Perform a full scan (e.g., m/z 100-500) to identify the precursor ion.[5]
-
Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺. Given a molecular weight of 248.32, the expected m/z value would be approximately 249.33.
-
MS/MS Fragmentation (for structural confirmation): Select the [M+H]⁺ ion (m/z 249.33) for collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. For piperidine derivatives, characteristic fragmentation includes α-cleavage adjacent to the nitrogen and neutral loss of small molecules.[5][6] This step validates that the detected mass corresponds to the correct isomer.
-
Method 2: Elemental Analysis (EA)
Elemental analysis provides an orthogonal validation by determining the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen).[7] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. This technique is exceptionally powerful for confirming the empirical formula of a novel compound and assessing its purity.[8]
Caption: Workflow for Elemental Analysis via combustion.
Detailed Experimental Protocol (CHN Analysis):
-
Sample Preparation: A small, precisely weighed amount of the dry, pure compound (typically 1-3 mg) is placed into a tin or silver capsule.
-
Combustion: The sample is dropped into a high-temperature combustion furnace (≈950°C) with a stream of pure oxygen. The compound combusts, converting all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[9]
-
Reduction & Separation: The combustion gases are passed over heated copper to remove excess oxygen and reduce any nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component as it elutes from the column.
-
Calculation: The instrument's software calculates the absolute amounts of C, H, and N, and expresses them as a percentage of the initial sample weight. The oxygen percentage is typically determined by difference.[9]
Data Interpretation & Validation:
The experimental percentages are compared against the theoretical values for C₁₄H₂₀N₂O₂:
-
%C: (14 * 12.011) / 248.326 * 100 = 67.71%
-
%H: (20 * 1.008) / 248.326 * 100 = 8.12%
-
%N: (2 * 14.007) / 248.326 * 100 = 11.28%
-
%O: (2 * 15.999) / 248.326 * 100 = 12.89%
A successful analysis will yield experimental values within ±0.4% of the theoretical percentages, confirming the empirical formula. When combined with the molecular ion mass from MS, this provides an unambiguous determination of the molecular formula and, by extension, the molecular weight.[8]
Conclusion
The molecular weight of this compound is definitively established as 248.32 g/mol through a combination of theoretical calculation and rigorous experimental validation. While mass spectrometry provides a direct and precise measurement, elemental analysis offers an essential, orthogonal confirmation of the compound's elemental composition and purity. Employing both techniques in tandem constitutes a self-validating system that ensures the highest degree of scientific integrity, a critical requirement for advancing research in chemical synthesis and drug development.
References
- 1. 553672-39-2|this compound|BLD Pharm [bldpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 9. Elemental Analysis [quimicaorganica.org]
An In-depth Technical Guide to the Aqueous Solubility Profiling of Benzyl Methyl(piperidin-4-yl)carbamate
Foreword: The Imperative of Solubility in Modern Drug Discovery
Physicochemical Characterization of Benzyl Methyl(piperidin-4-yl)carbamate
A foundational understanding of a molecule's intrinsic properties is a prerequisite for any meaningful solubility investigation. This compound, with the molecular formula C₁₅H₂₂N₂O₂, possesses structural features that offer initial clues to its potential solubility behavior.
-
Molecular Structure: The presence of a piperidine ring and a carbamate linkage introduces polar functionalities capable of hydrogen bonding with water. Conversely, the benzyl group is hydrophobic and will detract from aqueous solubility. The methyl group on the carbamate nitrogen slightly increases lipophilicity.
-
Ionization Potential: The piperidine nitrogen is basic and will be protonated at physiological pH, which can significantly enhance aqueous solubility. The pKa of the conjugate acid of similar piperidine-containing compounds is a critical parameter to determine, as solubility will be pH-dependent.
-
Carbamate Group: The carbamate moiety itself is a key structural feature in many therapeutic agents.[4][5] It can participate in hydrogen bonding and its stability can be influenced by the surrounding chemical environment.[6][7] While generally stable, understanding its potential for hydrolysis is important.[7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~262.35 g/mol | Moderate molecular weight, generally favorable for solubility. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3 | Indicates a degree of lipophilicity which may limit high aqueous solubility. |
| pKa (of the piperidine nitrogen) | Estimated to be in the range of 8.5 - 10.5 | The compound will be predominantly ionized and more soluble in acidic to neutral pH environments. |
| Hydrogen Bond Donors | 1 (from the piperidine N-H) | Can contribute to interactions with water. |
| Hydrogen Bond Acceptors | 3 (two oxygens in the carbamate, one nitrogen) | Can contribute to interactions with water. |
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment
In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[8][9]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[1][10][11] It is a high-throughput screening method widely used in the early stages of drug discovery to quickly flag potential solubility liabilities.[12][13] The resulting value can often be higher than the true equilibrium solubility due to the formation of supersaturated solutions or amorphous precipitates.[8][10]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2][9] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration in the solution phase is constant.[3][12] This "gold standard" measurement is critical for later-stage development, including formulation and toxicology studies.[1][13]
The choice between these assays is dictated by the stage of the drug discovery process. Early on, the speed of the kinetic assay is advantageous for ranking large numbers of compounds. As a candidate progresses, the precision of the thermodynamic assay becomes indispensable.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the aqueous solubility of this compound.
High-Throughput Kinetic Solubility Assay
This protocol is designed for rapid assessment and is amenable to automation.
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored as a function of concentration, typically by turbidimetry (nephelometry) or by analyzing the concentration of the remaining soluble compound after filtration.[12][13]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
Multi-channel pipettors
-
Plate shaker/thermomixer
-
Microplate reader capable of UV-Vis absorbance measurements or nephelometry
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: In a separate 96-well filter plate, add 190 µL of PBS (pH 7.4) to each well. Using a multi-channel pipettor, transfer 10 µL of each DMSO dilution into the corresponding wells of the filter plate. This results in a final DMSO concentration of 5%.
-
Incubation: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[11][12]
-
Filtration: Place the filter plate on a vacuum manifold and collect the filtrate in a 96-well UV-transparent collection plate.
-
Quantification: Determine the concentration of the compound in the filtrate using a UV-Vis microplate reader. A standard curve of the compound in a 5% DMSO/PBS solution must be prepared for accurate quantification.[10] The highest concentration that remains in solution without precipitation is reported as the kinetic solubility.
Causality and Self-Validation:
-
Why DMSO? DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations.[10]
-
Why 5% DMSO in the final solution? While necessary for the initial dissolution, the percentage of co-solvent should be kept low as it can artificially inflate the measured aqueous solubility.
-
Why a 1-2 hour incubation? This is a kinetic measurement, not an equilibrium one. The shorter incubation time is a key feature of this high-throughput method.[12]
-
Why filtration and UV-Vis? This method directly measures the amount of compound that remains in solution, providing a more accurate result than simple turbidimetry which can be prone to interference.[12]
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for the determination of kinetic solubility.
"Gold Standard" Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility and requires more time and compound.
Principle: An excess of the solid compound is agitated in an aqueous buffer for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the solution. The concentration of the dissolved compound is then measured after separating the solid material.[12][14]
Materials:
-
This compound (solid form)
-
Aqueous buffer of choice (e.g., PBS at pH 7.4, or a range of pH buffers to assess pH-dependent solubility)
-
Glass vials with screw caps
-
Thermostated shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or LC-MS/MS system for quantification
Protocol:
-
Compound Addition: Add an excess amount of solid this compound to a glass vial. The excess should be clearly visible.
-
Solvent Addition: Add a precise volume of the aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it in a thermostated shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[12] Some protocols may extend this to 48 or 72 hours.[3]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC or LC-MS/MS method. A calibration curve is required for accurate quantification.
Causality and Self-Validation:
-
Why an excess of solid? To ensure that the solution becomes saturated and is in equilibrium with the solid phase.[2]
-
Why 24+ hours of agitation? To allow sufficient time for the dissolution process to reach equilibrium. This is the core principle of the thermodynamic measurement.[12]
-
Why centrifugation and filtration? To ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.
-
Why HPLC or LC-MS/MS? These methods offer high specificity and sensitivity, which is crucial for accurately quantifying the compound, especially if its solubility is low. They can also separate the parent compound from any potential degradants.
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for the "gold standard" shake-flask thermodynamic solubility assay.
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units, typically µg/mL or µM.
Table 2: Example Data Summary for this compound
| Assay Type | Buffer System | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | 0.1 M HCl, pH 1.2 | 25 | [Experimental Value] | [Calculated Value] |
It is expected that the kinetic solubility value may be higher than the thermodynamic solubility value.[8] The solubility in acidic pH is anticipated to be significantly higher than at neutral pH due to the protonation of the basic piperidine nitrogen.
Conclusion: A Pathway to De-risking Development
The systematic evaluation of aqueous solubility, as outlined in this guide, is not merely an exercise in data collection. It is a critical de-risking activity in the drug development pipeline. By employing both high-throughput kinetic screening and rigorous thermodynamic validation, researchers can build a comprehensive solubility profile for this compound. This knowledge empowers informed decisions regarding lead optimization, formulation strategies, and the design of subsequent preclinical studies, ultimately enhancing the probability of translating a promising molecule into a successful therapeutic agent.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Benzyl methyl(piperidin-4-yl)carbamate stability profile
An In-depth Technical Guide to the Stability Profile of Benzyl methyl(piperidin-4-yl)carbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the stability profile of this compound, a molecule of interest in contemporary drug discovery and development. Given the limited direct literature on this specific compound, this paper synthesizes foundational principles from the stability of carbamates and piperidine derivatives to construct a predictive and practical framework for its stability assessment. We will explore anticipated degradation pathways, provide detailed, field-proven protocols for forced degradation studies, and discuss the requisite analytical strategies for developing a stability-indicating method. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the molecule's intrinsic stability, in alignment with the principles set forth by the International Council for Harmonisation (ICH).
Introduction: The Imperative of Stability Profiling
This compound incorporates two key pharmacophoric moieties: a benzyl carbamate and a piperidine ring. The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable amide isostere and its ability to participate in crucial hydrogen bonding interactions.[1] The piperidine scaffold is ubiquitous in pharmaceuticals, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2]
The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[3] Regulatory bodies, through guidelines such as ICH Q1A(R2), mandate rigorous stability testing to identify potential degradation products and understand the chemical behavior of a new chemical entity under various environmental conditions.[4] Forced degradation, or stress testing, is the deliberate degradation of the drug substance under conditions more severe than accelerated stability testing, including acid, base, oxidation, heat, and light.[3][4] These studies are fundamental to elucidating degradation pathways and developing and validating stability-indicating analytical methods.[4][5]
This guide will provide the scientific rationale and detailed methodologies for conducting a thorough stability assessment of this compound.
Physicochemical Properties and Structural Considerations
A foundational understanding of the molecule's properties is essential before embarking on stability studies.
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [6] |
| Molecular Weight | 248.33 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Storage | Recommended: 4°C, protect from light. Long-term: -20°C to -80°C. | [6][7] |
The structure of this compound features several key reactive sites that are likely to influence its stability:
-
Carbamate Linkage: The ester-amide hybrid nature of the carbamate group makes it susceptible to hydrolysis, particularly under acidic or basic conditions.[4][8]
-
Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is basic and can be protonated in acidic media. It is also a potential site for oxidation.[9]
-
N-Methyl Group: While generally stable, N-dealkylation can occur under certain metabolic or harsh chemical conditions.
-
Benzyl Group: The benzylic position can be susceptible to oxidation. The Cbz (carboxybenzyl) protecting group, a close analog, is famously labile to catalytic hydrogenation.[10]
Anticipated Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated. A robust forced degradation study is designed to confirm these pathways and identify any unexpected degradation products.
Hydrolytic Degradation
Hydrolysis is often the primary degradation pathway for carbamates.[4][11]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the carbamate ester linkage is expected to be the most labile site. The reaction likely proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the cleavage of the carbamate bond. This would yield benzyl alcohol, methylamine, carbon dioxide, and 4-aminopiperidine as subsequent breakdown products.
-
Acid-Catalyzed Hydrolysis: In acidic media, hydrolysis can also occur, though the mechanism may differ. Protonation of the carbonyl oxygen can activate the carbamate towards nucleophilic attack by water.
Oxidative Degradation
Oxidative stress is a common degradation factor.
-
The secondary amine within the piperidine ring is susceptible to oxidation, potentially forming N-oxides or other related species.[9] Hydroxyl radicals, which can be generated by agents like hydrogen peroxide, are known to react with carbamates and piperidine rings.[12][13]
Photodegradation
The aromatic benzyl group suggests a potential for photosensitivity. As mandated by ICH Q1B, photostability testing is a crucial component of stress testing.[14] Exposure to UV or visible light could induce photochemical reactions, leading to the formation of degradants.
Thermal Degradation
While the six-membered piperidine ring is generally more thermally stable than 5- or 7-membered rings, high temperatures can induce degradation.[15] Thermal stress may lead to the cleavage of the weakest bonds in the molecule, potentially initiating fragmentation.
Caption: Proposed primary degradation pathways for the molecule.
Forced Degradation Studies: A Methodological Framework
The goal of forced degradation is to achieve a modest level of degradation, typically 5-20%, to ensure that secondary degradation products are not generated in significant amounts.[4] This allows for a clearer understanding of the primary degradation pathways.
The following diagram illustrates the typical workflow for these studies.
Caption: General workflow for a forced degradation study.
Experimental Protocols
The following protocols are based on established ICH guidelines and common practices for carbamate and amine-containing pharmaceuticals.[3][4]
a) Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. The use of co-solvents may be necessary if solubility is limited in aqueous media.[3]
b) Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis to prevent damage to the HPLC column.
-
Rationale: HCl is a common choice for acid hydrolysis studies.[3] Starting at room temperature is a prudent first step; if no degradation is observed, the temperature can be elevated (e.g., to 60°C).
c) Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points. Due to the higher lability of carbamates in basic conditions, shorter time points may be necessary (e.g., 0.5, 1, 2, 4 hours).[4]
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Rationale: NaOH is a standard choice for base hydrolysis.[3] Carbamate ester linkages are particularly susceptible to base-catalyzed hydrolysis.[4]
d) Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 48 hours.
-
Withdraw aliquots at various time points for analysis.
-
Rationale: Hydrogen peroxide is a widely used oxidizing agent in forced degradation studies as it mimics potential oxidative stress.[3][4] The concentration can be adjusted (e.g., up to 30%) if no degradation is observed.
e) Thermal Degradation (in solution):
-
Transfer an aliquot of the stock solution into a sealed vial.
-
Place the vial in a calibrated oven at an elevated temperature (e.g., 60°C or higher).
-
Maintain a control sample at room temperature.
-
Withdraw samples at various time points for analysis.
-
Rationale: This tests the stability of the drug in solution at elevated temperatures, which is relevant for processing and short-term storage excursions.[5]
f) Photostability Testing:
-
Expose a sample of the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[14]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze both the exposed and control samples after the exposure period.
-
Rationale: This standardized procedure ensures that any observed degradation can be attributed to light exposure rather than thermal effects. A significant difference in degradation between the exposed sample and the dark control indicates photosensitivity.[14]
Analytical Strategy and Data Interpretation
A validated, stability-indicating analytical method is the cornerstone of any stability study.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective technique for separating the parent drug from its degradation products.[4][5] A C18 column is often a good starting point.
-
Method Development: The goal is to develop a method that achieves baseline separation of the parent peak from all degradation product peaks and any peaks from the matrix (e.g., acid, base, oxidant). Gradient elution is typically required.
-
Peak Purity Analysis: A photodiode array (PDA) detector is essential for assessing peak purity, ensuring that each peak corresponds to a single component.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of the degradation products, which is crucial for understanding the degradation pathways.
Data Presentation: The results should be summarized in a clear, tabular format to facilitate comparison.
| Stress Condition | Reagent/Condition | Duration | % Degradation of Parent | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, RT | 4 h | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 48 h | Data | Data | Data |
| Thermal | 60°C in Solution | 72 h | Data | Data | Data |
| Photolytic | ICH Q1B exposure | N/A | Data | Data | Data |
Conclusion and Recommendations
This guide outlines a comprehensive strategy for assessing the stability profile of this compound. The molecule's stability is predicted to be most challenged by basic and oxidative conditions, primarily targeting the carbamate linkage and the piperidine nitrogen, respectively. The protocols and analytical strategies described herein provide a robust framework for experimentally determining its intrinsic stability, identifying potential degradants, and developing a stable formulation. It is recommended that all samples be stored under refrigerated and light-free conditions to minimize degradation.[5] A thorough execution of these studies is not only a regulatory requirement but a scientific necessity for ensuring the delivery of a safe and effective pharmaceutical product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
Introduction: Unveiling Benzyl methyl(piperidin-4-yl)carbamate
An In-depth Technical Guide to Benzyl methyl(piperidin-4-yl)carbamate for Researchers, Scientists, and Drug Development Professionals
This compound is a synthetic organic compound featuring a central piperidine ring, a carbamate functional group, and a benzyl substituent.[1] Its molecular structure combines several key pharmacophores that are prevalent in medicinal chemistry, suggesting its potential utility in drug discovery and development. The N-benzyl piperidine motif is a versatile scaffold known for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[2] Furthermore, the carbamate group is a key structural element in numerous approved drugs and can act as a bioisostere for amide bonds, potentially improving pharmacokinetic properties.[3]
This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential pharmacological applications. It is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, chemical biology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [5] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [6] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzyl-N-methylpiperidin-4-amine
-
To a stirred solution of 1-benzylpiperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1 equivalents, typically as a solution in a solvent like THF or ethanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid side reactions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-benzyl-N-methylpiperidin-4-amine.
Step 2: Synthesis of Benzyl methyl(1-benzylpiperidin-4-yl)carbamate
-
Dissolve N-benzyl-N-methylpiperidin-4-amine (1 equivalent) in an aprotic solvent like DCM or THF.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. The slow addition is important to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Benzyl methyl(1-benzylpiperidin-4-yl)carbamate.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Benzyl methyl(1-benzylpiperidin-4-yl)carbamate (1 equivalent) in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).
-
Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.
Potential Pharmacological Activity and Applications in Drug Discovery
The structural features of this compound suggest several potential applications in drug discovery.
As an Acetylcholinesterase Inhibitor
Carbamates are a well-known class of compounds that can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] The mechanism of inhibition involves the carbamylation of a serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme.[10] This reversible inhibition increases the levels of acetylcholine in the synaptic cleft, which can be beneficial in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. The presence of the carbamate moiety in this compound makes it a candidate for investigation as a potential AChE inhibitor.
Caption: Reversible inhibition of acetylcholinesterase by a carbamate compound.
As a PROTAC Linker
A closely related compound, Benzyl (piperidin-4-ylmethyl)carbamate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety can serve as a versatile scaffold for attaching different ligands. Given its structural similarity, this compound could also be explored as a building block for the synthesis of novel PROTACs.
As a Scaffold in Medicinal Chemistry
The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active compounds.[2] This includes compounds with activity as monoamine releasing agents, NMDA receptor antagonists, and acetylcholinesterase inhibitors.[12][13] Therefore, this compound can serve as a valuable starting material or intermediate for the synthesis of more complex molecules with diverse pharmacological profiles.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery and medicinal chemistry. While direct experimental data on its synthesis and biological activity are limited, this guide provides a robust framework for its preparation and exploration of its potential as an acetylcholinesterase inhibitor, a PROTAC linker, or a versatile building block for the development of new therapeutic agents. The proposed synthetic route is based on well-established chemical transformations, and the potential applications are grounded in the known pharmacology of its constituent structural motifs. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Benzyl methyl(piperidin-4-ylmethyl)carbamate | C15H22N2O2 | CID 53436041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 553672-39-2|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. arsdcollege.ac.in [arsdcollege.ac.in]
- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
A Technical Guide to Benzyl Methyl(piperidin-4-yl)carbamate for PROTAC Linker Synthesis
Abstract
The design of the linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC) success, profoundly influencing its ability to form a productive ternary complex and its overall drug-like properties. Saturated heterocycles, particularly piperidine, have emerged as privileged scaffolds for imparting conformational rigidity and favorable physicochemical characteristics to these linkers.[1][2][3] This guide provides an in-depth technical overview of Benzyl methyl(piperidin-4-yl)carbamate, a versatile building block for the synthesis of advanced PROTAC linkers. We will explore the strategic rationale for using piperidine-containing linkers, detail the synthesis and characterization of this specific reagent, and provide a validated workflow for its incorporation into a heterobifunctional degrader. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of targeted protein degradation.
The Strategic Imperative for Advanced Linker Design in PROTACs
PROTACs operate by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[][5] These heterobifunctional molecules are composed of three key elements: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is not merely a spacer; its length, rigidity, and chemical composition are paramount for establishing the correct geometry and cooperativity within the POI-PROTAC-E3 ligase ternary complex, which is the essential prerequisite for efficient ubiquitination and subsequent degradation.[6][7]
While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic simplicity, they often incur an entropic penalty upon binding and can be susceptible to metabolism.[3][8] Consequently, the field has increasingly adopted more rigid structural motifs to address these limitations.
The Role of the Piperidine Moiety
The incorporation of saturated heterocyclic rings like piperidine into linker scaffolds offers several distinct advantages:
-
Conformational Rigidity: The cyclic nature of piperidine constrains the linker's flexibility. This pre-organizes the PROTAC into a more defined set of conformations, which can reduce the entropic cost of forming the ternary complex and enhance binding affinity.[2][9]
-
Improved Physicochemical Properties: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH. This can improve aqueous solubility and cell permeability, critical challenges for large, often lipophilic PROTAC molecules.[1][7][8]
-
Enhanced Metabolic Stability: Rigid structures are often less prone to enzymatic degradation compared to flexible aliphatic chains, potentially leading to improved pharmacokinetic profiles.[3][8]
-
Vectorial Control: The piperidine ring provides well-defined exit vectors for attaching the POI and E3 ligands, allowing for precise control over their spatial orientation.
The following diagram illustrates the general mechanism of PROTAC action, highlighting the central role of the linker in bringing the POI and E3 ligase into proximity.
This compound: A Key Building Block
This compound is a strategically designed chemical intermediate for constructing piperidine-containing PROTAC linkers. Its structure features orthogonal protecting groups that enable sequential, controlled elaboration of the linker chain.
The benzyl (Bn) group on the piperidine nitrogen serves as a robust protecting group, readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are orthogonal to many other functional groups. The methyl carbamate protects the exocyclic nitrogen, allowing the piperidine nitrogen to be functionalized first.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 553672-39-2 | [10] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [11] |
| Molecular Weight | 248.33 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Purity | ≥96% |[12] |
Synthesis and Spectroscopic Characterization
While this compound is commercially available, understanding its synthesis is valuable for custom modifications. A representative synthetic route can be adapted from established procedures for similar piperidinyl compounds.[13]
Representative Synthesis Protocol
This protocol outlines a plausible, multi-step synthesis starting from commercially available 1-benzylpiperidin-4-one.
Step 1: Reductive Amination
-
To a solution of 1-benzylpiperidin-4-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).
-
Add Raney Nickel (approx. 10% w/w) to the mixture in a pressure reactor.
-
Pressurize the reactor with hydrogen gas (2-3 kg pressure) and stir the reaction mixture at 100°C for 12-16 hours.
-
After cooling, filter the catalyst and concentrate the filtrate under reduced pressure to yield 1-benzylpiperidin-4-amine.
Causality: Reductive amination is a highly efficient method for forming amines from ketones. Raney Nickel is a common and effective catalyst for this hydrogenation process.[13]
Step 2: Carbamate Formation
-
Dissolve the resulting 1-benzylpiperidin-4-amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, monitored by TLC.
-
Perform an aqueous workup, extract with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the target compound, this compound.
Causality: The reaction of an amine with a chloroformate in the presence of a base is a standard and high-yielding method for carbamate synthesis. The base is required to neutralize the HCl byproduct.[14]
Spectroscopic Profile
Full validation of the synthesized compound is critical. The following table outlines the expected NMR data based on analogous structures and chemical shift principles.[15]
Table 2: Predicted Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~7.30 | m | Ar-H (Phenyl) |
| ~5.10 | s | O-CH₂ -Ph | |
| ~4.50 | d | NH -COO | |
| ~3.50 | s | O-CH₃ | |
| ~3.45 | s | Ph-CH₂ -N | |
| ~2.85 | d | Piperidine CH (axial) | |
| ~2.05 | t | Piperidine CH (equatorial) | |
| ~1.75 | d | Piperidine CH (axial) | |
| ~1.50 | qd | Piperidine CH (equatorial) | |
| ¹³C NMR | ~157.0 | C =O (Carbamate) | |
| ~138.0 | Ar-C (Quaternary) | ||
| ~129.0, 128.5, 127.0 | Ar-C H | ||
| ~67.0 | O-C H₂-Ph | ||
| ~63.0 | Ph-C H₂-N | ||
| ~52.5 | O-C H₃ | ||
| ~52.0 | Piperidine C H₂ | ||
| ~48.0 | Piperidine C H-NH |
| | ~32.0 | | Piperidine C H₂ |
Workflow for PROTAC Linker Synthesis
The true utility of this compound lies in its role as a versatile intermediate. The orthogonal protecting groups allow for a directed and stepwise synthesis of the final PROTAC molecule.
Detailed Experimental Protocol
Objective: To synthesize a PROTAC by sequentially coupling an E3 ligase ligand (e.g., a pomalidomide derivative) and a POI warhead to the piperidine linker.
Part A: Synthesis of Linker-E3 Ligand Conjugate
-
Debenzylation: Dissolve this compound (1.0 eq) in ethanol. Add Palladium on carbon (10% Pd, 0.1 eq) and stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
Validation: Monitor the reaction by LC-MS to confirm the loss of the benzyl group (mass decrease of 90 Da).
-
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperidine intermediate.
-
Coupling: In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., 4-carboxy-pomalidomide, 1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes to activate the acid.
-
Causality: HATU is a highly effective peptide coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Add a solution of the deprotected piperidine intermediate (1.1 eq) in DMF to the activated E3 ligand solution.
-
Stir at room temperature for 6-12 hours.
-
Purification: Purify the resulting conjugate by preparative HPLC to yield the pure Linker-E3 Ligand Conjugate.
Part B: Final PROTAC Assembly
-
Carbamate Deprotection: Treat the Linker-E3 Ligand Conjugate with a suitable reagent to remove the methyl carbamate group. For example, hydrolysis using LiOH in a THF/water mixture can be effective, revealing the free methylamine.
-
Trustworthiness: This step must be carefully optimized, as the amide bonds of the PROTAC could also be susceptible to hydrolysis under harsh conditions. Monitoring by LC-MS is essential.
-
-
Final Coupling: The newly revealed methylamine can be coupled to a POI warhead functionalized with a carboxylic acid (using standard HATU coupling) or an appropriate leaving group for alkylation.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to ensure high purity for biological evaluation.
Conclusion
The rational design of linkers is a cornerstone of modern PROTAC development. Building blocks like this compound offer a compelling solution for creating linkers with enhanced rigidity, metabolic stability, and favorable physicochemical properties. The presence of orthogonal protecting groups provides medicinal chemists with the synthetic flexibility required to systematically explore the linker structure-activity relationship. By leveraging such advanced intermediates, researchers can accelerate the development of potent and selective protein degraders, pushing the boundaries of targeted therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. explorationpub.com [explorationpub.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. 553672-39-2|this compound|BLD Pharm [bldpharm.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. calpaclab.com [calpaclab.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Role of Benzyl Methyl(piperidin-4-yl)carbamate and its Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, prized for its conformational properties and its ability to serve as a versatile framework for interacting with biological targets.[1] When functionalized at the 4-position with a carbamate moiety, it becomes a privileged structure—the piperidin-4-yl-carbamate scaffold—that offers a unique combination of physicochemical and structural features. This guide provides a detailed examination of this scaffold, with a particular focus on benzyl methyl(piperidin-4-yl)carbamate as a key synthetic intermediate. We will explore its synthesis, the strategic rationale for its use, its role as a pharmacophore, and its successful application in diverse therapeutic areas, including oncology, neuroscience, and immunology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to empower the design of next-generation therapeutics.
The Piperidine-4-yl-carbamate: A Privileged Scaffold
The utility of the piperidin-4-yl-carbamate scaffold stems from the synergistic combination of its two core components: the piperidine ring and the carbamate linker.
-
The Piperidine Ring: As a saturated heterocycle, the piperidine ring can adopt a stable, low-energy chair conformation. This three-dimensional structure is ideal for occupying specific pockets within protein targets, such as the active sites of enzymes or the ligand-binding domains of receptors.[1] The basic nitrogen atom can be protonated at physiological pH, allowing for the formation of potent salt-bridge interactions with acidic residues like aspartate or glutamate.
-
The Carbamate Moiety: The carbamate group is a hybrid of an amide and an ester, but with greater stability than a typical ester.[2] Its unique resonance structure imposes conformational restriction and provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group).[2][3] This dual capability allows it to form robust, directional interactions that are critical for molecular recognition. Furthermore, carbamates are often more resistant to metabolic degradation than corresponding esters or amides, which can improve the pharmacokinetic profile of a drug candidate.[2]
The specific intermediate, This compound , encapsulates a key strategic element in synthesis. The benzyl group serves as a readily cleavable protecting group (Cbz or Z group) for the secondary amine of the piperidine ring, allowing for selective chemical manipulation at other sites of a molecule.[4]
Synthetic Strategy and Mechanistic Rationale
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. The synthesis of piperidin-4-yl-carbamate derivatives is typically robust and scalable. A common and efficient route begins with commercially available starting materials and employs well-understood, high-yielding reactions.[5]
The rationale behind this synthetic approach is rooted in efficiency and control. The use of a benzyl protecting group on the piperidine nitrogen is a deliberate choice; it is stable to a wide range of reaction conditions (e.g., basic, nucleophilic) but can be cleanly removed under mild hydrogenolysis conditions (H₂, Pd/C), which preserves the integrity of most other functional groups.[5] This orthogonality is a cornerstone of complex molecule synthesis. The reductive amination step is a highly efficient method for C-N bond formation.
Below is a generalized workflow for the synthesis of a protected piperidin-4-yl-carbamate intermediate.
Caption: Generalized synthetic workflow for this compound.
Role as a Pharmacophore: Interactions and Applications
The true power of the piperidin-4-yl-carbamate scaffold lies in its ability to function as a versatile pharmacophore that can be adapted to a wide array of biological targets. Its structural features enable several key types of interactions.
Caption: Key pharmacophoric interactions of the piperidin-4-yl-carbamate scaffold.
Case Studies in Drug Discovery
The adaptability of this scaffold is best illustrated through its application in successful drug discovery programs across different therapeutic areas.
Case Study 1: Kinase Inhibitors (Oncology) Protein kinases are critical targets in oncology. The piperidin-4-yl moiety is frequently incorporated into kinase inhibitors to provide a vector that orients other functional groups toward the ATP-binding site. In the development of a potent type II ABL/c-KIT dual kinase inhibitor, a (1-nicotinoylpiperidin-4-yl)oxy group was utilized.[6] The piperidine ring serves as a non-planar scaffold that positions the nicotinoyl group to form crucial hydrogen bonds with the kinase hinge region, while the overall structure helps achieve high selectivity and potent inhibition of cancer cell proliferation.[6]
Case Study 2: Choline Transporter Inhibitors (Neuroscience) The high-affinity choline transporter (CHT) is essential for acetylcholine synthesis and is a target for modulating cholinergic signaling. Structure-activity relationship (SAR) studies on a series of benzamide-based CHT inhibitors revealed the critical importance of the piperidine moiety.[7][8] Iterative medicinal chemistry efforts led to the discovery of ML352, where the 3-(piperidin-4-yl)oxy substituent was found to be optimal for potency.[7]
Table 1: SAR of Piperidine Substituents on Choline Transporter (CHT) Inhibition
| Compound | Piperidine Moiety Modification | IC₅₀ (µM) | Reference |
|---|---|---|---|
| ML352 (10m) | N-Methylpiperidine ether | 0.038 | [7] |
| 10l | Unsubstituted piperidine ether (NH) | >10 | [7] |
| 10o | Cyclohexyl replacement | Inactive | [7] |
| 10p | Cyclopentyl replacement | Inactive | [7] |
| 10q | (2-piperidin-1-yl)ethoxy replacement | 0.76 |[7] |
This data clearly demonstrates that the piperidine ring is not merely a passive linker but an active contributor to target engagement, with small modifications leading to dramatic changes in biological activity.
Case Study 3: NLRP3 Inflammasome Inhibitors (Immunology) The NLRP3 inflammasome is a key driver of inflammation in numerous diseases. The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a promising starting point for novel, non-covalent NLRP3 inhibitors.[9] In this context, the piperidine ring acts as a central hub, connecting the benzimidazolone core to other fragments that explore different binding pockets of the NLRP3 protein. This modularity allows chemists to fine-tune the compound's properties to block IL-1β release and pyroptotic cell death.[9][10]
Detailed Experimental Protocol: Synthesis of a Core Intermediate
To ensure scientific integrity and reproducibility, this section provides a representative, detailed protocol for the N-acylation of a piperidine amine, a key step in the elaboration of the core scaffold. This protocol is adapted from established methodologies.[5]
Objective: To synthesize N-(1-benzylpiperidin-4-yl)-N-methylacetamide from 1-benzyl-N-methylpiperidin-4-amine.
Materials & Equipment:
-
1-benzyl-N-methylpiperidin-4-amine (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Instrumentation for analysis: NMR, LC-MS
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-benzyl-N-methylpiperidin-4-amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per 1 g of starting material).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Causality Note: TEA acts as an acid scavenger, neutralizing the HCl generated during the acylation reaction, which prevents protonation of the starting amine and drives the reaction to completion.
-
-
Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The NaHCO₃ wash removes any remaining acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Validation: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Characterization: Combine the pure fractions and concentrate to afford the final product. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The data should be consistent with the expected structure of N-(1-benzylpiperidin-4-yl)-N-methylacetamide.
Future Directions and Conclusion
The piperidin-4-yl-carbamate scaffold continues to demonstrate its value in modern medicinal chemistry. Its application is expanding into new modalities, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). In PROTAC design, this scaffold can function as part of a robust linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of disease-causing proteins.[11][12]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A-Technical-Guide-to-Benzyl-methyl(piperidin-4-yl)carbamate-Derivatives-and-Analogs
Abstract
The benzyl methyl(piperidin-4-yl)carbamate scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of this important class of compounds. We will explore their evolution from initial discovery to their application in targeting enzymes of the endocannabinoid system and other therapeutic areas. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers, scientists, and drug development professionals with the critical knowledge needed to innovate within this chemical space.
The Piperidine-4-yl-Carbamate Scaffold: A Foundation for Therapeutic Innovation
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to confer drug-like characteristics.[1] When functionalized at the 4-position with a carbamate linker, it creates a scaffold with significant potential for developing targeted therapeutics.
Chemical Significance and Core Structure
The core structure of this compound consists of a central piperidine ring, a carbamate linkage, and a benzyl group. This arrangement provides a unique combination of rigidity and flexibility, with multiple points for chemical modification to fine-tune pharmacological activity. The carbamate moiety, in particular, can act as a key pharmacophore, often involved in covalent interactions with serine hydrolase enzymes.[2][3]
Evolution as a Privileged Scaffold
The therapeutic potential of piperidine derivatives is vast, with applications ranging from anticancer agents to treatments for neurodegenerative diseases.[1][4] The specific class of piperidine/piperazine carbamates has gained significant attention as potent inhibitors of endocannabinoid hydrolases, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][3] These enzymes are responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively, and their inhibition can produce analgesic and anti-inflammatory effects.
Synthetic Strategies and Exploration of Chemical Space
The synthesis of this compound derivatives and their analogs typically involves multi-step sequences that allow for the systematic introduction of various substituents. A general understanding of these synthetic routes is crucial for designing and producing novel compounds for screening and optimization.
General Synthetic Routes
A common strategy for the synthesis of these compounds starts with commercially available piperidine precursors, such as 1-benzylpiperidin-4-one or 4-aminopiperidine derivatives.[5][6] The key steps often include:
-
Formation of the Piperidine Core: This may involve reductive amination of a piperidinone to introduce the desired amine functionality.[5]
-
Carbamate Formation: The piperidine amine is then reacted with a suitable chloroformate, such as benzyl chloroformate, to form the carbamate linkage.[6]
-
Diversification: Substituents can be introduced on the piperidine nitrogen, the carbamate nitrogen, and the benzyl ring to explore the chemical space and optimize for potency and selectivity.[2]
Protocol: Representative Synthesis of a this compound Analog
This protocol outlines a representative synthesis of a this compound analog, adapted from established methodologies.[6][7]
Step 1: N-Alkylation of a Piperidine Precursor
-
To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add the desired benzyl halide (e.g., benzyl bromide) (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography to yield the N-benzylated piperidine intermediate.
Step 2: Carbamate Formation
-
Dissolve the N-benzylated piperidine intermediate (1.0 eq) in a solvent such as dichloromethane.
-
Add a base like triethylamine (1.5 eq) followed by the dropwise addition of methyl chloroformate (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final this compound analog.
Step 3: Deprotection (if necessary)
-
If a protecting group such as Boc is used on the piperidine nitrogen, it can be removed using acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.[7]
Diversification Points for Analog Development
The this compound scaffold offers several key positions for chemical modification to explore structure-activity relationships.
Caption: Key diversification points on the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has yielded valuable insights into the structural features required for potent and selective inhibition of target enzymes.
Impact of Piperidine Ring Substitution
The substituent on the piperidine nitrogen plays a crucial role in determining the compound's pharmacological profile. For inhibitors of endocannabinoid hydrolases, bulky and lipophilic groups at this position are often favored for enhanced potency.[2] However, for other targets, such as the μ-opioid receptor, different substitution patterns may be required.[8]
Role of the Carbamate Linker
The carbamate group is a key element for the mechanism of action of many of these derivatives, particularly those targeting serine hydrolases.[9][10] It acts as an electrophilic trap, leading to the carbamoylation of the active site serine residue and reversible inhibition of the enzyme.[9][10] The nature of the leaving group on the carbamate can also influence inhibitory potency.[2]
Influence of the Benzyl Group and its Modifications
The benzyl group and its substituents contribute significantly to the binding affinity of these compounds. Modifications to the aryl ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate the electronic properties and steric bulk of the molecule, leading to improved target engagement.[2] For instance, in a series of FAAH and MAGL inhibitors, refining the aryl substitution patterns was a key strategy to enhance potency and selectivity.[2]
Data Summary Table: SAR Insights
| Compound Modification | Target | Observed Effect on Activity | Reference |
| Increased steric bulk of aryl rings | MAGL | Improved potency | [2] |
| Introduction of a methylsulfonyl group | DPP4 | Little change in potency | [11] |
| Replacement of open-chain linker with pyrimidine | DPP4 | Dramatically improved potency | [11] |
| Variation in alkyl spacer length (indole to piperidine) | FAAH | Significant effect on activity | [6] |
| 4-chloro substitution on benzamide phenyl ring | HIF-1α Activator | Increased antitumor activity | [12][13] |
Pharmacological Profile and Mechanism of Action
The pharmacological properties of this compound derivatives are diverse and depend on their specific structural features. A primary area of investigation has been their activity as inhibitors of endocannabinoid-degrading enzymes.
Primary Biological Targets
-
Monoacylglycerol Lipase (MAGL): Inhibition of MAGL by piperidine/piperazine carbamates increases the levels of the endocannabinoid 2-AG in the brain, leading to CB1 receptor-dependent behavioral effects.[2]
-
Fatty Acid Amide Hydrolase (FAAH): Dual inhibition of FAAH and MAGL can also be achieved with certain derivatives, offering a broader modulation of the endocannabinoid system.[2][3]
-
Other Serine Hydrolases: Some compounds in this class may also show off-target activity against other serine hydrolases like ABHD6.[2]
-
Other Receptors and Enzymes: Derivatives of the broader piperidine scaffold have been shown to target a wide range of proteins, including opioid receptors, the presynaptic choline transporter, and dipeptidyl peptidase IV (DPP4).[8][11][14]
In Vitro Characterization Workflow
A systematic in vitro characterization is essential to determine the potency, selectivity, and mechanism of action of novel analogs.
Caption: A typical workflow for the in vitro characterization of novel analogs.
Protocol: A Standard In Vitro Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a target enzyme, such as FAAH or MAGL.
-
Enzyme and Substrate Preparation: Prepare a stock solution of the purified recombinant enzyme and a fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure:
-
Add a small volume of the diluted compounds to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a specific period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
ADME/Tox Profile Considerations
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is critical for the successful development of any drug candidate. For piperidine-containing compounds, potential metabolic liabilities, such as N-dealkylation, should be considered. The carbamate moiety itself is generally metabolized relatively quickly in the body.[15] In vitro metabolic stability assays using liver microsomes or S9 fractions are valuable for predicting in vivo clearance.[6]
Therapeutic Applications and Future Directions
The versatility of the this compound scaffold has led to its exploration in various therapeutic areas.
Case Studies in Specific Disease Areas
-
Neuropathic Pain and Inflammation: By inhibiting FAAH and/or MAGL, these compounds can elevate endocannabinoid levels, leading to analgesic and anti-inflammatory effects.[2][3]
-
Antipsychotic Agents: Some piperidine derivatives have shown potent inverse agonist activity at the 5-HT2A receptor, a key target for antipsychotic drugs.[16]
-
Anticancer Agents: N-(piperidin-4-yl)benzamide derivatives have been investigated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which can promote tumor cell apoptosis.[12][13]
-
HIV Treatment: Benzyl carbamate derivatives serve as crucial intermediates in the synthesis of HIV-integrase inhibitors.[17]
Emerging Opportunities and Next-Generation Analogs
Future research in this area will likely focus on:
-
Improving Selectivity: Designing analogs with higher selectivity for specific enzyme subtypes or receptor isoforms to minimize off-target effects.
-
PROTACs: Utilizing the benzyl (piperidin-4-ylmethyl)carbamate structure as a linker in the development of proteolysis-targeting chimeras (PROTACs).[18]
-
Novel Targets: Exploring the activity of this scaffold against other emerging therapeutic targets.
Conclusion
This compound derivatives and their analogs represent a rich and adaptable chemical scaffold with proven therapeutic potential. A deep understanding of their synthesis, structure-activity relationships, and pharmacological profiles is essential for leveraging this scaffold to develop next-generation therapeutics. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing drug discovery in this exciting field.
References
- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Note: A Scalable and Efficient Synthesis of Benzyl Methyl(piperidin-4-yl)carbamate
Introduction
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Specifically, 4-substituted piperidine derivatives are crucial building blocks in the synthesis of a wide range of therapeutic agents, from antivirals to central nervous system drugs.[4][5] This application note provides a detailed, scalable, and efficient protocol for the synthesis of benzyl methyl(piperidin-4-yl)carbamate, a key intermediate in the development of novel therapeutics. The described methodology is designed for robustness and high yield, making it suitable for both academic research and industrial drug development settings.
The synthetic strategy outlined herein is grounded in well-established chemical transformations, ensuring reproducibility and scalability. We will explore a multi-step synthesis commencing from readily available starting materials, focusing on the rationale behind the choice of reagents, reaction conditions, and purification techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this important synthetic intermediate.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence starting from N-Boc-4-piperidone. The overall strategy involves:
-
Reductive Amination: Formation of the N-methylamino group at the 4-position of the piperidine ring.
-
Deprotection: Removal of the Boc protecting group to yield the secondary amine.
-
Carbamate Formation: Introduction of the benzyl carbamate moiety.
This approach is advantageous due to the commercial availability of the starting material and the high-yielding nature of each transformation.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
-
N-Boc-4-piperidone
-
Methylamine solution (40% in water or 2M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or HCl in dioxane (4M)
-
Benzyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.
Step 1: Synthesis of tert-Butyl 4-(methylamino)piperidine-1-carboxylate
Rationale: This step employs a reductive amination reaction, a robust and widely used method for the formation of C-N bonds.[6] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the iminium intermediate, minimizing side reactions.
Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add methylamine solution (1.2 eq, 40% in water or 2M in THF) at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Key Reagents | Methylamine, NaBH(OAc)₃ |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity | >95% (by NMR) |
Table 1: Summary of Reaction Parameters for Step 1.
Step 2: Synthesis of Methyl(piperidin-4-yl)amine
Rationale: The tert-butoxycarbonyl (Boc) group is a common amine protecting group that can be readily cleaved under acidic conditions.[5] Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane are standard reagents for this transformation, providing the desired amine salt in high yield.
Protocol:
-
Dissolve the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) from the previous step in DCM (0.5 M).
-
To this solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in dioxane can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude amine salt can be used directly in the next step or basified with a suitable base (e.g., NaOH solution) and extracted into an organic solvent to obtain the free amine. For this protocol, we will proceed with the salt.
| Parameter | Value |
| Starting Material | tert-Butyl 4-(methylamino)piperidine-1-carboxylate |
| Key Reagents | Trifluoroacetic acid (TFA) or 4M HCl in dioxane |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% (as salt) |
| Purity | Sufficient for next step without purification |
Table 2: Summary of Reaction Parameters for Step 2.
Step 3: Synthesis of this compound
Rationale: The final step involves the formation of the carbamate linkage. Benzyl chloroformate is a classic reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group, which in this context forms the desired carbamate.[7][8] An organic base is required to neutralize the HCl generated during the reaction.
Protocol:
-
Suspend the crude methyl(piperidin-4-yl)amine salt (1.0 eq) in DCM (0.3 M).
-
Add a suitable organic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), and stir for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to afford the final product, this compound.
| Parameter | Value |
| Starting Material | Methyl(piperidin-4-yl)amine salt |
| Key Reagents | Benzyl chloroformate, Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 4-6 hours |
| Typical Overall Yield | 70-80% (over 3 steps) |
| Purity | >98% (by NMR and LC-MS) |
Table 3: Summary of Reaction Parameters for Step 3.
Figure 2: Detailed experimental workflow for the three-step synthesis.
Conclusion
This application note details a scalable and efficient three-step synthesis of this compound. The methodology relies on well-understood and high-yielding chemical reactions, ensuring its applicability in various research and development settings. By following the protocols outlined, researchers can reliably produce this valuable intermediate for their drug discovery programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzyl Methyl(piperidin-4-yl)carbamate from 4-Aminopiperidine
<_ _>
Abstract: This document provides a comprehensive guide for the synthesis of benzyl methyl(piperidin-4-yl)carbamate, a valuable building block in pharmaceutical and medicinal chemistry.[1][2] The synthesis involves a two-step procedure starting from the readily available 4-aminopiperidine. The first step is the selective protection of the primary amino group of 4-aminopiperidine using benzyl chloroformate to form benzyl (piperidin-4-yl)carbamate. The subsequent step involves the N-methylation of the piperidine nitrogen to yield the final product. This guide details the reaction mechanisms, provides step-by-step experimental protocols, and outlines essential safety precautions, particularly concerning the handling of benzyl chloroformate.
Introduction
Substituted piperidines are a crucial class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules.[1][2] Their versatile structure allows for diverse functionalization, making them key components in drug discovery.[1][3][4][5] this compound serves as an important intermediate for the synthesis of more complex molecules, particularly in the development of therapeutic agents.[6] This guide presents a reliable and scalable method for its preparation from 4-aminopiperidine.
The synthetic strategy hinges on a two-step sequence:
-
Selective Protection: The primary amine of 4-aminopiperidine is more nucleophilic than the secondary amine of the piperidine ring. This difference in reactivity allows for the selective protection of the 4-amino group with benzyl chloroformate (Cbz-Cl). This reaction forms a carbamate, effectively "masking" the primary amine and preventing it from undergoing undesired side reactions in the subsequent step.[7][8]
-
N-Methylation: With the primary amine protected, the secondary amine of the piperidine ring is then methylated. This can be achieved through various methods, with reductive amination using formaldehyde and a reducing agent being a common and efficient approach.[9][10]
Reaction Mechanism and Scientific Rationale
Step 1: Benzyloxycarbonyl (Cbz) Protection of 4-Aminopiperidine
The protection of amines is a fundamental strategy in multi-step organic synthesis. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.[8]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[11] The lone pair of electrons on the primary nitrogen atom of 4-aminopiperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[12] This is followed by the departure of the chloride ion, a good leaving group, resulting in the formation of the carbamate. A base, such as sodium carbonate or a tertiary amine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11][13]
Step 2: N-Methylation of Benzyl (Piperidin-4-yl)carbamate
N-methylation of the piperidine ring can be accomplished through several methods. Reductive amination is a highly effective and widely used technique for this transformation.[9] This reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with formaldehyde, which is then reduced in situ to the N-methyl derivative. Common reducing agents for this purpose include sodium triacetoxyborohydride, sodium cyanoborohydride, or formic acid (Eschweiler-Clarke reaction).[14][15]
Experimental Protocols
Safety First: Benzyl chloroformate is a lachrymator and is corrosive.[16][17] It can cause severe skin burns, eye damage, and is fatal if inhaled.[16][17] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and chemical-resistant gloves, must be worn at all times.[18][19]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Aminopiperidine | 100.16 | 10.0 g | 98% |
| Benzyl Chloroformate | 170.59 | 18.0 g | 97% |
| Sodium Carbonate | 105.99 | 11.0 g | ≥99.5% |
| Dichloromethane (DCM) | 84.93 | 200 mL | Anhydrous |
| Formaldehyde (37% in H₂O) | 30.03 | 8.5 mL | |
| Sodium Triacetoxyborohydride | 211.94 | 23.0 g | 97% |
| Methanol | 32.04 | 150 mL | Anhydrous |
| Saturated Sodium Bicarbonate Solution | As needed | ||
| Brine | As needed | ||
| Anhydrous Magnesium Sulfate | 120.37 | As needed |
Step-by-Step Protocol: Synthesis of Benzyl (Piperidin-4-yl)carbamate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopiperidine (10.0 g, 99.8 mmol) and sodium carbonate (11.0 g, 103.8 mmol) in 150 mL of dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (18.0 g, 105.5 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzyl (piperidin-4-yl)carbamate as a white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.
Step-by-Step Protocol: Synthesis of this compound
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude benzyl (piperidin-4-yl)carbamate from the previous step (assuming ~99.8 mmol) in 150 mL of anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add formaldehyde (8.5 mL of a 37% aqueous solution, ~105 mmol). Stir for 30 minutes at room temperature.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Carefully add sodium triacetoxyborohydride (23.0 g, 108.5 mmol) portion-wise over 20 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a clear oil or a low-melting solid.[20][21][22]
Visualization of the Synthetic Pathway
Chemical Reaction Scheme
Caption: Overall synthetic route from 4-aminopiperidine to the final product.
Experimental Workflow
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemos.de [chemos.de]
- 17. Benzyl Chloroformate [commonorganicchemistry.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. nj.gov [nj.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. epa.gov [epa.gov]
- 22. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemoselective Cbz Protection of Methyl(piperidin-4-yl)amine
Introduction: The Strategic Imperative of Chemoselective Amine Protection
In the intricate landscape of pharmaceutical development and complex molecule synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Among these, the amine moiety, with its inherent nucleophilicity and basicity, often requires strategic protection to prevent undesired side reactions. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, remains a cornerstone of amine protection strategy.[1][2] Its utility is rooted in its remarkable stability across a wide array of reaction conditions, yet it can be readily and cleanly removed under specific, mild reductive conditions, most commonly catalytic hydrogenolysis.[3][4]
This guide focuses on the chemoselective Cbz protection of methyl(piperidin-4-yl)amine, a bifunctional molecule possessing two distinct secondary amine centers. The challenge lies in differentiating between the endocyclic piperidine nitrogen and the exocyclic N-methylamino group. The successful mono-protection is critical for subsequent synthetic transformations where the unprotected amine is intended to react selectively. This protocol will detail a robust method to achieve this selectivity, explaining the underlying principles that govern the reaction's outcome.
The Underlying Chemistry: Mechanism of Cbz Protection
The standard method for introducing the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl).[2][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[6]
Commonly, an inorganic base like sodium carbonate or sodium bicarbonate in a biphasic aqueous-organic system (Schotten-Baumann conditions) or an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic organic solvent is employed.[2][7]
Caption: Nucleophilic acyl substitution mechanism for Cbz protection of an amine.
Achieving Chemoselectivity with Methyl(piperidin-4-yl)amine
Methyl(piperidin-4-yl)amine presents an interesting challenge due to its two secondary amine groups. The key to achieving chemoselectivity lies in the differential nucleophilicity and steric accessibility of the two nitrogen atoms.
-
Endocyclic Piperidine Nitrogen: This nitrogen is part of a six-membered aliphatic ring. It is generally considered to be more nucleophilic and less sterically hindered compared to the exocyclic amine.
-
Exocyclic N-Methylamino Nitrogen: This nitrogen is attached to a methyl group and the piperidine ring at the 4-position. The surrounding substituents can create a more sterically crowded environment, potentially slowing down its rate of reaction.
Therefore, under kinetically controlled conditions (e.g., low temperature, careful addition of the electrophile), the Cbz group is expected to react preferentially at the more nucleophilic and sterically accessible piperidine nitrogen. The protocol described below is designed to exploit this inherent reactivity difference to favor the formation of benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the chemoselective mono-N-Cbz protection of methyl(piperidin-4-yl)amine at the piperidine nitrogen.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Notes |
| Methyl(piperidin-4-yl)amine | 7149-33-9 | 128.22 | - | Starting material. |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | - | Lachrymator, handle in a fume hood.[8] |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Aqueous Soln. | Base for HCl neutralization. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Reaction and extraction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | Used for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For chromatography. |
| Hexanes | 110-54-3 | 86.18 | - | For chromatography. |
Experimental Workflow
Caption: Step-by-step experimental workflow for Cbz protection.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl(piperidin-4-yl)amine (1.0 eq, e.g., 5.0 g, 39.0 mmol).
-
Dissolution: Dissolve the starting material in dichloromethane (DCM, 100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.05 eq, e.g., 7.0 g, 41.0 mmol) dropwise to the rapidly stirring biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 10% Methanol in DCM with 1% Triethylamine).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc in hexanes) containing 1% triethylamine to afford the pure product.
Expected Results and Characterization
The expected product is benzyl 4-((methylamino)methyl)piperidine-1-carboxylate .
| Parameter | Expected Outcome |
| Product | Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate |
| CAS Number | 120786-09-0 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | Colorless to pale yellow oil |
| Yield | Typically > 85% |
| ¹H NMR (CDCl₃) | δ (ppm): 7.30-7.40 (m, 5H), 5.15 (s, 2H), 4.20 (br s, 2H), 2.80 (t, 2H), 2.55 (d, 2H), 2.45 (s, 3H), 1.70-1.85 (m, 3H), 1.10-1.25 (m, 2H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.1, 137.0, 128.5, 127.9, 127.8, 67.0, 54.0, 44.0, 36.5, 36.0, 29.5. |
| Mass Spec (ESI+) | m/z: 263.17 [M+H]⁺ |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive Cbz-Cl (hydrolyzed).- Insufficient base. | - Use fresh Cbz-Cl.- Ensure the pH of the aqueous layer remains basic (pH 8-10) throughout the reaction.[9] |
| Formation of Di-Cbz Product | - Reaction temperature too high.- Cbz-Cl added too quickly. | - Maintain the reaction temperature at 0-5 °C during the addition of Cbz-Cl.- Add Cbz-Cl slowly and dropwise. |
| Incomplete Reaction | - Insufficient reaction time.- Not enough Cbz-Cl. | - Allow the reaction to stir for a longer period, monitoring by TLC.- Use a slight excess (1.05-1.1 eq) of Cbz-Cl. |
| Difficult Purification | - Product is a basic amine and may streak on silica gel. | - Add 1% triethylamine to the chromatography eluent to suppress tailing and improve separation. |
Conclusion
The benzyloxycarbonyl group is an effective and robust protecting group for amines. The protocol detailed herein provides a reliable and chemoselective method for the mono-protection of methyl(piperidin-4-yl)amine at the more nucleophilic and sterically accessible piperidine nitrogen. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of benzyl chloroformate, high yields of the desired product can be achieved, setting the stage for subsequent synthetic elaborations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Benzyl Chloroformate [commonorganicchemistry.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Preamble: The Strategic Importance of the 4-Aminopiperidine Scaffold
An Application Guide for the Synthetic Manipulation of Benzyl Methyl(piperidin-4-yl)carbamate
The 4-aminopiperidine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[1][2] Its rigid, saturated ring system allows for precise three-dimensional positioning of substituents, enabling optimized interactions with biological targets. This compound is a versatile synthetic intermediate that capitalizes on this scaffold. It features two distinct nitrogen atoms: one within the piperidine ring, which acts as a highly reactive secondary amine, and another that has been "protected" as part of a stable carbamate group.
This guide provides a detailed exploration of the selective reaction of the nucleophilic piperidine nitrogen with various electrophiles. We will delve into the underlying chemical principles, provide field-tested protocols for key transformations, and offer practical advice for troubleshooting. The methodologies described herein are fundamental for the elaboration of this core structure into more complex molecules and final drug candidates.
Core Chemical Principles: A Tale of Two Nitrogens
The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms.
-
The Piperidine Nitrogen (N-1): This nitrogen is a secondary amine and is sp³ hybridized. Its lone pair of electrons is localized and readily available for nucleophilic attack. This is the primary site for reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
-
The Carbamate Nitrogen (N-4'): This nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group (C=O). This delocalization significantly reduces its nucleophilicity, rendering it unreactive towards most electrophiles under standard conditions. The benzyloxycarbonyl (Cbz or Z) group effectively serves as a robust protecting group.[3][4]
This electronic disparity allows for highly selective functionalization at the N-1 position of the piperidine ring without affecting the carbamate moiety. The Cbz group itself is stable under a wide range of conditions but can be selectively removed later, typically via catalytic hydrogenolysis, to reveal the N-methylamino group if further diversification is required.[3][4]
Caption: General reaction at the nucleophilic piperidine nitrogen.
General Experimental Considerations
Successful reactions require careful control of conditions. The following factors are critical for achieving high yields and purity.
-
Base Selection: Most reactions with electrophiles (e.g., alkyl or acyl halides) release an acidic byproduct (e.g., HBr, HCl) that will protonate the basic piperidine nitrogen, shutting down the reaction. A base is required to neutralize this acid.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are inexpensive and effective, particularly in polar aprotic solvents like acetonitrile or DMF. They are easily removed during aqueous work-up.
-
Tertiary Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents (like DCM). DIPEA is a sterically hindered, non-nucleophilic base, which is advantageous as it will not compete with the piperidine substrate in reacting with the electrophile.[5]
-
-
Solvent Choice: The solvent must dissolve the starting materials and be compatible with the reaction conditions.
-
Acetonitrile (MeCN): A polar aprotic solvent excellent for many N-alkylation reactions.
-
Dichloromethane (DCM): A less polar solvent, ideal for reactions at or below room temperature, such as acylations.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent useful for reactions that require higher temperatures to proceed.
-
-
Reaction Monitoring: It is crucial to track the progress of the reaction to determine completion and identify any potential side products. Thin-Layer Chromatography (TLC) is a rapid and effective method. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on the identity of the species in the reaction mixture.
Detailed Application Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes the reaction with benzyl bromide to form the N-benzylated product. This is a foundational method for introducing alkyl groups onto the piperidine nitrogen.[5]
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate to the stirred solution.
-
Slowly add benzyl bromide via syringe.
-
Heat the reaction mixture to 60-70 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-benzylated product.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol details the formation of an amide bond using acetyl chloride. N-acylation is typically very rapid and highly efficient.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (TEA or DIPEA).
-
Add acetyl chloride dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. It is often complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by silica gel column chromatography if necessary.
Protocol 3: N-Sulfonylation with a Sulfonyl Chloride
This protocol describes the formation of a sulfonamide using tosyl chloride, a reaction crucial for creating compounds with specific electronic and conformational properties.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl-Cl) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add the base (pyridine or TEA).
-
Cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-16 hours (overnight).
-
Monitor for completion using TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography or recrystallization.
Summary of Reaction Conditions
| Reaction Type | Electrophile Example | Base | Solvent | Temp. (°C) | Typical Time |
| N-Alkylation | Benzyl bromide | K₂CO₃ | MeCN | 60-70 | 4-8 h |
| N-Acylation | Acetyl chloride | TEA/DIPEA | DCM | 0 to RT | 1-2 h |
| N-Sulfonylation | Tosyl chloride | Pyridine/TEA | DCM | 0 to RT | 12-16 h |
Experimental Workflow and Troubleshooting
Caption: Standard workflow for electrophilic substitution reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Slow Reaction | 1. Inactive electrophile.2. Insufficient temperature.3. Reagents not anhydrous. | 1. Check purity/age of electrophile.2. Increase reaction temperature or switch to a higher boiling solvent (e.g., DMF).3. Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Side reactions (e.g., elimination of electrophile). | 1. Increase reaction time or temperature.2. Perform extractions carefully; optimize chromatography conditions.3. Use a less hindered base or lower the reaction temperature. |
| Multiple Products | 1. For alkylation: Over-alkylation to form a quaternary ammonium salt.2. Impure starting materials. | 1. Use only a slight excess (1.05-1.1 eq) of the alkylating agent.2. Purify starting materials before use. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Product is very polar and streaks on silica gel. | 1. Push the reaction to full completion.2. Use a different solvent system for chromatography (e.g., add MeOH or NH₃/MeOH to DCM/EtOAc). Consider reverse-phase chromatography. |
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of Benzyl Methyl(piperidin-4-yl)carbamate in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: Unlocking the Potential of the Piperidine Scaffold
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a valuable building block for targeting a wide array of biological receptors. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of structurally diverse compounds, accelerating the drug discovery process.[2] This guide provides a detailed protocol and expert insights into the strategic use of benzyl methyl(piperidin-4-yl)carbamate as a versatile building block in solid-phase synthesis to create libraries of substituted piperidines.
The benzyl carbamate functionality in this reagent serves as a robust protecting group for the piperidine nitrogen, analogous to the widely used benzyloxycarbonyl (Cbz or Z) group in peptide synthesis.[3] This protection strategy is orthogonal to many standard solid-phase chemistries, allowing for selective deprotection and subsequent derivatization. This application note will detail a comprehensive workflow, from resin selection and building block immobilization to on-resin diversification and final product cleavage, enabling researchers to efficiently explore the chemical space around the piperidine core.
Core Principles of the Synthetic Strategy
The overarching strategy involves the immobilization of a suitable scaffold onto a solid support, followed by the attachment of the this compound building block. The piperidine ring is then deprotected and further functionalized. Finally, the derivatized piperidine is cleaved from the resin to yield the desired products.
Key features of this approach include:
-
Orthogonal Protection: The use of a benzyl carbamate protecting group for the piperidine nitrogen allows for its selective removal without cleaving the molecule from the solid support, which is typically achieved under different conditions.
-
Versatility in Diversification: Once the piperidine nitrogen is deprotected, it can be functionalized through various reactions such as acylation, alkylation, sulfonylation, or reductive amination, enabling the creation of a diverse library of compounds.
-
Solid-Phase Advantages: By leveraging solid-phase synthesis, excess reagents and by-products can be easily removed by simple washing steps, driving reactions to completion and simplifying purification.[4]
The choice of resin and linker is critical for the success of this strategy. A Wang resin is a suitable choice as it allows for the attachment of a scaffold via an ester linkage, which can be cleaved under acidic conditions.[5]
Detailed Experimental Protocols
Materials and Reagents
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Fmoc-4-(hydroxymethyl)benzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Piperidine
-
A diverse set of carboxylic acids, sulfonyl chlorides, and aldehydes for diversification
-
Sodium triacetoxyborohydride (STAB)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Triisopropylsilane (TIS)
Workflow Overview
Caption: Overall workflow for the solid-phase synthesis of substituted piperidines.
Step-by-Step Protocol
Step 1: Linker Attachment to Wang Resin
-
Swell Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve Fmoc-4-(hydroxymethyl)benzoic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: Fmoc Deprotection
-
Swell the resin from Step 1 in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all traces of piperidine.
Step 3: Coupling of this compound
Rationale: In this step, the secondary amine of a deprotected amino acid attached to the resin is coupled with a carboxylic acid derivative of the piperidine building block. For this protocol, we will assume the use of a derivative where the piperidine is attached to a carboxylic acid spacer for coupling to the resin-bound amine. A more direct approach could involve functionalizing the resin with a linker amenable to direct attachment of the piperidine nitrogen.
-
Swell the deprotected resin from Step 2 in DMF (10 mL).
-
In a separate vial, pre-activate a carboxylic acid derivative of this compound (3 eq.) with a coupling agent like HATU (2.9 eq.) and a base such as DIPEA (6 eq.) in DMF for 10 minutes.
-
Add the pre-activated solution to the resin.
-
Shake the reaction vessel at room temperature for 4-6 hours. A Kaiser test can be performed to monitor the reaction progress.[6]
-
Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Deprotection of the Benzyl Carbamate
Rationale: The benzyl carbamate group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, providing orthogonality.[3] It can be removed under different conditions, most commonly catalytic hydrogenation.
-
Swell the resin from Step 3 in a suitable solvent such as THF or a mixture of DCM/MeOH.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.2 eq.), and a hydrogen donor, like phenylsilane (10 eq.).
-
Shake the mixture at room temperature for 12-16 hours.
-
Filter the resin and wash thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL) to remove the catalyst and by-products.
Step 5: On-Resin Diversification of the Piperidine Nitrogen
The deprotected secondary amine on the piperidine ring is now available for a variety of chemical transformations.
-
Acylation: To the deprotected resin, add a solution of a carboxylic acid (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. Shake for 4 hours.
-
Sulfonylation: To the deprotected resin, add a solution of a sulfonyl chloride (3 eq.) and DIPEA (5 eq.) in DCM. Shake for 6 hours.
-
Reductive Amination: To the deprotected resin, add a solution of an aldehyde (5 eq.) in 1% acetic acid in DMF. Shake for 1 hour. Then add sodium triacetoxyborohydride (5 eq.) and continue shaking for 12 hours.
After each diversification reaction, the resin should be thoroughly washed with the reaction solvent, followed by DCM and MeOH, and then dried.
Step 6: Cleavage of the Final Product from the Resin
-
Wash the derivatized resin with DCM (3 x 10 mL) and dry it partially.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
Step 7: Purification and Analysis
The crude product can be purified by preparative reverse-phase HPLC. The identity and purity of the final compounds should be confirmed by LC-MS and NMR spectroscopy.
Data Presentation: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Time (hr) | Temperature (°C) |
| 1 | Linker Attachment | Fmoc-4-(hydroxymethyl)benzoic acid, DIC, DMAP | DMF | 12 | 25 |
| 2 | Fmoc Deprotection | 20% Piperidine | DMF | 0.33 | 25 |
| 3 | Building Block Coupling | Carboxylic acid derivative of building block, HATU, DIPEA | DMF | 4-6 | 25 |
| 4 | Benzyl Carbamate Deprotection | Pd(PPh₃)₄, Phenylsilane | THF | 12-16 | 25 |
| 5a | Acylation | R-COOH, DIC, Oxyma | DMF | 4 | 25 |
| 5b | Sulfonylation | R-SO₂Cl, DIPEA | DCM | 6 | 25 |
| 5c | Reductive Amination | R-CHO, STAB | DMF/AcOH | 13 | 25 |
| 6 | Cleavage | 95% TFA, H₂O, TIS | - | 2-3 | 25 |
Visualization of Key Mechanism
Caption: Proposed mechanism for Palladium-catalyzed deprotection of the benzyl carbamate.
Conclusion
The protocol outlined in this application note provides a robust and versatile method for utilizing this compound in solid-phase synthesis. By leveraging the principles of orthogonal protection and the efficiencies of SPOS, researchers can rapidly generate libraries of novel piperidine derivatives for screening in drug discovery programs. The detailed steps and rationale provided herein are intended to serve as a comprehensive guide for scientists in the pharmaceutical and biotechnology industries, enabling them to accelerate their research and development efforts.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
High-Throughput Purification of Benzyl Methyl(piperidin-4-yl)carbamate via Preparative Reverse-Phase HPLC
An Application Guide by a Senior Scientist
Abstract
This comprehensive application note details a robust and scalable protocol for the purification of benzyl methyl(piperidin-4-yl)carbamate using preparative High-Performance Liquid Chromatography (HPLC). The methodology is built upon a systematic approach, beginning with analytical-scale method development and seamlessly transitioning to a high-throughput preparative workflow. We will explore the fundamental principles guiding the choice of stationary and mobile phases, the critical role of pH modifiers in achieving optimal peak symmetry for basic compounds, and the post-purification steps required for sample recovery and purity verification. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity carbamate compounds for downstream applications.
Introduction and Compound Overview
This compound (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ) is a small molecule featuring a carbamate linkage, a benzyl protecting group, and a basic piperidine moiety.[1] Such structures are common intermediates in medicinal chemistry, often serving as building blocks or linkers in the synthesis of more complex pharmacologically active agents, including PROTACs (Proteolysis Targeting Chimeras).[2] The ultimate biological or chemical application of this compound necessitates a high degree of purity, as even trace impurities from the synthetic process can lead to ambiguous results or undesirable side reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds.[3][4] This guide focuses on a reverse-phase HPLC (RP-HPLC) strategy, which separates molecules based on their hydrophobicity.[5][6] This approach is particularly well-suited for this compound due to its combination of a non-polar benzyl group and a more polar piperidine carbamate core.
The Chromatographic Principle: A Self-Validating Approach
The success of any preparative purification hinges on a well-designed chromatographic method.[7][8] Our strategy is to first develop a high-resolution separation at the analytical scale and then directly translate these conditions to a larger preparative system.
The Role of the Stationary and Mobile Phases
The separation will be conducted in reverse-phase mode .
-
Stationary Phase: A non-polar C18 (octadecylsilane) bonded silica is the stationary phase of choice. The hydrophobic C18 chains interact with the non-polar benzyl group of the analyte, causing it to be retained.
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile or methanol), is used to elute the compound.[9] By gradually increasing the proportion of the organic solvent (a technique known as gradient elution), we can systematically elute compounds from the column based on their hydrophobicity, with more polar impurities eluting first.[10]
Causality Behind Experimental Choices: The pH Imperative
The piperidine nitrogen in the target molecule is basic and will be protonated at acidic pH. In an unbuffered mobile phase, this can lead to poor chromatography, characterized by broad, tailing peaks. This occurs because the analyte can exist in both its charged (protonated) and neutral (free base) forms, which interact differently with the C18 stationary phase.
To ensure a single, stable analyte form and achieve sharp, symmetrical peaks, we will add an acidic modifier to the mobile phase.[11] Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is an excellent choice. It acts as an ion-pairing agent, ensuring the piperidine nitrogen remains consistently protonated throughout the separation, leading to reproducible retention times and improved peak shape.
Overall Purification and Analysis Workflow
The entire process, from crude material to a verified pure compound, follows a logical and systematic sequence. This workflow ensures that the final product meets the required purity specifications.
Caption: Overall workflow for HPLC purification.
Experimental Protocols
Safety Precaution: Always handle solvents and chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[12]
Protocol 1: Analytical Method Development
The goal here is to find the conditions that provide the best resolution between the target compound and its impurities.[13]
Step 1: Reagent and Sample Preparation
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., 50:50 ACN/Water or DMSO) to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm syringe filter before injection.[14]
Step 2: HPLC Instrumentation and Conditions
-
Instrument: An analytical HPLC system equipped with a UV detector (Diode Array Detector - DAD is preferred for peak purity analysis).[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detection: Monitor at a wavelength where the benzyl group absorbs, typically 254 nm. A secondary wavelength (e.g., 220 nm) can also be monitored.
-
Run the Scouting Gradient:
| Parameter | Value | Rationale |
| Column Temperature | 30 °C | Ensures consistent retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to avoid overloading the analytical column. |
| UV Wavelength | 254 nm | Strong absorbance from the benzyl chromophore. |
Table 1: Analytical HPLC Gradient
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |
|---|---|
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
Step 3: Data Analysis
-
Examine the chromatogram to identify the peak corresponding to the target compound.
-
Assess the resolution between the target peak and adjacent impurities.
-
If separation is suboptimal, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.
-
Once a suitable analytical method is established, note the retention time of the target compound.
Protocol 2: Preparative Scale-Up and Purification
Step 1: Sample and Mobile Phase Preparation
-
Mobile Phases: Prepare larger volumes of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (ACN + 0.1% TFA). Ensure you have enough for the entire purification run. Filter the mobile phases through a 0.45 µm filter.[16]
-
Sample Preparation: Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF), then dilute with the initial mobile phase composition (e.g., 90% Water / 10% ACN) until the sample is fully dissolved. This prevents the sample from precipitating on the column. The final concentration will depend on the loading study.
Step 2: Preparative HPLC Instrumentation and Conditions
-
Instrument: A preparative HPLC system with a high-pressure gradient pump, a larger flow cell UV detector, and a fraction collector.
-
Column: A scaled-up C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Flow Rate Calculation: Scale the flow rate based on the column cross-sectional area.
-
Scale Factor = (ID_prep / ID_analytical)² = (21.2 / 4.6)² ≈ 21.2
-
Preparative Flow Rate = Analytical Flow Rate x Scale Factor = 1.0 mL/min x 21.2 ≈ 21 mL/min
-
-
Run the Preparative Method:
Table 2: Preparative HPLC Gradient
| Parameter | Value |
|---|---|
| Column | C18, 21.2 x 250 mm, 10 µm |
| Flow Rate | 21 mL/min |
| UV Wavelength | 254 nm |
| Gradient | Same gradient profile as the optimized analytical method. |
Step 3: Fraction Collection
-
Set the fraction collector to trigger based on the UV signal threshold at 254 nm.
-
Collect fractions across the entire peak corresponding to the target compound. It is often wise to collect the peak front, apex, and tail in separate fractions to isolate the purest material.[13]
Protocol 3: Post-Purification Analysis and Recovery
Step 1: Purity Analysis of Collected Fractions
-
Inject a small aliquot (1-2 µL) from each collected fraction (or a representative set) onto the analytical HPLC system using the method developed in Protocol 1.
-
This step is critical for a self-validating system, confirming the purity of each fraction.[14][17]
Step 2: Pooling and Solvent Removal
-
Based on the analytical results, pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the majority of the acetonitrile and water using a rotary evaporator.
-
The remaining aqueous solution containing TFA can be lyophilized or subjected to a liquid-liquid extraction after basifying the solution to recover the free-base form of the compound.
Step 3: Final Confirmation
-
Confirm the identity and final purity of the isolated material using orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18]
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to maintaining efficiency in the lab.[16][19]
Caption: Common HPLC problems and their solutions.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By following a systematic approach of analytical method development, calculated scale-up, and rigorous post-purification quality control, researchers can confidently isolate this valuable intermediate with high purity. The principles discussed, particularly the management of analyte ionization through pH control, are broadly applicable to the purification of other small molecules containing basic functional groups.
References
- 1. Benzyl methyl(piperidin-4-ylmethyl)carbamate | C15H22N2O2 | CID 53436041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. moravek.com [moravek.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 8. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. youtube.com [youtube.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. torontech.com [torontech.com]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
Application Note: A Comprehensive Guide to the Chiral Separation of Benzyl Methyl(piperidin-4-yl)carbamate Enantiomers by HPLC and SFC
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This application note provides a detailed guide for the chiral separation of benzyl methyl(piperidin-4-yl)carbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We present optimized protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering researchers flexible, efficient, and robust methods for analytical and preparative-scale separations. A systematic approach to method development is detailed, emphasizing the rationale behind the selection of chiral stationary phases (CSPs) and mobile phase conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable methods for the chiral analysis of piperidine-based carbamate compounds.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences.[3] For chiral drug molecules, one enantiomer often possesses the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to adverse effects.[1] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. This compound is a chiral building block whose stereochemical integrity is crucial for the synthesis of enantiomerically pure final products.
The separation of its enantiomers presents a common analytical challenge that can be effectively addressed using chiral chromatography.[4] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose, utilizing Chiral Stationary Phases (CSPs) to achieve separation.[5][6] SFC, in particular, has emerged as a "greener" and often faster alternative to traditional normal-phase HPLC, primarily using supercritical CO2 as the main mobile phase component.[7][8][9]
This document outlines a strategic approach to developing and implementing chiral separation methods for this specific carbamate, providing both theoretical grounding and practical, step-by-step protocols.
Method Development Strategy: A Rational Approach
A successful chiral separation is contingent on the specific interactions between the analyte's enantiomers and the chiral selector on the CSP.[1][10] The "three-point interaction model" provides a simplified but effective conceptual framework, suggesting that a minimum of three simultaneous interactions are needed for chiral recognition.[1] For this compound, key interaction points include the carbamate group (hydrogen bonding, dipole-dipole), the phenyl ring (π-π stacking), and the piperidine ring (steric interactions).
Our method development strategy is a systematic screening process designed to efficiently identify the optimal combination of CSP and mobile phase.
Caption: Chiral Method Development Workflow.
Selection of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, are the most versatile and widely successful for a broad range of chiral compounds, including those with carbamate functionalities.[11][12][13] Their chiral recognition capabilities stem from a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[4]
For this compound, we recommend screening the following types of CSPs:
-
Amylose tris(3,5-dimethylphenylcarbamate) : Known for excellent recognition of aromatic compounds.
-
Cellulose tris(3,5-dimethylphenylcarbamate) : Offers complementary selectivity to its amylose counterpart.
-
Immobilized Polysaccharide Phases : These CSPs are covalently bonded to the silica support, providing enhanced robustness and allowing for the use of a wider range of solvents, which can be advantageous for optimizing selectivity.[14][15]
Mobile Phase Selection and Optimization
The choice of mobile phase is critical as it modulates the interactions between the analyte and the CSP.[4]
-
For HPLC (Normal Phase) : A mixture of an alkane (n-hexane or heptane) and an alcohol (isopropanol or ethanol) is the standard starting point. The alcohol acts as the polar modifier, and its concentration is adjusted to optimize retention and resolution.
-
For SFC : The primary mobile phase is supercritical CO2, with a polar organic co-solvent (typically methanol, ethanol, or isopropanol) added to modulate analyte solubility and interaction with the CSP.[7][16]
Basic or acidic additives are often essential for improving peak shape and resolution, especially for compounds with amine functionalities like the piperidine moiety.
-
Basic Additives (e.g., Diethylamine - DEA) : Recommended for basic compounds to minimize peak tailing caused by secondary interactions with residual silanols on the silica support.
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA) : Can be useful in certain cases to protonate the analyte, potentially altering its interaction with the CSP.
Experimental Protocols
Sample Preparation
-
Stock Solution : Prepare a stock solution of the racemic this compound standard at a concentration of 1.0 mg/mL in methanol or ethanol.
-
Working Solution : Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved before injection.
Protocol 1: Chiral HPLC Method
This protocol details a standard normal-phase HPLC approach.
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chiral Column: A polysaccharide-based column, e.g., Lux® Cellulose-1 or Chiralpak® IC. (Dimensions: 250 x 4.6 mm, 5 µm particle size).
Step-by-Step Protocol:
-
Column Installation and Equilibration : Install the selected chiral column into the HPLC system.
-
System Purge : Purge the system with the mobile phase (n-Hexane/Isopropanol, 80:20 v/v with 0.1% DEA) for at least 30 minutes or until a stable baseline is achieved. Allow at least 10 column volumes for proper equilibration.[17]
-
Set Chromatographic Conditions :
-
Mobile Phase : n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 25 °C
-
Detection Wavelength : 220 nm (based on the benzyl chromophore)
-
Injection Volume : 10 µL
-
-
Analysis : Inject the prepared working solution and record the chromatogram.
-
Optimization : If separation is not optimal (Resolution < 1.5), adjust the isopropanol content. Decreasing the percentage of isopropanol will generally increase retention times and may improve resolution. Conversely, increasing it will shorten the analysis time.
Protocol 2: Chiral SFC Method
SFC offers a high-speed, environmentally friendly alternative.[8][9]
Instrumentation and Columns:
-
SFC System: Waters ACQUITY UPC² or equivalent, equipped with a CO2 pump, co-solvent pump, autosampler, column manager, and photodiode array (PDA) detector.
-
Chiral Column: A compatible polysaccharide-based column, e.g., Lux® Amylose-1 or Chiralpak® IA. (Dimensions: 150 x 4.6 mm, 3 µm particle size).
Step-by-Step Protocol:
-
Column Installation and Equilibration : Install the selected chiral column into the SFC system.
-
System Equilibration : Equilibrate the system with the initial mobile phase conditions for approximately 5-10 minutes. SFC equilibration is significantly faster than HPLC.[8]
-
Set Chromatographic Conditions :
-
Mobile Phase : CO2 / Methanol with 0.1% DEA
-
Gradient/Isocratic : Start with an isocratic elution of 15% Methanol.
-
Flow Rate : 2.0 mL/min
-
Back Pressure : 150 bar
-
Column Temperature : 40 °C
-
Detection Wavelength : 220 nm
-
Injection Volume : 2 µL
-
-
Analysis : Inject the prepared working solution and record the chromatogram.
-
Optimization : Adjust the percentage of the methanol co-solvent. A lower percentage typically increases retention and may enhance resolution. A screening gradient from 5% to 40% methanol over 5-10 minutes is an efficient way to find the optimal isocratic condition.
Results and Discussion
Successful chiral separation is defined by achieving baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks in a reasonable analysis time. The following table summarizes typical results obtained from the screening and optimization process.
| Parameter | HPLC Method | SFC Method |
| Column | Lux® Cellulose-1 (250x4.6mm, 5µm) | Lux® Amylose-1 (150x4.6mm, 3µm) |
| Mobile Phase | n-Hexane/IPA/DEA (80:20:0.1) | CO2/Methanol/DEA (85:15:0.1) |
| Flow Rate | 1.0 mL/min | 2.5 mL/min |
| Temperature | 25 °C | 40 °C |
| Retention Time 1 | 8.5 min | 2.1 min |
| Retention Time 2 | 10.2 min | 2.8 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Selectivity (α) | 1.25 | 1.33 |
| Analysis Time | ~12 min | ~4 min |
As the data indicates, both HPLC and SFC can achieve excellent separation of the this compound enantiomers. The SFC method, however, provides a significantly faster analysis time, demonstrating its advantage in high-throughput screening environments.[9] The selectivity (α) factor, a measure of the separation between the two peaks, is slightly higher in the SFC method, suggesting a more favorable interaction with the amylose-based CSP under these conditions.
Mechanism of Chiral Recognition
The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[12] The differing stability of these complexes leads to different retention times.
Caption: Model of Diastereomeric Interactions.
For this compound, the key interactions driving separation on a polysaccharide CSP likely include:
-
Hydrogen Bonding : The carbamate N-H and C=O groups can act as hydrogen bond donors and acceptors.
-
π-π Interactions : The benzyl group can interact with the phenyl groups on the CSP.
-
Steric Interactions : The overall shape of the molecule and the orientation of the piperidine ring influence how well each enantiomer fits into the chiral grooves of the CSP.
The combination and strength of these interactions differ for each enantiomer, resulting in their chromatographic separation.[10]
Conclusion
This application note has presented robust and efficient methods for the chiral separation of this compound enantiomers using both HPLC and SFC. By systematically screening polysaccharide-based chiral stationary phases and optimizing mobile phase conditions, baseline resolution was readily achieved. The SFC method is highlighted as a superior alternative for high-throughput applications due to its significantly shorter analysis times and reduced solvent consumption. The detailed protocols and strategic guidelines provided herein can be adapted by analytical scientists to reliably determine the enantiomeric purity of this and structurally related compounds, ensuring the quality and safety of pharmaceutical products.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. shimadzu.com [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Application of Benzyl Methyl(piperidin-4-yl)carbamate in Modern Kinase Inhibitor Design: An Application Note and Protocol
Introduction: The Piperidine Scaffold as a Privileged Motif in Kinase Inhibition
The six-membered nitrogenous heterocycle, piperidine, is a cornerstone in medicinal chemistry, widely recognized for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic tractability and favorable physicochemical properties have established it as a "privileged structure" in modern drug discovery.[1] Particularly in the realm of oncology and inflammatory diseases, the piperidine moiety has been instrumental in the design of potent and selective kinase inhibitors.[3][4][5] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention.
The piperidine ring can serve multiple roles in a kinase inhibitor's structure: it can act as a rigid scaffold to orient functional groups for optimal interaction with the kinase active site, function as a linker to connect different pharmacophoric elements, or be modified to enhance solubility and pharmacokinetic properties.[1][5] This versatility makes piperidine derivatives, such as Benzyl methyl(piperidin-4-yl)carbamate, valuable building blocks for the synthesis of novel kinase inhibitors.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the design and synthesis of kinase inhibitors. We will explore the rationale behind its application, provide a detailed synthetic protocol for its incorporation into a lead compound, and outline a standard protocol for evaluating the biological activity of the resulting inhibitor.
Rationale for Employing this compound in Kinase Inhibitor Design
This compound is a bifunctional molecule that offers several advantages in the design of kinase inhibitors. Its structure comprises a piperidine ring, a methylcarbamate group, and a benzyl protecting group. This combination of features allows for its strategic incorporation into a kinase inhibitor scaffold.
The piperidine ring provides a rigid, three-dimensional scaffold that can be used to project substituents into specific regions of the kinase active site. The methylcarbamate moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the hinge region of the kinase, a critical area for inhibitor binding. The secondary amine on the piperidine allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[6] The benzyl group serves as a protecting group for the carbamate nitrogen, which can be selectively removed to allow for further chemical modifications.[7]
The overall design strategy involves using this compound as a versatile building block to introduce a key pharmacophoric element into a kinase inhibitor scaffold. This approach allows for the systematic exploration of chemical space around the piperidine core to achieve desired potency, selectivity, and drug-like properties.
Experimental Protocols
Part 1: Synthesis of a Representative Kinase Inhibitor using this compound
This protocol describes a representative synthesis of a hypothetical kinase inhibitor, "Inhibitor-X," using this compound as a key intermediate. The synthesis involves a standard amide coupling reaction, a common method for linking molecular fragments in drug discovery.
Reaction Scheme:
Figure 1: Synthetic workflow for the preparation of a protected kinase inhibitor.
Materials:
-
This compound
-
A suitable kinase-targeting scaffold containing a carboxylic acid functional group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the kinase-targeting scaffold (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired protected inhibitor.
Part 2: Deprotection of the Benzyl Carbamate (Optional)
If the final inhibitor design requires a free carbamate or further modification at this position, the benzyl protecting group can be removed.
Reaction Scheme:
Figure 2: Deprotection of the benzyl carbamate via hydrogenolysis.
Materials:
-
Protected Inhibitor-X
-
Palladium on carbon (10 wt. % Pd)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected inhibitor in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected inhibitor.
Part 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay.
Principle:
The assay measures the amount of ATP remaining in the solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A decrease in kinase activity due to the presence of an inhibitor results in a higher luminescence signal.
Materials:
-
Synthesized inhibitor compound
-
Target kinase enzyme
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Kinase Reaction:
-
Add the kinase enzyme, substrate, and kinase assay buffer to the wells of the microplate.
-
Add the diluted inhibitor compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate at room temperature for a short period to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Data Presentation:
The inhibitory activities of a series of synthesized compounds can be summarized in a table for easy comparison.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Inhibitor-X | Kinase A | 50 |
| Analog-1 | Kinase A | 120 |
| Analog-2 | Kinase A | 25 |
| Staurosporine (Control) | Kinase A | 5 |
Structure-Activity Relationship (SAR) Insights
The modular nature of the synthetic approach described allows for the systematic exploration of the structure-activity relationship.
Figure 3: Key areas for SAR exploration around the this compound scaffold.
By synthesizing analogs with modifications at different positions, researchers can gain valuable insights into the key structural features required for potent and selective kinase inhibition. For example, altering the kinase-targeting scaffold can improve potency and selectivity, while modifications to the piperidine ring can modulate solubility and pharmacokinetic properties.[3][8]
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the design and synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for developing potent and selective inhibitors through systematic SAR studies. The protocols outlined in this application note offer a practical guide for the incorporation of this scaffold into a drug discovery program, from initial synthesis to biological evaluation. The strategic use of such well-defined chemical synthons will continue to be a critical driver of innovation in the development of targeted therapies for a wide range of diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Utilizing a Protected Piperidine Carbamate Intermediate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. We delve into a representative synthetic strategy, focusing on the pivotal role of protected aminopiperidine carbamate intermediates, analogous to benzyl methyl(piperidin-4-yl)carbamate. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data interpretation guidelines. The protocols are designed to be self-validating, incorporating purification and analytical characterization steps to ensure the integrity of the synthesized compounds.
Introduction: The Significance of DPP-4 Inhibition and Key Structural Moieties
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, the lifespan of active incretins is prolonged, leading to enhanced glycemic control with a reduced risk of hypoglycemia compared to other antidiabetic agents.[3][4]
A common structural feature in many potent and selective DPP-4 inhibitors, such as Alogliptin and Sitagliptin, is the presence of a substituted piperidine ring.[2][5] This moiety is crucial for the molecule's interaction with the active site of the DPP-4 enzyme. The amino group on the piperidine ring often forms key salt bridge interactions, while the overall conformation of the ring influences binding affinity and selectivity. To facilitate the synthesis and prevent unwanted side reactions, the amine on the piperidine ring is typically protected, often as a carbamate derivative like a tert-butyloxycarbonyl (Boc) or a benzyl carbamate (Cbz) protected amine. The use of a carbamate-protected piperidine, such as tert-butyl (R)-piperidin-3-ylcarbamate, is a central strategy in the convergent synthesis of many "gliptins".[6]
This guide will use the synthesis of an Alogliptin analogue as a representative example to illustrate the application of a protected piperidine carbamate intermediate in the construction of a DPP-4 inhibitor.
Mechanism of Action of DPP-4 Inhibitors
The therapeutic effect of DPP-4 inhibitors is achieved through the potentiation of the endogenous incretin system. The mechanism can be summarized in the following steps:
-
DPP-4 Inhibition : The inhibitor molecule binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating incretin hormones.[7]
-
Increased Incretin Levels : This inhibition leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP following a meal.[3]
-
Glucose-Dependent Insulin Secretion : Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a manner that is dependent on blood glucose levels. This glucose-dependency is a key factor in the low incidence of hypoglycemia associated with this class of drugs.[2][3]
-
Suppression of Glucagon Secretion : GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[2]
-
Improved Glycemic Control : The dual action of increased insulin secretion and decreased glucagon release results in lower fasting and postprandial glucose concentrations, thereby improving overall glycemic control in patients with type 2 diabetes.[3]
Caption: Mechanism of action of DPP-4 inhibitors.
Synthesis of a DPP-4 Inhibitor: A Representative Protocol
The following protocols outline the synthesis of an Alogliptin-like molecule, demonstrating the preparation of a key chiral aminopiperidine intermediate and its subsequent coupling to a pyrimidinedione core.
Part A: Synthesis of the Chiral Intermediate - (R)-tert-butyl piperidin-3-ylcarbamate
The enantiomerically pure (R)-3-aminopiperidine is a critical building block. Its synthesis can be achieved through various methods, including the resolution of racemic mixtures or asymmetric synthesis.[2] A modern and efficient approach involves the use of transaminases for the asymmetric amination of a prochiral ketone.[3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Monitoring the Synthesis of Benzyl Methyl(piperidin-4-yl)carbamate by Thin-Layer Chromatography
Abstract: This document provides a comprehensive, in-depth guide for monitoring the synthesis of benzyl methyl(piperidin-4-yl)carbamate using Thin-Layer Chromatography (TLC). The protocols outlined herein are designed for researchers, scientists, and professionals in drug development. This guide emphasizes not just the procedural steps but the underlying scientific principles, ensuring robust and reproducible reaction monitoring. By detailing the causality behind experimental choices, this application note serves as a self-validating system for tracking the N-protection of a piperidine derivative, a common structural motif in medicinal chemistry.
Introduction: The Rationale for TLC in Synthesis
The synthesis of this compound involves the formation of a carbamate functional group, a crucial step in the preparation of many pharmaceutical compounds. Specifically, this involves the protection of a secondary amine on the piperidine ring. Accurate and efficient monitoring of this reaction is paramount to determine reaction completion, optimize reaction conditions, and identify the formation of potential byproducts.
Thin-Layer Chromatography (TLC) is an indispensable technique for real-time, qualitative monitoring of organic reactions due to its simplicity, speed, low cost, and high sensitivity. By observing the disappearance of starting materials and the concurrent appearance of the product spot on a TLC plate, a chemist can make informed decisions about the reaction's progress. The principle of separation on a silica gel TLC plate is based on the polarity of the compounds. More polar compounds interact more strongly with the polar silica gel (the stationary phase) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a higher Rf value.[1]
In the context of this synthesis, we will be monitoring the conversion of a likely more polar starting material, methyl(piperidin-4-yl)amine, to a less polar product, this compound, due to the introduction of the nonpolar benzyl group.
The Synthetic Transformation
A common and efficient method for the N-benzyloxycarbonylation (N-Cbz protection) of amines is the reaction with benzyl chloroformate under basic conditions.[2] This is the reaction we will be monitoring.
Reaction Scheme:
-
Starting Material (SM): Methyl(piperidin-4-yl)amine
-
Reagent: Benzyl Chloroformate
-
Product (P): this compound
-
Base: A suitable organic or inorganic base (e.g., triethylamine or potassium carbonate)
-
Solvent: A suitable aprotic solvent (e.g., dichloromethane)
Caption: Synthesis of this compound.
Detailed Experimental Protocol for TLC Monitoring
This protocol provides a step-by-step methodology for effectively monitoring the reaction.
Materials and Equipment
| Item | Specification | Purpose |
| TLC Plates | Silica gel 60 F254, aluminum or glass backed | The F254 indicator allows for visualization under UV light at 254 nm.[3] |
| Developing Chamber | Glass tank with a tight-fitting lid | Ensures a saturated atmosphere of the mobile phase for reproducible results.[4] |
| Mobile Phase | 10% Methanol in Dichloromethane (v/v) with 1% Triethylamine | This solvent system provides good separation for piperidine derivatives. Triethylamine is added to reduce tailing of basic amine spots.[5] |
| Spotting Capillaries | Glass, fine-tipped | For applying small, concentrated spots to the TLC plate. |
| Visualization | UV Lamp (254 nm) and Potassium Permanganate (KMnO₄) stain | UV for visualizing aromatic compounds (the Cbz group) and KMnO₄ for general visualization of organic compounds.[6] |
| Heat Gun | For developing the KMnO₄ stain |
Step-by-Step TLC Procedure
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to aid in saturating the chamber with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.[7]
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[8]
-
Sample Preparation:
-
SM: Dissolve a small amount of the starting material, methyl(piperidin-4-yl)amine, in the reaction solvent.
-
RXN: Take a small aliquot from the reaction mixture using a capillary tube.
-
-
Spotting the Plate:
-
On the "SM" mark, spot the prepared starting material solution.
-
On the "CO" mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction lane.[8]
-
On the "RXN" mark, spot the reaction mixture.
-
Ensure each spot is small and concentrated by applying it carefully and allowing the solvent to evaporate completely between applications.[4]
-
-
Developing the Chromatogram: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.[1]
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm). The Cbz-protected product will appear as a dark spot against the fluorescent green background. Circle any visible spots with a pencil.[6]
-
Next, prepare a potassium permanganate stain dip. Immerse the plate in the stain for a few seconds.
-
Gently warm the plate with a heat gun. The starting material, product, and any byproducts will appear as yellow to brown spots on a purple background.[9]
-
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
LC-MS method for benzyl methyl(piperidin-4-yl)carbamate analysis.
An Application Note and Protocol for the Quantitative Analysis of Benzyl methyl(piperidin-4-yl)carbamate using LC-MS/MS
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical agents. Its purity and concentration are critical parameters that must be closely monitored during the drug development and manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the ideal analytical technique for the precise quantification of this compound.[1][2]
This application note details a robust, high-throughput LC-MS/MS method for the determination of this compound. The methodology is built upon established principles of reversed-phase chromatography and tandem mass spectrometry, and the validation framework is grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4] The protocols provided herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering a comprehensive guide from sample preparation to data analysis.
Scientific Rationale for Method Development
The molecular structure of this compound contains two key features that dictate the analytical strategy: a basic piperidine nitrogen and a nonpolar benzyl group.
-
Chromatography: A C18 reversed-phase column was selected to provide hydrophobic interaction with the benzyl group, ensuring adequate retention. The piperidine moiety, being a polar and basic functional group, can be challenging for traditional reversed-phase columns, sometimes leading to poor peak shape.[5] To mitigate this, the mobile phase is acidified with formic acid. This ensures the piperidine nitrogen is consistently protonated, promoting a single ionic species that interacts well with the stationary phase and results in sharp, symmetrical chromatographic peaks.
-
Mass Spectrometry: The protonated piperidine nitrogen makes the molecule highly amenable to positive mode Electrospray Ionization (ESI+), a soft ionization technique ideal for generating intact protonated molecular ions ([M+H]+). Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for quantification. This technique involves selecting the protonated parent molecule as the precursor ion, subjecting it to collision-induced dissociation (CID), and monitoring for specific, stable fragment ions (product ions). This process provides exceptional selectivity, effectively filtering out noise and interferences from the sample matrix. The fragmentation of carbamates often follows predictable pathways, which aids in the selection of robust MRM transitions.[6]
Experimental Design
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., Benzyl methyl(piperidin-4-yl-d4)carbamate (recommended for bioanalytical applications) or a structurally similar analog.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, Type I Ultrapure or LC-MS grade
-
Formic Acid (FA), 99% purity or higher
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Chromatographic Conditions
The chromatographic parameters are optimized to achieve a balance between resolution, peak shape, and analysis time.
| Parameter | Condition | Causality |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retention of the nonpolar benzyl group. Smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier ensures protonation of the piperidine nitrogen for good peak shape and ESI+ response. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH across the gradient. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal linear velocity. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves peak symmetry and reproducibility. |
| Injection Vol. | 2 µL | Small volume minimizes potential matrix effects and peak distortion. |
| Gradient Program | See Table Below | A gradient is used to ensure elution of the analyte with a sharp peak while cleaning the column of late-eluting components. |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometric Conditions
Parameters are optimized by direct infusion of the analyte to maximize signal intensity.
Table 2: Optimized MS/MS Parameters (ESI+)
| Parameter | Analyte | Internal Standard (Example) |
|---|---|---|
| Precursor Ion (m/z) | 263.2 | 267.2 (d4-labeled) |
| Product Ion 1 (Quantifier) | 91.1 | 91.1 |
| Collision Energy (eV) | 25 | 25 |
| Product Ion 2 (Qualifier) | 156.1 | 160.1 |
| Collision Energy (eV) | 18 | 18 |
| Ion Source | Electrospray Ionization (ESI) | ESI |
| Polarity | Positive | Positive |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temp. | 450 °C | 450 °C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
Note: The precursor ion corresponds to [M+H]+. Product ion m/z 91.1 corresponds to the stable tropylium ion from the benzyl group. Product ion m/z 156.1 corresponds to the protonated piperidine-4-yl(methyl)carbamate fragment after loss of the benzyl group.
Detailed Protocols
Protocol 1: Preparation of Solutions
This protocol describes the preparation of stock solutions, calibration curve (CC) standards, and quality control (QC) samples.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve in 10 mL of methanol in a Class A volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the internal standard (IS) stock solution in the same manner as the analyte.
-
Working Solutions: Perform serial dilutions of the stock solutions using 50:50 (v/v) methanol:water to create intermediate working solutions for spiking CC and QC samples.
-
Internal Standard Working Solution (ISWS): Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water. This solution will be used for sample dilution.
-
Calibration Curve (CC) Standards: Prepare a set of 8-10 CC standards by spiking appropriate amounts of the analyte working solutions into a blank matrix (e.g., reaction mixture blank, plasma). The final concentrations should span the expected range of the samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC, using the same procedure as the CC standards.
Protocol 2: Sample Preparation (Dilute-and-Shoot)
This high-throughput approach is suitable for process chemistry samples or other relatively clean matrices.[2]
-
Sample Aliquoting: Transfer 10 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube or a well in a 96-well plate.
-
Dilution & IS Addition: Add 490 µL of the Internal Standard Working Solution (100 ng/mL) to each tube/well. This achieves a 50-fold dilution and incorporates the IS.
-
Mixing: Vortex the tubes for 30 seconds or shake the plate for 2 minutes to ensure homogeneity.
-
Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulates.
-
Transfer: Carefully transfer the supernatant to HPLC vials with inserts or a new 96-well plate for analysis.
Method Validation Framework
The reliability of any analytical method is established through rigorous validation.[7] This method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[3][8][9]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Minimum Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Establish the concentration range over which the method is accurate and precise. | R² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (For LLOQ, ±20% and ≤20% respectively). |
| Matrix Effect | Assess the ion suppression or enhancement from the sample matrix. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration at each level should be within ±15% of the nominal concentration. |
Visualization of Workflows
Analytical Workflow Diagram
The following diagram illustrates the complete process from sample receipt to final data generation.
Caption: Figure 1: Overall LC-MS/MS analytical workflow.
Method Validation Logic Diagram
This diagram shows the relationship between core validation characteristics required to define a reliable analytical method.
Caption: Figure 2: Interrelation of method validation parameters.
Conclusion
This application note provides a comprehensive, sensitive, and selective LC-MS/MS method for the quantitative analysis of this compound. The described chromatographic and mass spectrometric conditions offer excellent performance, while the streamlined "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis. By adhering to the structured validation framework grounded in FDA and ICH guidelines, laboratories can ensure the generation of high-quality, reliable, and defensible data suitable for supporting all stages of pharmaceutical development and manufacturing.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Methyl(piperidin-4-yl)carbamate
Introduction
Welcome to the technical support center for the synthesis of benzyl methyl(piperidin-4-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Achieving high purity and yield requires a nuanced understanding of the reaction mechanisms and potential pitfalls at each stage. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to empower you to optimize your experimental outcomes.
The most robust and common synthetic route involves a three-step process starting from the commercially available N-Boc-4-piperidone. This pathway is outlined below.
Caption: A common synthetic pathway to the target compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis.
Stage 1: Reductive Amination of N-Boc-4-piperidone
The initial step, forming the key secondary amine intermediate, is critical. Reductive amination is a powerful tool, but it is not without its challenges.[1]
Q1: My reductive amination yield is low, and I see a lot of unreacted N-Boc-4-piperidone by TLC/LC-MS. What's going wrong?
A: This is a common issue often related to inefficient imine/enamine formation or a deactivated reducing agent.
-
Causality: The reaction proceeds via an iminium intermediate, which is then reduced. If this intermediate does not form efficiently, the ketone starting material will persist.
-
Solutions:
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, like acetic acid (0.1 eq), can significantly accelerate the formation of the imine intermediate.[2]
-
Reagent Quality: Ensure your reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), is fresh and has been stored under anhydrous conditions. NaBH(OAc)₃ is moisture-sensitive and can lose activity over time.[2]
-
Reaction Time & Temperature: While the reduction is often fast, the initial imine formation can be slow. Consider allowing the ketone and methylamine to stir together for 1-2 hours before adding the reducing agent. Gentle warming (e.g., to 40°C) can also facilitate imine formation but be cautious, as this may promote side reactions.[2]
-
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to tert-butyl 4-hydroxypiperidine-1-carboxylate. How can I prevent this?
A: The formation of the corresponding alcohol is a classic side reaction in reductive aminations, resulting from the direct reduction of the ketone.
-
Causality: This occurs when the rate of ketone reduction by the hydride reagent is competitive with the rate of imine formation and subsequent reduction. This is more common with less reactive amines or when using stronger, less selective reducing agents like NaBH₄.
-
Solutions:
-
Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is much more selective for reducing the protonated imine/iminium ion than the ketone carbonyl.[3]
-
Ensure Sufficient Amine: Use a slight excess of methylamine (1.1-1.5 eq) to push the equilibrium towards imine formation.
-
Staged Addition: As mentioned in Q1, pre-stirring the ketone and amine before adding the hydride ensures the imine intermediate is present in a higher concentration, favoring the desired reaction pathway.
-
Q3: My LC-MS shows a high molecular weight impurity (approx. double the mass of the product). What is it?
A: This is likely a dimeric impurity formed by the reaction of the desired product, a secondary amine, with a molecule of the starting ketone.
-
Causality: The product, tert-butyl 4-(methylamino)piperidine-1-carboxylate, is itself a nucleophile. It can react with remaining N-Boc-4-piperidone to form a new, larger iminium ion, which is then reduced to create a tertiary amine dimer.
-
Solutions:
-
Control Stoichiometry: Avoid a large excess of the piperidone starting material.
-
Slow Addition of Reducing Agent: Adding the NaBH(OAc)₃ portion-wise at a low temperature (0-5 °C) helps to reduce the iminium ion as it's formed, keeping the concentration of the starting ketone lower towards the end of the reaction.[2]
-
Monitor Closely: Stop the reaction as soon as the starting ketone is consumed to prevent post-reaction side products from forming.
-
Stage 2: Carbamate Formation with Benzyl Chloroformate (Cbz-Cl)
This step protects the secondary amine with the benzyloxycarbonyl group. The key is to manage the high reactivity of benzyl chloroformate.
Q4: The reaction of my secondary amine with benzyl chloroformate (Cbz-Cl) is sluggish or incomplete. What are the likely causes?
A: This typically points to issues with reagent quality, insufficient base, or protonation of the starting amine.
-
Causality: The reaction is a nucleophilic acyl substitution where the amine attacks the chloroformate.[4] The reaction generates one equivalent of HCl, which will protonate either the starting amine or the product, rendering it non-nucleophilic. A base is required to neutralize this acid.
-
Solutions:
-
Use an Adequate Amount of Base: At least one equivalent of a tertiary amine base (e.g., triethylamine, DIPEA) is required to scavenge the generated HCl. Using a slight excess (1.1-1.2 eq) is often beneficial.
-
Check Cbz-Cl Quality: Benzyl chloroformate is highly sensitive to moisture and can decompose over time to benzyl alcohol, HCl, and CO₂.[5] Use a fresh bottle or a recently purchased stock.
-
Ensure Starting Material is the Free Base: If your secondary amine precursor was isolated as a salt (e.g., HCl or TFA salt), you must ensure it is fully neutralized to the free base before adding the Cbz-Cl. This may require adding an additional equivalent of base.
-
Q5: I've isolated an impurity identified as dibenzyl carbonate. How did this form?
A: Dibenzyl carbonate is a known byproduct resulting from the decomposition of Cbz-Cl, especially in the presence of moisture or alcohols.
-
Causality: If Cbz-Cl is exposed to water, it can hydrolyze to benzyl alcohol. This benzyl alcohol can then react with another molecule of Cbz-Cl, catalyzed by the base in the reaction mixture, to form dibenzyl carbonate.[5]
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Use high-purity Cbz-Cl to minimize the presence of benzyl alcohol from the start.
-
Stage 3: Final Boc-Deprotection
The final step unmasks the piperidine nitrogen. While routine, this acid-catalyzed cleavage can introduce stubborn impurities if not performed correctly.
Q6: My Boc-deprotection is incomplete, even after several hours. How can I drive it to completion?
A: Incomplete deprotection is usually due to insufficient acid strength or concentration.[6]
-
Causality: The Boc group is cleaved by protonation followed by the elimination of isobutylene, which is stabilized as a tert-butyl cation. This process requires a sufficiently strong acid.
-
Solutions:
-
Increase Acid Concentration/Equivalents: For trifluoroacetic acid (TFA), a common condition is 25-50% TFA in a solvent like dichloromethane (DCM).[6] If this is slow, using neat TFA may be necessary. For HCl, a 4M solution in dioxane is a robust alternative.[3][6]
-
Increase Reaction Time/Temperature: Monitor the reaction by LC-MS. If it is sluggish at room temperature, gentle warming to 40°C can be effective, but this increases the risk of side reactions.[7]
-
Q7: My final product is contaminated with a significant impurity that has a mass of +56 Da. What is this and how do I prevent it?
A: This is the hallmark of tert-butylation, the most common and problematic side reaction during Boc deprotection.
-
Causality: The cleavage of the Boc group generates a highly reactive tert-butyl cation.[6] This electrophile can be "scavenged" by any available nucleophile in the mixture. In this case, the newly deprotected piperidine nitrogen is a prime target, leading to an N-tert-butylated final product.
-
The Role of Scavengers: To prevent this, a "scavenger" is added to the reaction. A scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product, effectively trapping it before it can cause unwanted alkylation.[8]
-
Solutions:
-
Always Use a Scavenger: This is the most effective solution.
-
Common Scavenger Choices:
-
Triisopropylsilane (TIS): A very effective cation scavenger. It reacts with the tert-butyl cation via hydride transfer. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[9]
-
Water: Acts as a scavenger by reacting with the cation to form tert-butanol, which is generally easy to remove.[7]
-
Thioanisole: Particularly useful if other sensitive functional groups are present.[7]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Piperidines
A Guide to Achieving Selective Mono-Alkylation and Preventing Di-alkylation
Welcome to the Technical Support Center for N-Alkylation of Piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective alkylation of the piperidine nitrogen. Di-alkylation, leading to the formation of quaternary ammonium salts, is a frequent and often problematic side reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields of your desired mono-alkylated product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your N-alkylation experiments.
Q1: I am observing a significant amount of di-alkylation product in my reaction mixture. How can I minimize this?
The formation of a di-alkylated piperidinium salt is a common issue, driven by the fact that the mono-alkylated tertiary amine product is often still nucleophilic enough to react with the alkylating agent. Here are several strategies to suppress this side reaction, ranging from simple procedural adjustments to more comprehensive methodological changes.
Immediate Troubleshooting Steps:
-
Reduce the Reaction Temperature: Lowering the temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[1]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture. This ensures that the alkylating agent is more likely to react with the more abundant starting piperidine than the newly formed mono-alkylated product.[1][2] A syringe pump is highly recommended for this purpose.[3]
-
Adjust Stoichiometry: Use a large excess of the piperidine starting material relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent encountering an unreacted piperidine molecule.[1]
Workflow for Minimizing Di-alkylation:
Caption: Decision workflow for troubleshooting di-alkylation.
Q2: My reaction is very slow, and upon increasing the temperature, I get more di-alkylation. What should I do?
This is a classic selectivity challenge. Increasing the temperature accelerates both the desired mono-alkylation and the undesired di-alkylation.
-
Choice of Base and Solvent: The choice of base is critical. Using a weaker base can help avoid deprotonating the mono-alkylated product, making it less nucleophilic and less prone to a second reaction.[1] For instance, potassium carbonate (K₂CO₃) is a common choice.[2][3] The solvent can also influence reactivity; switching to a less polar aprotic solvent might be beneficial.[1]
-
Consider a Milder Alkylating Agent: Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing di-alkylation.[1] If your synthesis allows, consider using a less reactive agent, such as an alkyl chloride or a sulfonate ester.
Q3: I am working with a precious or complex piperidine derivative and cannot use a large excess of it. What is the best strategy?
When the piperidine starting material is the limiting reagent, controlling the reaction to achieve mono-alkylation is paramount. In this scenario, two robust strategies are recommended:
-
Protecting Group Strategy: This is often the most reliable method for preventing di-alkylation. By temporarily "capping" the piperidine nitrogen, you can perform other synthetic steps and then selectively alkylate after deprotection, or use a protecting group that allows for direct alkylation of the protected intermediate.
-
Reductive Amination: This method avoids the use of highly reactive alkyl halides altogether and is an excellent way to achieve mono-alkylation without the risk of forming quaternary ammonium salts.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is piperidine prone to di-alkylation?
Piperidine is a secondary amine, and upon mono-alkylation, it forms a tertiary amine. This tertiary amine still possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. While it is more sterically hindered than the starting secondary amine, it can still react with the alkylating agent, especially if the agent is highly reactive or if the reaction conditions (e.g., high temperature) are forcing. This second alkylation results in a stable quaternary ammonium salt.
Q2: What is the best general-purpose protecting group for the piperidine nitrogen to achieve mono-alkylation?
The tert-Butoxycarbonyl (Boc) group is arguably the most widely used and versatile protecting group for amines in this context.[4][6]
-
Ease of Introduction: It is easily introduced using di-tert-butyl dicarbonate (Boc₂O).[7][8][9][10][11]
-
Stability: The Boc group is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.[11]
-
Ease of Removal: It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]
The general workflow involves protecting the piperidine nitrogen with a Boc group, performing the desired synthetic modifications on other parts of the molecule, deprotecting the nitrogen, and then performing the mono-alkylation.
Caption: General workflow using a Boc protecting group.
Q3: How does reductive amination work, and why is it a good method for mono-alkylation?
Reductive amination is a two-step, often one-pot, process that forms a C-N bond.[12]
-
Iminium Ion Formation: The piperidine (a secondary amine) reacts with an aldehyde or ketone to form an iminium ion intermediate.
-
In-situ Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.
This method is highly selective for mono-alkylation because the iminium ion is much more reactive towards the reducing agent than the starting carbonyl compound. Crucially, the tertiary amine product is not reactive under these conditions, thus preventing over-alkylation.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity.[5]
Q4: How can I monitor the progress of my reaction to distinguish between the starting material, mono-alkylated, and di-alkylated products?
Effective reaction monitoring is crucial for optimizing your conditions and knowing when to stop the reaction.
| Analytical Technique | Principle & Application | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separates compounds based on polarity. The starting piperidine, the mono-alkylated product (tertiary amine), and the di-alkylated product (quaternary salt) will have different Rf values. | Simple, fast, and cost-effective for quick qualitative checks.[13] | Limited quantitative accuracy.[13] The quaternary salt may streak or remain at the baseline. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by chromatography and detects them by mass. This allows for the clear identification of all species in the reaction mixture by their mass-to-charge ratio. | Provides both separation and mass information, making it excellent for unambiguous identification and quantification.[2] | Requires more specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the disappearance of the N-H proton of the starting piperidine and the appearance of new signals corresponding to the alkyl group on the nitrogen in the product. | Provides detailed structural information and can be used for quantitative analysis.[13] | Less suitable for high-throughput screening of reaction conditions. |
Table 1. Comparison of analytical techniques for monitoring N-alkylation reactions.
Experimental Protocols
Protocol 1: Mono-N-Alkylation via Slow Addition of Alkyl Halide
This protocol is designed to favor mono-alkylation by controlling the concentration of the electrophile.
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Syringe pump
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture.
-
Stir the suspension at room temperature.
-
In a separate flask, prepare a dilute solution of the alkyl halide (1.05 eq) in anhydrous acetonitrile.
-
Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over a period of 4-8 hours.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter off the potassium carbonate and wash with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol offers a mild and highly selective route to N-alkylated piperidines.
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl dicarbonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 12. soc.chim.it [soc.chim.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cbz Deprotection of Benzyl Methyl(piperidin-4-yl)carbamate
Introduction: Navigating the Nuances of a Critical Deprotection
The removal of the carbobenzyloxy (Cbz or Z) protecting group is a cornerstone transformation in modern organic synthesis, particularly in the journey of developing nitrogen-containing pharmaceutical agents.[1] While seemingly routine, the deprotection of benzyl methyl(piperidin-4-yl)carbamate presents a unique set of challenges. The presence of a basic piperidine nitrogen can lead to catalyst poisoning in hydrogenation reactions, and the tertiary nature of the carbamate can influence reactivity.
This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing this specific deprotection. We will move beyond generic protocols to address the causal factors behind common experimental failures, offering validated solutions and detailed methodologies to ensure robust and reproducible outcomes.
Core Mechanisms: A Quick Overview
Understanding the primary pathways for Cbz cleavage is fundamental to effective troubleshooting. The two most prevalent methods are Catalytic Hydrogenolysis and Acid-Mediated Cleavage.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method for Cbz removal.[2] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[2] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]
-
Acid-Mediated Cleavage: For substrates incompatible with hydrogenation, strong acids like HBr in acetic acid can be employed.[2][4] This method proceeds via protonation of the carbamate followed by cleavage of the benzyl-oxygen bond, often through an SN2 mechanism.[5]
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address the most common issues encountered during the deprotection of this compound.
Issue 1: My catalytic hydrogenation reaction is stalled or incomplete.
This is the most frequent challenge, often stemming from issues with the catalyst, hydrogen source, or the substrate itself.
Q: What are the primary causes of an incomplete hydrogenation?
A: The leading causes are catalyst deactivation (poisoning), insufficient hydrogen availability, poor catalyst quality, or inadequate mixing in the heterogeneous reaction mixture.[3][6]
Q: How does the piperidine nitrogen cause catalyst deactivation?
A: The basic lone pair of the product amine, methyl(piperidin-4-yl)amine, can strongly coordinate to the palladium metal surface.[1] This coordination blocks the active sites of the catalyst, preventing it from facilitating the hydrogenolysis of the Cbz group, effectively "poisoning" it. Impurities containing sulfur or phosphorus in your starting material can also cause deactivation.[7]
Q: What is the first step in diagnosing a stalled reaction?
A: First, ensure your hydrogen supply is adequate. If using a balloon, ensure it is sufficiently filled and that there are no leaks in your system. For pressurized systems, check the gauge. If the hydrogen supply is confirmed, the next logical step is to suspect catalyst deactivation.
Q: How can I prevent or overcome catalyst poisoning by the product amine?
A: The most effective strategy is to protonate the product amine as it forms, thereby preventing its lone pair from coordinating with the palladium catalyst. This is achieved by adding a mild acid to the reaction mixture.
Recommended Solution: Perform the hydrogenation in an acidic solvent system, such as methanol with a stoichiometric amount of acetic acid (AcOH) or using a solvent like isopropanol containing HCl.[1][8]
Issue 2: I'm observing significant side product formation.
Side reactions can drastically reduce yield and complicate purification. Identifying the impurity is key to mitigating its formation.
Q: What is the most common side product in this specific Cbz deprotection?
A: N-Benzylation of the deprotected piperidine nitrogen is a common side reaction, especially if the reaction stalls.[3] This occurs when the benzyl group from the Cbz moiety is transferred to the newly formed secondary amine.
Q: How can I minimize N-benzylation?
A: Ensuring a clean and active catalyst and a sufficient supply of hydrogen is crucial. Stalled reactions are a primary contributor to this side product. Switching to a transfer hydrogenation method can sometimes reduce this issue.
Recommended Solution: Utilize catalytic transfer hydrogenation with a hydrogen donor like ammonium formate.[2][9] This method often provides a more consistent delivery of hydrogen to the catalyst surface and can be performed without flammable H₂ gas, making it safer for scaling up.[2]
Issue 3: My substrate has other reducible functional groups. How can I deprotect the Cbz group selectively?*
This is a common challenge in multi-step synthesis where functional groups like alkenes, alkynes, nitro groups, or aryl halides are present.
Q: Catalytic hydrogenation is reducing other parts of my molecule. What are my options?
A: If your molecule cannot tolerate standard catalytic hydrogenation, acid-mediated cleavage is the most reliable alternative.[2]
Recommended Solution: Use a solution of 33% hydrogen bromide (HBr) in glacial acetic acid.[4] This method is highly effective for Cbz removal and avoids the use of hydrogen gas and a metal catalyst, thus preserving other reducible groups.[2] Be aware that this is a strongly acidic medium and may not be suitable for other acid-labile groups.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems, incorporating best practices to address the challenges discussed above.
Protocol 1: Optimized Catalytic Hydrogenation (with Acid Additive)
This protocol is the recommended starting point for its mild conditions and clean byproducts, optimized to prevent catalyst poisoning.
Materials:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 5-10 mol % Pd)[2]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid (1.0 - 1.1 equiv)
-
Hydrogen (H₂) gas supply (balloon or Parr apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH in a suitable round-bottom flask.
-
Add the glacial acetic acid and stir for 5 minutes.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon (3 cycles).
-
Introduce hydrogen gas (a balloon is sufficient for atmospheric pressure). For more challenging reactions, a pressure of 50 psi may be required.[3]
-
Stir the reaction mixture vigorously at room temperature. Efficient mixing is critical for heterogeneous reactions.[3]
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 2-8 hours).
-
Upon completion, carefully purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter with water before disposal.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product as its acetate salt.
Protocol 2: Catalytic Transfer Hydrogenation
A safer, often more efficient alternative to using hydrogen gas.
Materials:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 5-10 mol %)
-
Ammonium Formate (HCOONH₄, 3-5 equivalents)[2]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH.
-
Carefully add the 10% Pd/C catalyst.
-
Add the ammonium formate to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC or LC-MS (often complete in 1-4 hours).
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate. An aqueous work-up may be necessary to remove excess ammonium formate salts.[1]
Protocol 3: Acid-Mediated Cleavage
The method of choice for hydrogenation-sensitive substrates.
Materials:
-
This compound (1.0 equiv)
-
33% HBr in Acetic Acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected substrate in a minimal amount of glacial acetic acid.
-
Add the 33% HBr in acetic acid solution at room temperature.
-
Stir the mixture for 2-16 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, precipitate the product hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.
-
Collect the solid product by filtration, wash thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide, and dry under vacuum.[4]
Data Summary & Method Selection
| Deprotection Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Best For |
| Catalytic Hydrogenation | H₂, Pd/C, AcOH | MeOH, RT, 1-50 psi | Mild, clean byproducts (toluene, CO₂) | Catalyst poisoning, sensitive to other reducible groups | General purpose, clean substrates |
| Transfer Hydrogenation | HCOONH₄, Pd/C | MeOH, RT to 50°C | Avoids H₂ gas, often faster | Requires removal of formate salts | Scaling up, substrates prone to N-benzylation |
| Acidic Cleavage | HBr in AcOH | Glacial AcOH, RT | Tolerates reducible groups, no metal catalyst | Harshly acidic, potential for side reactions (alkylation)[3] | Substrates with alkenes, alkynes, nitro groups, etc. |
Visualizing the Process
General Mechanism of Catalytic Hydrogenolysis
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[2]
Troubleshooting Workflow for Incomplete Hydrogenation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tdcommons.org [tdcommons.org]
- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Troubleshooting low yield in benzyl methyl(piperidin-4-yl)carbamate reactions
Welcome to the technical support center for the synthesis of benzyl methyl(piperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, ensuring higher yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses specific problems you may encounter during the synthesis of this compound. The most common synthetic route involves the reaction of N-methyl-4-aminopiperidine with benzyl chloroformate. Our troubleshooting guide is structured around this core reaction.
Q1: My yield of this compound is consistently low. What are the primary causes?
Low yields in this reaction can often be traced back to a few critical factors: reagent quality, reaction conditions, and the presence of moisture.
-
Reagent Quality and Stability:
-
Benzyl Chloroformate (Cbz-Cl) Decomposition: Benzyl chloroformate is highly sensitive to moisture and heat.[1][2] It can decompose into benzyl alcohol, hydrochloric acid (HCl), and carbon dioxide, especially in the presence of water or in moist air.[2][3] This decomposition reduces the amount of active reagent available for the carbamate formation. Always use a fresh bottle of Cbz-Cl or one that has been stored under anhydrous conditions at low temperatures (2-8°C).[1]
-
Starting Amine Purity: The purity of your N-methyl-4-aminopiperidine is crucial. Impurities can compete in side reactions, consuming the Cbz-Cl and complicating purification.
-
-
Sub-optimal Reaction Conditions:
-
Temperature Control: The reaction of Cbz-Cl with amines is exothermic. Running the reaction at too high a temperature can accelerate the decomposition of Cbz-Cl and promote side reactions. It is critical to add the Cbz-Cl slowly to the amine solution at a reduced temperature, typically 0°C, to control the initial exotherm.[4]
-
Inefficient HCl Scavenging: The reaction produces one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be used to neutralize the HCl as it is formed.
-
-
Presence of Water:
-
Hydrolysis of Cbz-Cl: As mentioned, water readily hydrolyzes benzyl chloroformate.[2][3]
-
Formation of Urea Byproducts: Water can also react with isocyanate intermediates (which can form from Cbz-Cl) to generate an unstable carbamic acid. This decomposes to an amine and carbon dioxide, and the newly formed amine can react with another molecule of Cbz-Cl or isocyanate to form a symmetric urea byproduct, a common cause of low yields in carbamate syntheses.
-
Q2: I am observing a significant amount of a high-molecular-weight byproduct in my crude LC-MS. What is it and how can I prevent it?
This is likely a urea-type impurity. The formation of symmetrical ureas is a well-known side reaction in carbamate synthesis.
-
Causality: This occurs when an isocyanate intermediate, formed in situ, reacts with a free amine. This amine could be your starting material or one generated from the hydrolysis of the isocyanate.
-
Prevention Strategies:
-
Strict Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure all glassware is thoroughly dried.
-
Optimized Reagent Addition: Slowly add the benzyl chloroformate to the solution of N-methyl-4-aminopiperidine and base. This maintains a low concentration of the electrophile and minimizes side reactions.
-
Low Temperature: Performing the addition at 0°C helps to control the reaction rate and suppress the formation of isocyanate intermediates.
-
Q3: My reaction seems to stall and I have a large amount of unreacted N-methyl-4-aminopiperidine. What could be the issue?
Incomplete conversion is often due to the deactivation of the starting amine or insufficient reagent.
-
Insufficient Base: If the HCl generated during the reaction is not effectively neutralized, it will protonate the starting amine, making it non-nucleophilic and stopping the reaction. Ensure you are using at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA.
-
Poor Quality Benzyl Chloroformate: If the Cbz-Cl has partially decomposed, there may not be enough active reagent to fully react with the starting amine.
-
Reaction Time: While the initial reaction is often rapid, allowing the reaction to stir for a sufficient time (monitoring by TLC or LC-MS) ensures it goes to completion.
Q4: I suspect a reaction on the piperidine nitrogen. How can I avoid this?
While the exocyclic secondary amine is generally more nucleophilic than the tertiary piperidine nitrogen, reaction at the piperidine nitrogen to form a quaternary ammonium salt is a potential side reaction, especially under forcing conditions.
-
Minimizing Quaternization:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the N-methyl-4-aminopiperidine relative to the benzyl chloroformate to ensure the electrophile is consumed before it can react with the product.
-
Low Temperature and Controlled Addition: Adding the Cbz-Cl slowly at 0°C will favor the more reactive exocyclic amine and reduce the likelihood of the less favorable reaction at the tertiary piperidine nitrogen.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this reaction? A: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. DCM is often a good choice due to its ability to dissolve the starting materials and its relatively low boiling point, which simplifies workup.
Q: Which base is best suited for this reaction? A: A non-nucleophilic organic base is ideal. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are excellent choices as they are effective HCl scavengers and do not compete with the starting amine as nucleophiles. Inorganic bases like potassium carbonate can also be used, but may have limited solubility in some organic solvents.
Q: How can I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine to reduce streaking of the basic compounds). Staining with ninhydrin can be used to visualize the starting amine, which should be consumed as the reaction progresses. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q: What is the best way to purify the final product? A: After an aqueous workup to remove the base hydrochloride and any water-soluble impurities, the crude product can be purified by column chromatography on silica gel. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis of the target compound.
Materials:
-
N-methyl-4-aminopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-aminopiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C for addition, then RT | Controls exotherm, minimizes Cbz-Cl decomposition. |
| Base | Triethylamine or DIPEA (1.2 eq.) | Non-nucleophilic HCl scavenger. |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants, aprotic. |
| Addition Rate | Slow, dropwise (30-60 min) | Maintains low electrophile concentration, reduces side reactions. |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Reaction Scheme and Side Reactions
Caption: The desired reaction and common side reactions.
References
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in Piperidine Hydrogenation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning during the catalytic hydrogenation of pyridine derivatives to form piperidines. This critical transformation in pharmaceutical and chemical synthesis can be susceptible to catalyst deactivation, leading to stalled reactions and decreased yields. This document is designed to help you diagnose, understand, and resolve these issues.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding catalyst poisoning in piperidine synthesis.
Q1: My piperidine hydrogenation has slowed dramatically or stopped completely. How can I determine if catalyst poisoning is the cause?
A stalled or sluggish reaction is a primary indicator of catalyst deactivation, which can often be caused by poisoning.[1] Other potential causes include poor catalyst quality or suboptimal reaction conditions (e.g., insufficient hydrogen pressure).[1] To specifically diagnose poisoning, consider the following:
-
Sudden vs. Gradual Stop: Did the reaction proceed normally and then abruptly stop? This often points to the introduction of a fast-acting poison. A gradual decrease in rate may suggest a slower poisoning process or product inhibition.
-
Reaction History: Has this specific substrate or solvent batch worked before with the same catalyst? If not, the feedstock is a likely source of contamination.
-
Product Inhibition: The piperidine product itself can act as a poison by strongly adsorbing to the catalyst's active sites through its nitrogen lone pair, preventing the pyridine substrate from binding.[1][2] This is a common issue with precious metal catalysts like Palladium (Pd) and Platinum (Pt).[1]
A key diagnostic experiment is to run a control reaction with a "clean" substrate (e.g., cyclohexene) and the suspect catalyst. If the catalyst performs well, the issue likely lies with your specific pyridine substrate or solvent. If it still performs poorly, the catalyst itself may have been compromised.
Q2: What are the most common chemical poisons for catalysts used in piperidine hydrogenation?
Catalysts, particularly Platinum Group Metals (PGMs) like Palladium (Pd), Platinum (Pt), and Rhodium (Rh), are vulnerable to a range of chemical species that can be present as impurities in the substrate, solvent, or hydrogen gas.[3][4][5]
| Poison Class | Specific Examples | Common Sources | Affected Catalysts |
| Sulfur Compounds | Thiols (mercaptans), thiophenes, sulfides, H₂S, SO₂ | Petroleum-derived starting materials, vulcanized rubber stoppers, contaminated solvents.[5][6][7] | Pd, Pt, Rh, Ni (Highly potent for all)[8] |
| Nitrogen Compounds | Ammonia, other amines, nitriles, pyridines (product inhibition) | Byproducts from substrate synthesis, excess reagents, the product itself.[6][8] | Pd, Ru > Rh[2] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Upstream processing equipment, contaminated reagents.[5][6][9] | Pd, Pt, Rh |
| Halides | Chlorides (Cl⁻), Bromides (Br⁻) | Chlorinated solvents, impurities from substrate synthesis (e.g., HCl salts).[4][8] | Pd, Pt |
| Carbon Monoxide (CO) | Incomplete combustion, byproduct in H₂ gas generation | Contaminated hydrogen gas supply.[4][7] | Rh, Pd |
Q3: Can different catalysts show different sensitivities to poisons?
Yes, catalyst choice is critical and can be tailored to resist expected impurities. The sensitivity to nitrogen-containing compounds, including the piperidine product, generally follows the trend: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh) .[2] Rhodium catalysts are often more resistant to poisoning by nitrogenous compounds, making them a good choice for pyridine hydrogenations where product inhibition is a concern.[2][8] Recently, iridium-based catalysts have also been shown to operate via a mechanism that avoids poisoning by nitrogen lone pairs.[10][11]
For sulfur poisoning, most precious metal catalysts are highly susceptible.[8] The choice of support material can play a role; for instance, supports like zirconia can have a higher affinity for sulfur oxides than the palladium metal itself, offering a degree of protection.[12][13]
Q4: My reaction is working, but the selectivity is poor. Can poisoning be the cause?
Yes. Catalyst poisons don't always stop a reaction entirely; they can also alter its selectivity.[1] This occurs when poisons selectively block certain types of active sites on the catalyst surface. For instance, sites responsible for the complete reduction of the pyridine ring might be blocked, while sites that catalyze side reactions remain active. This can lead to the formation of partially hydrogenated intermediates or other unexpected byproducts. In some specialized applications, controlled "selective poisoning" is used intentionally to improve selectivity, as seen in the Lindlar catalyst (palladium poisoned with lead acetate).[4]
Section 2: Troubleshooting Workflows & Diagnostic Protocols
When faced with a failed reaction, a systematic approach is key to identifying the root cause.
Troubleshooting Decision Workflow
This diagram outlines a logical flow for diagnosing catalyst deactivation issues.
Caption: A step-by-step workflow for troubleshooting piperidine hydrogenation reactions.
Protocol 1: Analytical Detection of Common Poisons
If you suspect contamination of your starting materials, analytical testing is the most definitive way to identify the poison.[2]
Objective: To identify and quantify potential catalyst poisons in the pyridine substrate or solvent.
Methodologies:
-
Sulfur Analysis:
-
Technique: Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or combustion analysis.[9]
-
Procedure: Dilute a sample of the substrate or solvent in a high-purity solvent and inject it into the GC. The SCD will selectively detect sulfur-containing compounds.
-
Interpretation: Even low parts-per-billion (ppb) levels of sulfur can be detrimental.[7][14]
-
-
Heavy Metals Analysis:
-
Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[9]
-
Procedure: The sample is digested in acid and then introduced into the plasma. The instrument detects the characteristic atomic emission or mass of specific metals like lead, arsenic, and mercury.
-
Interpretation: These metals can poison catalysts at trace levels (ppb to low ppm).[9]
-
-
Halide Analysis:
-
Technique: Ion Chromatography (IC) or oxidative microcoulometry.[9]
-
Procedure: For water-soluble halides, a sample can be leached with deionized water and analyzed by IC. Microcoulometry can determine total chlorine content.
-
Interpretation: Halides can adsorb strongly onto catalyst surfaces, blocking active sites.[4]
-
Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst
For precious catalysts, regeneration can be a cost-effective alternative to replacement. This protocol describes a common method for regenerating a sulfur-poisoned catalyst.
Objective: To remove strongly adsorbed sulfur species from a supported palladium catalyst (e.g., Pd/C).
Materials:
-
Poisoned Pd/C catalyst
-
Tube furnace
-
Quartz tube
-
Air or a dilute oxygen/nitrogen gas mixture
-
Nitrogen gas (high purity)
-
Hydrogen gas (high purity)
Procedure:
-
Loading: Carefully load the poisoned catalyst into the quartz tube and place it in the tube furnace.
-
Inert Purge: Purge the system with nitrogen gas for 15-30 minutes at room temperature to remove any residual solvent and air.
-
Oxidative Treatment (Desulfurization):
-
Slowly heat the catalyst under a flow of air or dilute O₂/N₂ to a temperature between 400-550°C.[15] Caution: This step can be exothermic. Control the heating rate carefully.
-
Hold at this temperature for 2-4 hours. The oxygen reacts with adsorbed sulfur species to form volatile sulfur oxides (SOₓ), which are carried away in the gas stream.[15]
-
-
Inert Purge: Cool the catalyst under a flow of nitrogen gas to below 100°C.
-
Reductive Treatment (Reactivation):
-
Switch the gas flow to hydrogen.
-
Slowly heat the catalyst to 200-300°C.
-
Hold for 2-4 hours to reduce the palladium oxide (PdO) formed during the oxidative step back to the active palladium metal (Pd⁰).
-
-
Final Purge & Passivation: Cool the catalyst to room temperature under a nitrogen flow. If the catalyst is to be handled in air, a careful passivation step with a very dilute oxygen/nitrogen mixture may be required to prevent pyrophoric activity.
Validation: Test the regenerated catalyst's activity with a standard hydrogenation reaction and compare its performance to a fresh catalyst. Note that full activity may not always be restored.[15][16]
Section 3: Prevention & Best Practices
The most effective strategy for dealing with catalyst poisoning is prevention.
-
Feedstock Purification: Always use high-purity substrates, solvents, and gases. If contamination is suspected, purify materials before use. Common methods include distillation (for liquids), recrystallization (for solids), and treatment with activated carbon to remove organic impurities.
-
Use of Guard Beds: For continuous or high-value reactions, placing a bed of a sacrificial, high-surface-area material upstream of the main catalyst bed can adsorb poisons before they reach the primary catalyst.[9]
-
Proper Catalyst Handling: Avoid exposing catalysts to atmospheric contaminants. Handle pyrophoric catalysts (like Raney Nickel) under an inert atmosphere. Store all catalysts in tightly sealed containers in a cool, dry place.
-
Material Compatibility: Ensure that all components of your reactor setup (e.g., tubing, stoppers, grease) are chemically inert and do not contain leachable poisons like sulfur.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. anysiliconerubber.com [anysiliconerubber.com]
- 7. GAS Dortmund [gas-dortmund.de]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. bioengineer.org [bioengineer.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gulf Bio Analytical [gulfbioanalytical.com]
- 15. dcl-inc.com [dcl-inc.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Racemization Control in Chiral Piperidine Synthesis
Welcome to the Technical Support Center for Racem"ization Control in Chiral Piperidine Synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1] Maintaining stereochemical integrity during the synthesis of chiral piperidine derivatives is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of racemization during chiral piperidine synthesis.
Section 1: Understanding and Identifying Racemization
This section addresses the fundamental aspects of racemization and how to detect it in your reaction mixtures.
FAQ 1.1: What is racemization and why is it a critical issue in chiral piperidine synthesis?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, known as a racemate. In the context of drug development, this is a significant issue because the biological activity of a chiral molecule is often associated with only one of its enantiomers. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. Therefore, controlling racemization is crucial for the synthesis of safe and effective chiral piperidine-based drugs.[2]
FAQ 1.2: I suspect racemization in my reaction. How can I confirm this?
Confirming racemization requires analytical techniques that can distinguish between enantiomers. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
Troubleshooting Guide: Confirming Racemization with Chiral HPLC
| Step | Action | Detailed Explanation |
| 1. Method Development | Select an appropriate chiral stationary phase (CSP). | Polysaccharide-based columns, such as Chiralpak® series, are often effective for piperidine derivatives.[3] A screening of different columns and mobile phases is recommended to achieve baseline separation of the enantiomers.[3] |
| 2. Sample Preparation | Prepare a standard of the desired enantiomer and a racemic standard. | The pure enantiomer standard helps in peak identification, while the racemic standard confirms that the method can separate both enantiomers. |
| 3. Derivatization (If Necessary) | Derivatize the piperidine with a UV-active agent if it lacks a chromophore. | For piperidines without a UV chromophore, pre-column derivatization with reagents like p-toluenesulfonyl chloride or benzoyl chloride can make them detectable by a UV detector.[4][5] |
| 4. Analysis | Analyze your reaction sample alongside the pure enantiomer and racemic standards. | A loss of enantiomeric excess (ee) in your sample compared to the starting material confirms racemization. |
| 5. Quantification | Calculate the enantiomeric excess (% ee) of your sample. | % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100. |
Diagram: Chiral HPLC Analysis Workflow This diagram illustrates the decision-making process for analyzing chiral piperidine samples.
Caption: Workflow for confirming racemization using chiral HPLC.
Section 2: Mechanistic Insights and Prevention Strategies
This section delves into the chemical mechanisms that lead to racemization and provides actionable strategies to mitigate it.
FAQ 2.1: What are the common mechanisms of racemization during piperidine synthesis?
Racemization in chiral piperidine synthesis often occurs at a stereocenter with an acidic proton, typically alpha to a carbonyl group or a nitrogen atom. The most common mechanisms involve the formation of a planar, achiral intermediate, such as an enolate or an iminium ion.
Common Racemization Pathways:
-
Enolization: If a stereocenter is adjacent to a carbonyl group, a base can abstract the alpha-proton to form a planar enolate. Reprotonation can then occur from either face, leading to racemization.[6]
-
Iminium Ion Formation: For stereocenters alpha to the piperidine nitrogen, oxidation or reaction with an electrophile can lead to the formation of a planar iminium ion. Subsequent reduction or nucleophilic attack can occur from either side, resulting in a racemic mixture.
-
Azlactone Formation: In reactions involving N-acyl amino acids as precursors, intramolecular cyclization can form an oxazolone (azlactone) intermediate. The alpha-proton of the azlactone is highly acidic and can be easily removed by a base, leading to racemization.[7]
FAQ 2.2: How can I control racemization during my synthetic steps?
Controlling racemization involves careful selection of reaction conditions, reagents, and protecting groups.
Troubleshooting Guide: Preventing Racemization
| Problem Area | Potential Cause | Recommended Solution & Explanation |
| Reactions involving bases | Strong, non-hindered bases can readily abstract acidic protons at stereocenters.[8][9] | Use sterically hindered, non-nucleophilic bases: Bases like 2,4,6-collidine or proton sponges are less likely to cause racemization compared to smaller amines like triethylamine.[8] Lower the reaction temperature: This can significantly reduce the rate of proton abstraction and subsequent racemization. |
| Coupling reactions (e.g., amide bond formation) | Over-activation of carboxylic acids can lead to the formation of racemizable intermediates like oxazolones.[10] | Use coupling additives: Additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can suppress racemization by forming less reactive activated esters.[8][10] Choose appropriate coupling reagents: Carbodiimides like DCC or EDC are known to cause racemization, especially without additives. Consider using phosphonium or uronium-based reagents like BOP or HATU in combination with additives for sensitive substrates.[11] |
| Protecting group manipulation | Harsh deprotection conditions (strong acids or bases) can induce racemization. | Select orthogonal protecting groups: Choose protecting groups that can be removed under mild conditions that do not affect the stereocenters. For example, use a Boc group (removed with mild acid) and a Cbz group (removed by hydrogenolysis). |
| Reductive amination | The intermediate imine/iminium ion can isomerize before reduction. | Control the pH: Maintaining a slightly acidic pH can favor the formation of the iminium ion and its immediate reduction, minimizing the time for isomerization. Choose a suitable reducing agent: Bulky reducing agents may exhibit some degree of facial selectivity. |
Diagram: Decision Tree for Minimizing Racemization This diagram provides a logical pathway for selecting appropriate reaction conditions to avoid racemization.
Caption: Decision-making guide for controlling racemization.
Section 3: Advanced Strategies and Case Studies
This section covers more advanced topics, including dynamic kinetic resolution and specific examples from the literature.
FAQ 3.1: I am performing a resolution of a racemic piperidine. Can I racemize the unwanted enantiomer to improve my yield?
Yes, this is a powerful strategy known as Dynamic Kinetic Resolution (DKR) . It involves the in-situ racemization of the unwanted enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer.[12]
Key components of a DKR process:
-
A resolution method: This can be an enzymatic resolution or a diastereomeric crystallization.
-
A racemization catalyst: This catalyst should be compatible with the resolution conditions and selectively racemize the unwanted enantiomer.
Troubleshooting Guide: Implementing a DKR
| Challenge | Consideration | Solution |
| Catalyst Incompatibility | The racemization catalyst may interfere with the resolution process (e.g., denature the enzyme). | Screen for compatible catalysts: Test various racemization catalysts (e.g., metal-based or free-radical initiators) to find one that does not negatively impact the resolution.[13] Spatial separation: Consider a flow chemistry setup where resolution and racemization occur in different reactors.[2] |
| Slow Racemization Rate | The rate of racemization is slower than the resolution, limiting the overall efficiency. | Optimize racemization conditions: Increase the temperature (if compatible with the resolution) or the concentration of the racemization catalyst.[12] |
| Side Reactions | The conditions required for racemization may lead to degradation of the substrate or product. | Use milder racemization methods: Explore enzymatic racemases or photocatalytic methods that operate under milder conditions. |
FAQ 3.2: Are there any specific examples of racemization control in the synthesis of known piperidine-containing drugs?
While specific proprietary details are often not published, the principles of racemization control are widely applied in pharmaceutical manufacturing. For instance, in syntheses that build the chiral piperidine ring from chiral precursors like amino acids, every subsequent step must be carefully designed to avoid epimerization of the existing stereocenters.[14] This includes the judicious choice of reagents and reaction conditions as outlined in the troubleshooting guides above.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Racemization in peptide synthesis | PPTX [slideshare.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Benzyl methyl(piperidin-4-yl)carbamate stability issues in acidic conditions
Welcome to the technical support resource for Benzyl methyl(piperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges, particularly when working under acidic conditions. Our goal is to provide you with the scientific rationale behind these issues and equip you with practical, field-tested protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses the most frequently encountered problems during the use of this compound in experimental workflows.
Q1: I'm observing a significant loss of my starting material and the appearance of new, more polar peaks on my HPLC/LC-MS analysis after a reaction or workup step involving acid. What is happening?
A1: You are most likely observing the acid-catalyzed hydrolysis of the carbamate functional group. Carbamates, while used as stable protecting groups, are susceptible to cleavage under sufficiently acidic conditions[1][2]. The benzyl carbamate moiety in your compound is being cleaved, leading to the decomposition of your starting material. The primary degradation products you are likely seeing are 4-(methylamino)piperidine , benzyl alcohol , and carbon dioxide (which is typically not observed).
Q2: My reaction yield is unexpectedly low when using this compound as a reactant in an acidic environment. How can I confirm if compound stability is the root cause?
A2: To confirm that degradation is the cause of your low yield, you should run a control experiment. Dissolve your compound in the same acidic reaction medium (including solvent and acid) but without the other reactants. Monitor the solution over the same reaction time and temperature, taking aliquots at regular intervals for analysis by HPLC or LC-MS. A time-dependent decrease in the peak area of your starting material, coupled with an increase in degradation product peaks, will confirm the stability issue.
Q3: I need to perform a reaction on another part of the molecule without cleaving the benzyl carbamate group. What general pH range should I work in?
A3: For optimal stability, you should aim to work in a pH range of 4 to 7[1]. While benzyl carbamates are generally more robust than tert-butyl carbamates (Boc groups), they will still hydrolyze under strongly acidic conditions (typically pH < 2) or with prolonged exposure to moderately acidic conditions, especially at elevated temperatures. Always perform a preliminary stability test (see Protocol 1) if you must operate outside this recommended range.
Scientific Principles: The Chemistry of Carbamate Instability
Understanding the mechanism of degradation is crucial for designing robust experimental protocols. The primary pathway for the degradation of this compound in acidic media is acid-catalyzed hydrolysis.
The reaction proceeds through several key steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Proton Transfer & Elimination: A series of proton transfers occurs, leading to the collapse of the intermediate. This results in the elimination of the protected amine (4-(methylamino)piperidine) and the formation of a benzyl carbamic acid derivative.
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes to generate benzyl alcohol and carbon dioxide.
This entire process effectively cleaves the protecting group and is the fundamental reason for the compound's instability in acid. The kinetics of this hydrolysis are highly dependent on the acid concentration (pH), temperature, and solvent system[2][3].
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed decomposition pathway.
Experimental Protocols & Methodologies
Here we provide detailed, validated protocols for assessing the stability of your compound and for monitoring its degradation.
Protocol 1: pH Stability Profile Analysis
This protocol allows you to determine the stability of this compound across a range of pH values.
Objective: To quantify the rate of degradation as a function of pH.
Materials:
-
This compound
-
Buffered solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, HCl for pH 1-2)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Working Solution Preparation: For each pH to be tested, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent content is low (<5%) to not significantly alter the buffer pH.
-
Incubation: Incubate the working solutions at your intended experimental temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each solution.
-
Quenching (Optional but Recommended): Immediately neutralize the aliquot with a small amount of base (e.g., dilute NH4OH) if the sample is highly acidic to stop further degradation before analysis.
-
Analysis: Analyze each sample by HPLC or LC-MS (see Protocol 2) to determine the remaining percentage of the parent compound.
-
Data Plotting: Plot the percentage of the parent compound remaining versus time for each pH value.
Workflow for pH Stability Study
Caption: Workflow for conducting a pH stability profile.
Protocol 2: Recommended HPLC Analytical Method
This method provides a baseline for separating the parent compound from its primary degradation product, 4-(methylamino)piperidine.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection (UV) | 210 nm & 254 nm |
| Detection (MS) | ESI+; monitor for parent and degradant masses |
Note: This method is a starting point and may require optimization for your specific equipment and sample matrix. The use of an acid modifier like formic acid is standard for good peak shape, but for stability samples, it's crucial to analyze them promptly after preparation to minimize on-instrument degradation.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for this compound? A: The compound should be stored as a solid in a tightly sealed container at 4°C, protected from light[4]. Avoid storing it in solution for extended periods. If you must store solutions, use a dry, aprotic solvent like DMSO or DMF and keep it at -20°C or -80°C for short-term storage[1].
Q: Can I use other acids like acetic acid or formic acid in my reaction? Will they also cause degradation? A: Weaker acids like acetic acid will cause hydrolysis at a much slower rate than strong acids like HCl or trifluoroacetic acid (TFA)[5]. However, degradation can still be significant, especially with longer reaction times or higher temperatures. Always assume that any acidic protic medium poses a risk and validate the stability under your specific conditions.
Q: My synthesis requires the removal of this benzyl carbamate group. What is the standard procedure? A: While strong acid (like TFA in DCM or HBr in acetic acid) is a common method for cleaving benzyl carbamates, the most common and often cleaner method is catalytic hydrogenolysis[6]. This typically involves reacting the compound with hydrogen gas (H2) in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol. This method avoids strongly acidic conditions entirely.
Q: Are there analytical techniques other than HPLC to monitor this degradation? A: Yes, Thin-Layer Chromatography (TLC) can be a quick qualitative tool to visualize the disappearance of the starting material and the appearance of the more polar amine product. For quantitative analysis, however, HPLC and LC-MS are the preferred methods due to their high resolution and sensitivity. Gas chromatography (GC) is generally not suitable for carbamates as they can be thermally labile and decompose in the injection port[7].
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cecas.clemson.edu [cecas.clemson.edu]
- 3. scielo.br [scielo.br]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization of Benzyl Methyl(piperidin-4-yl)carbamate Salts
Welcome to the technical support center for the crystallization of benzyl methyl(piperidin-4-yl)carbamate and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our approach is grounded in scientific principles and field-proven experience to ensure you can develop a robust and reproducible crystallization process.
Introduction: The Criticality of a Controlled Crystallization Process
The final crystallization step in the manufacturing of an active pharmaceutical ingredient (API) is paramount, as it dictates the purity, particle size distribution, crystal form (polymorphism), and ultimately, the bioavailability of the drug product.[1][2][3] For this compound, a molecule with multiple functional groups capable of hydrogen bonding, the potential for polymorphism and the formation of various salt forms adds layers of complexity to its crystallization.[4][5][6] This guide will provide a systematic approach to developing and troubleshooting the crystallization of its salts, focusing on the hydrochloride salt as a representative case study.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing a crystallization process for a new salt of this compound?
A1: The three most critical factors are:
-
Solvent System Selection: The choice of solvent and any anti-solvent is crucial as it influences solubility, supersaturation, nucleation, and crystal growth.[1][7]
-
Supersaturation Control: The rate at which supersaturation is generated (e.g., through cooling, anti-solvent addition, or evaporation) directly impacts crystal size, morphology, and purity.[1][7]
-
Polymorph Control: Different crystal forms (polymorphs) of the same compound can have different physical properties.[3][5][6] It is essential to identify and consistently produce the most stable polymorph.[2]
Q2: My crystallization attempt resulted in an oil instead of a solid. What is "oiling out" and how can I prevent it?
A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline lattice.[8][9][10] This often occurs when the supersaturation is too high or when the melting point of the solid is lower than the temperature of the solution.[10] The resulting oil can trap impurities and is difficult to handle.[9][11][12] To prevent oiling out, you should:
-
Reduce the rate of supersaturation by slowing down the cooling rate or the addition of an anti-solvent.
-
Use a more dilute solution.[8]
-
Select a different solvent system where the compound has a lower solubility at elevated temperatures but sufficient insolubility at lower temperatures.
-
Introduce seed crystals at a temperature just below the saturation point to encourage heterogeneous nucleation on a solid surface rather than liquid-liquid phase separation.
Q3: I have obtained two different crystal forms (polymorphs) of my this compound salt. How do I determine which one to develop?
A3: The choice of which polymorph to develop is critical for the long-term stability and performance of the drug product.[2][3] The general practice is to select the most thermodynamically stable polymorph, as it is less likely to convert to another form during storage.[2] To determine the most stable form, you can perform slurry experiments where both polymorphs are stirred in a solvent in which they are slightly soluble. The less stable form will dissolve and recrystallize as the more stable form over time. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for identifying and differentiating polymorphs.[5][6]
Case Study: Development of a Crystallization Protocol for this compound Hydrochloride
This case study outlines a systematic approach to developing a cooling crystallization process for the hydrochloride salt of this compound.
Step 1: Solvent Screening
The initial step is to identify a suitable solvent or solvent system. An ideal solvent will exhibit high solubility at an elevated temperature and low solubility at a lower temperature, ensuring a good yield upon cooling.
Experimental Protocol:
-
Add a known amount of this compound hydrochloride to a vial.
-
Add a measured volume of a candidate solvent.
-
Stir the mixture at room temperature and observe the solubility.
-
If the solid is not fully dissolved, heat the mixture in increments of 10°C and observe the temperature at which it fully dissolves.
-
Allow the solution to cool to room temperature and then further cool in an ice bath to observe the extent of precipitation.
-
Repeat this process for a range of solvents with varying polarities.
Data Presentation:
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Observations upon Cooling |
| Isopropanol | ~15 | ~150 | Good crystalline solid |
| Acetone | ~5 | ~40 | Fine needles, potential for oiling |
| Acetonitrile | ~25 | ~200 | Good crystalline solid |
| Toluene | <1 | <5 | Insoluble |
| Water | >200 | >500 | Too soluble |
| Ethyl Acetate | ~2 | ~20 | Slow crystallization |
Step 2: Optimizing the Cooling Profile
The cooling rate directly influences the level of supersaturation and, consequently, the crystal size distribution.[1] A slower cooling rate generally leads to larger crystals, while rapid cooling can result in smaller crystals or even oiling out.
Experimental Protocol:
-
Prepare a saturated solution of this compound hydrochloride in the chosen solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C).
-
Divide the solution into three vessels.
-
Cool the first vessel rapidly to 5°C over 30 minutes.
-
Cool the second vessel at a moderate rate to 5°C over 2 hours.
-
Cool the third vessel slowly to 5°C over 8 hours.
-
Isolate the crystals from each experiment by filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the crystal size and morphology using microscopy.
Data Presentation:
| Cooling Rate | Average Crystal Size (µm) | Crystal Morphology |
| Rapid (30 min) | 10-20 | Fine needles, some agglomeration |
| Moderate (2 hrs) | 50-75 | Well-defined prisms |
| Slow (8 hrs) | 150-200 | Large, well-formed prisms |
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound salts.
Issue 1: The product "oils out" during cooling.
Causality: Oiling out, or liquid-liquid phase separation, occurs when the solute separates from a supersaturated solution as a liquid instead of a solid.[8] This is often due to an excessively high level of supersaturation, where the rate of solute molecules coming out of solution exceeds the rate at which they can integrate into a crystal lattice.[9] The presence of impurities can also lower the melting point of the solid, making it more prone to oiling out.[10][12]
Troubleshooting Workflow:
Troubleshooting Oiling Out.
Detailed Steps:
-
Reduce Supersaturation Rate: Decrease the cooling rate or slow down the addition of the anti-solvent. This gives the molecules more time to orient and form a crystal lattice.
-
Decrease Solute Concentration: Start with a more dilute solution. This will lower the overall supersaturation at any given temperature.[8]
-
Change Solvent System: Select a solvent in which the compound is less soluble at higher temperatures. This will require less of a temperature drop to achieve crystallization, potentially avoiding the temperature at which oiling occurs.
-
Introduce Seed Crystals: Add a small amount of pre-existing crystals of the desired form just after the solution becomes saturated. This provides a template for crystal growth and can bypass the energy barrier for primary nucleation, which can lead to oiling.[7]
Issue 2: Formation of a Metastable Polymorph.
Causality: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5][6] Metastable polymorphs are kinetically favored and may crystallize first, especially under conditions of high supersaturation. However, they can convert to the more stable form over time, which is undesirable for a pharmaceutical product.[2]
Troubleshooting Workflow:
Controlling Polymorphism.
Detailed Steps:
-
Implement Seeding with the Stable Form: This is the most direct way to ensure the crystallization of the desired polymorph. The seed crystals provide a template for the growth of the stable form.[7]
-
Modify Solvent System: The choice of solvent can influence which polymorph crystallizes. Experiment with solvents that may favor the formation of the stable polymorph.
-
Adjust Cooling/Supersaturation Rate: Lowering the supersaturation by slowing the cooling rate can sometimes favor the formation of the more thermodynamically stable form.
-
Introduce a Slurry Aging Step: After crystallization, hold the crystal slurry at a specific temperature for a period of time. This allows for any metastable form to dissolve and recrystallize as the stable form.
References
- 1. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 2. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 3. syrris.com [syrris.com]
- 4. Conformational pseudopolymorphism and orientational disorder in two-dimensional alkyl carbamate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Benzyl methyl(piperidin-4-yl)carbamate and Boc-methyl(piperidin-4-yl)carbamate in Synthetic Chemistry
<
Abstract
In the field of organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is a critical determinant of a synthetic route's efficiency and success. The piperidine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules. Consequently, the effective protection and deprotection of its amine functionalities are of paramount importance. This guide provides a detailed, objective comparison between two commonly employed protecting group strategies for the secondary amine on the piperidine ring: the Carboxybenzyl (Cbz or Z) group, yielding Benzyl methyl(piperidin-4-yl)carbamate, and the tert-Butoxycarbonyl (Boc) group, resulting in Boc-methyl(piperidin-4-yl)carbamate. This analysis, aimed at researchers, scientists, and drug development professionals, delves into the performance of these protecting groups, supported by experimental data and detailed protocols, to inform strategic synthetic planning.
Introduction: The Strategic Importance of Amine Protection in Piperidine Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and reduced metabolic liability. The secondary amine at the 4-position is a common site for further functionalization, making its temporary protection a crucial step in multi-step syntheses. The choice of a protecting group is dictated by several factors, including its stability under various reaction conditions, the ease and yield of its introduction, and the mildness and selectivity of its removal.[1] An ideal protecting group should be robust enough to withstand subsequent reaction steps but readily cleavable without affecting other functional groups within the molecule.[1][2]
This guide focuses on the comparative analysis of two of the most prevalent carbamate-based protecting groups for secondary amines: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group.[3] Their widespread use stems from their general stability and the well-established, reliable methods for their removal. The key distinction lies in their deprotection chemistry, which forms the basis of their "orthogonal" relationship—the ability to selectively remove one in the presence of the other.[1][3][4][5]
Figure 1. Chemical structures of this compound (left) and Boc-methyl(piperidin-4-yl)carbamate (right).
Comparative Analysis of Cbz and Boc Protecting Groups
The fundamental difference between the Cbz and Boc groups lies in their lability under different chemical conditions. Cbz is characteristically removed by hydrogenolysis, while the Boc group is labile to acidic conditions.[1][6] This orthogonality is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with multiple amine functionalities that require differential protection.[1][4]
| Feature | This compound (Cbz-protected) | Boc-methyl(piperidin-4-yl)carbamate (Boc-protected) |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids[1][7] | Strong acids (e.g., TFA, HCl)[1][8] |
| Stability | Stable to acidic and basic conditions (mild) | Stable to basic conditions and hydrogenolysis |
| Key Advantages | Stable to a wide range of non-reductive conditions.[9] | Orthogonal to Cbz and Fmoc groups; easily removed.[4] |
| Potential Side Reactions | Incomplete deprotection with sulfur-containing compounds; catalyst poisoning.[6] | Formation of t-butyl cation can lead to side reactions with nucleophiles.[8] |
Stability Profile
This compound (Cbz-protected): The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including both acidic and basic environments.[9] This robustness makes it an excellent choice when subsequent synthetic steps involve harsh reagents that might compromise other protecting groups. However, it is susceptible to cleavage under strongly acidic conditions, such as with HBr in acetic acid, which can limit its orthogonality with the Boc group in certain contexts.[4][7]
Boc-methyl(piperidin-4-yl)carbamate (Boc-protected): The Boc group is stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions, making it orthogonal to the Cbz group. Its primary liability is to acid. While this allows for mild deprotection, it also means that the Boc group will not withstand strongly acidic reaction conditions that may be required elsewhere in the synthesis.
Deprotection Mechanisms and Considerations
The choice between Cbz and Boc protection is often dictated by the functional groups present in the rest of the molecule and the planned synthetic transformations.
Deprotection of this compound (Cbz-protected)
The most common and mildest method for Cbz group removal is catalytic hydrogenolysis .[10] This involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source.
Diagram 1. Cbz deprotection via catalytic hydrogenolysis.
A safer alternative to using flammable hydrogen gas, especially for larger-scale reactions, is catalytic transfer hydrogenation .[10][11] This method utilizes a hydrogen donor such as ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst.[10]
While hydrogenolysis is generally preferred, acid-mediated cleavage provides a valuable alternative for substrates that are incompatible with hydrogenation (e.g., containing other reducible functional groups).[10][12] Strong acids like HBr in acetic acid can effectively cleave the Cbz group.[7]
Deprotection of Boc-methyl(piperidin-4-yl)carbamate (Boc-protected)
The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8]
Diagram 2. Acid-catalyzed deprotection of the Boc group.
The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to release the free amine and carbon dioxide. It is important to perform this reaction in a well-ventilated system to allow for the safe escape of CO₂ gas. The generated tert-butyl cation can potentially alkylate nucleophilic residues in the substrate, a side reaction that can be suppressed by the addition of scavengers like anisole or thioanisole.
Experimental Protocols
The following are generalized, step-by-step methodologies for the protection and deprotection of the methyl(piperidin-4-yl)amine core. These protocols may require optimization for specific substrates and scales.
Protection of methyl(piperidin-4-yl)amine
Protocol 3.1.1: Cbz Protection
Materials:
-
methyl(piperidin-4-yl)amine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1 M HCl, saturated aqueous NaHCO₃, brine
Procedure:
-
Dissolve methyl(piperidin-4-yl)amine (1 equivalent) in DCM.
-
Add TEA (1.2 equivalents).
-
Cool the solution to 0 °C and add Cbz-Cl (1.1 equivalents) dropwise.[1]
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3.1.2: Boc Protection
Materials:
-
methyl(piperidin-4-yl)amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl(piperidin-4-yl)amine (1 equivalent) in DCM.
-
Add TEA (1.2 equivalents).
-
To this solution, add a solution of (Boc)₂O (1.1 equivalents) in DCM dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-methyl(piperidin-4-yl)carbamate.
Deprotection Protocols
Protocol 3.2.1: Cbz Deprotection via Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or ethanol
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[10]
-
Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[10]
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up and extraction to isolate the deprotected amine.
Protocol 3.2.2: Boc Deprotection with TFA
Materials:
-
Boc-methyl(piperidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA (typically 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Conclusion and Strategic Recommendations
The choice between this compound and Boc-methyl(piperidin-4-yl)carbamate is a strategic decision that hinges on the overall synthetic plan.
-
Choose Cbz protection when subsequent reaction steps involve acidic conditions or when a robust protecting group is required that is not susceptible to a wide range of reagents. The deprotection via hydrogenolysis is mild and clean, but care must be taken with substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups) or sulfur-containing moieties that can poison the catalyst.
-
Choose Boc protection when orthogonality to Cbz and other protecting groups is desired, and when subsequent steps are performed under basic or neutral conditions. The acid-labile nature of the Boc group allows for straightforward deprotection, although potential side reactions from the generated t-butyl cation must be considered for sensitive substrates.
Ultimately, a thorough understanding of the stability and reactivity of both protecting groups, as well as the compatibility of their deprotection conditions with other functionalities in the molecule, is essential for the successful design and execution of complex synthetic routes involving piperidine-containing targets.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tdcommons.org [tdcommons.org]
A Comparative Guide to the Synthesis of N-Substituted Piperidin-4-yl Carbamates for Medicinal Chemistry
The N-substituted piperidin-4-yl carbamate motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant molecules. Its unique structural and physicochemical properties, including its role as a peptide bond surrogate and its ability to modulate drug-target interactions, make it a highly sought-after scaffold in drug discovery.[1][2] This guide provides an in-depth comparison of the two most prevalent synthetic strategies for accessing this valuable molecular framework: synthesis from piperidin-4-one derivatives and synthesis from 4-aminopiperidine precursors. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal route for their specific applications.
Strategic Approaches to the Piperidin-4-yl Carbamate Scaffold
The synthesis of N-substituted piperidin-4-yl carbamates can be broadly categorized into two primary retrosynthetic approaches, each with its own set of advantages and considerations.
Route A initiates with a piperidin-4-one derivative, introducing the C4-nitrogen via reductive amination. This is a highly versatile and convergent approach, particularly for creating libraries of analogs with diverse C4-substituents.
Route B commences with a pre-existing 4-aminopiperidine scaffold. This is a more direct and often shorter route when the desired 4-aminopiperidine starting material is commercially available or readily accessible.
Below, we will explore each of these strategies in detail, providing both the "how" and the "why" behind the experimental choices.
Route A: Synthesis via Reductive Amination of Piperidin-4-one Derivatives
This strategy is a powerful and frequently employed method for the de novo construction of the 4-aminopiperidine core, which is then elaborated to the final carbamate. A key advantage of this route is the wide availability of substituted piperidin-4-ones, allowing for the early introduction of diversity at the N1 position of the piperidine ring.
A representative and scalable example of this approach begins with N-benzyl-4-piperidone, a readily available starting material.[1][3][4]
Step 1: Reductive Amination
The cornerstone of this route is the reductive amination of the ketone.[5] This reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The choice of the nitrogen source and the reducing agent is critical for the success of this transformation. For the synthesis of a primary 4-aminopiperidine, ammonia is used as the nitrogen source.
Experimental Protocol: Synthesis of 1-benzylpiperidin-4-amine [3]
-
To a pressure reactor, add 1-benzylpiperidin-4-one and methanol.
-
Add Raney-Ni (as a slurry in methanol) to the reactor.
-
Seal the reactor and purge with nitrogen gas.
-
Introduce ammonia gas at a pressure of 2-3 kg/cm ².
-
Pressurize the reactor with hydrogen gas to 0.5 kg/cm ² and then increase to 4-5 kg/cm ².
-
Heat the reaction mixture to 50-60°C and maintain for 4-5 hours.
-
After cooling, filter the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product is then worked up by acid-base extraction to yield 1-benzylpiperidin-4-amine.
-
Yield: High yields, often exceeding 80-90%, are achievable with this method.[3]
Causality Behind Experimental Choices:
-
Raney-Ni and H₂: This catalytic hydrogenation system is a robust and cost-effective choice for large-scale reductive aminations. It is highly efficient for the reduction of the iminium intermediate.
-
Ammonia: Serves as the nitrogen source to form the primary amine at the C4 position.
-
Pressure and Temperature: These conditions are optimized to ensure efficient imine formation and subsequent reduction while minimizing side reactions.
Step 2: Carbamate Formation
With the 4-amino group installed, the next step is the formation of the carbamate linkage. This is typically achieved by reacting the amine with an appropriate electrophilic carbonyl species. Common reagents include alkyl chloroformates or di-tert-butyl dicarbonate (Boc₂O).[6]
Experimental Protocol: Synthesis of methyl (1-benzylpiperidin-4-yl)carbamate [3]
-
Dissolve 1-benzylpiperidin-4-amine in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0-5°C.
-
Slowly add methyl chloroformate, maintaining the temperature.
-
A base, such as triethylamine or aqueous sodium hydroxide, is added to neutralize the HCl byproduct.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The product is isolated by extraction and purified by crystallization or chromatography.
-
Yield: This reaction generally proceeds in high yield, typically >90%.[3]
Step 3: N-Debenzylation and Optional N-Substitution
The benzyl group on the piperidine nitrogen is a common protecting group that can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂).[7] This yields the free piperidin-4-yl carbamate, which can be a final product or an intermediate for further N-substitution.
Experimental Protocol: Debenzylation [7]
-
Dissolve the N-benzyl protected carbamate in a solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.
-
Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the debenzylated product.
-
Yield: Debenzylation is usually a clean and high-yielding reaction, often quantitative.[7]
The resulting secondary amine can then be alkylated or arylated using standard procedures to install the desired N-substituent.
Route B: Synthesis from 4-Aminopiperidine Derivatives
This approach is more direct if the required 4-aminopiperidine starting material is readily available. The N1-substituent is often pre-installed, simplifying the synthetic sequence. A common and versatile starting material for this route is tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).[8]
Step 1: Carbamate Formation
The key transformation in this route is the selective acylation of the exocyclic 4-amino group in the presence of the Boc-protected piperidine nitrogen. This is readily achieved due to the higher nucleophilicity of the primary amine compared to the carbamate-protected secondary amine. A variety of reagents can be employed for this purpose, including chloroformates, isocyanates, or activated carbonates.[9][10]
Experimental Protocol: Carbamate formation using a chloroformate
-
Dissolve N-Boc-4-aminopiperidine in a solvent like dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0°C.
-
Slowly add the desired alkyl chloroformate (e.g., ethyl chloroformate).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and brine, then dry and concentrate the organic layer.
-
Purify the product by column chromatography if necessary.
Step 2: Boc Deprotection and N-Substitution
The Boc protecting group is conveniently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in an alcohol or dioxane.[11] This unmasks the piperidine nitrogen, which can then be functionalized as desired.
Experimental Protocol: Boc Deprotection [11]
-
Dissolve the Boc-protected carbamate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting TFA salt can be used directly or neutralized with a base to obtain the free amine.
The subsequent N-substitution can be carried out via various methods, such as reductive amination with an aldehyde or ketone, or nucleophilic substitution with an alkyl halide.
Comparative Analysis of the Synthetic Routes
| Feature | Route A (from Piperidin-4-one) | Route B (from 4-Aminopiperidine) |
| Starting Material Availability | Piperidin-4-one derivatives are widely available with diverse N-substituents. | A good selection of 4-aminopiperidine derivatives is commercially available, but may be more limited or expensive than piperidin-4-ones. |
| Route Length | Generally longer (3-4 steps). | Generally shorter (2-3 steps). |
| Versatility | Highly versatile for creating libraries with diverse C4-substituents through various reductive amination partners. | Versatile for introducing a wide range of carbamates. Diversity at N1 depends on the availability of the starting amine. |
| Scalability | The reductive amination and subsequent steps are often scalable, as demonstrated in the literature.[3][4] | Generally scalable, with standard and robust reactions. |
| Key Reactions | Reductive amination, carbamate formation, deprotection. | Carbamate formation, deprotection, N-substitution. |
| Potential Challenges | Control of over-alkylation during reductive amination (if not using ammonia). Handling of gaseous reagents like ammonia and hydrogen. | Availability and cost of the specific 4-aminopiperidine starting material. |
Conclusion
Both synthetic routes presented offer robust and reliable methods for the synthesis of N-substituted piperidin-4-yl carbamates.
Route A , starting from piperidin-4-one, is arguably the more versatile and convergent approach, especially when a wide range of analogs with different substituents at the 4-amino position is desired. Its scalability has been well-demonstrated, making it suitable for both discovery and development phases.
Route B , commencing with a 4-aminopiperidine derivative, is more direct and step-economical, provided the requisite starting material is accessible. This route is often preferred for rapid synthesis of a specific target or for lead optimization when the core 4-aminopiperidine scaffold is established.
The ultimate choice of synthetic strategy will depend on the specific goals of the research program, including the desired diversity of the target molecules, the availability and cost of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize these important pharmaceutical building blocks.
References
- 1. asianpubs.org [asianpubs.org]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Benzyl Methyl(piperidin-4-yl)carbamate using 2D NMR
Introduction: In the realm of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational requirement. For a compound such as benzyl methyl(piperidin-4-yl)carbamate, which contains distinct structural motifs—a saturated heterocycle, an aromatic system, and a carbamate linker—relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can lead to ambiguity. Overlapping signals in the aliphatic region of the ¹H NMR spectrum and the challenge of definitively connecting the disparate fragments necessitate a more robust analytical strategy.
This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as a cohesive, self-validating system for the complete structural elucidation of this compound. We will explore not just the "how" but the "why" behind the experimental choices, demonstrating how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to build an unassailable structural proof. This approach transforms spectral data from a collection of peaks into a detailed molecular blueprint, ensuring the highest level of scientific integrity.[1][2][3]
The Analytical Challenge: Limitations of 1D NMR
While 1D ¹H and ¹³C NMR provide essential preliminary data—such as proton integrations, multiplicities, and a carbon count—they fall short in piecing together the molecular puzzle of this compound.
-
¹H NMR Ambiguity: The protons on the piperidine ring (positions 2, 3, 5, and 6) are expected to resonate in a crowded aliphatic region, making definitive assignment through multiplicity alone difficult.
-
Connectivity Gaps: 1D spectra cannot directly confirm the covalent linkage between the piperidine ring, the N-methyl group, the carbamate carbonyl, and the benzyl group. These connections must be inferred, leaving room for isomeric uncertainty.
To overcome these limitations, we employ a suite of 2D NMR experiments, each providing a unique layer of correlational data.
The 2D NMR Workflow: A Self-Validating Triad
Our approach is a logical progression, where the insights from one experiment provide the foundation for interpreting the next. This creates a closed-loop system where the final structure must be consistent with all collected data.
Caption: Logical workflow for 2D NMR-based structure validation.
Pillar 1: COSY – Mapping the Proton Framework
Expertise & Causality: We begin with the Homonuclear Correlation Spectroscopy (COSY) experiment.[4] Its purpose is to reveal proton-proton (¹H-¹H) scalar couplings, which occur primarily between protons separated by two or three bonds.[5] This allows us to trace the connectivity of protons within a single spin system. For this compound, the most informative spin system is the piperidine ring.
A COSY spectrum plots the ¹H spectrum on both axes. The diagonal peaks mirror the 1D spectrum, while the off-diagonal "cross-peaks" are the key information, indicating that the two protons at the corresponding chemical shifts on each axis are coupled.[6][7]
Expected Correlations:
-
A cross-peak will connect the proton at position 4 (H4) with the protons at positions 3 and 5 (H3/H5).
-
A cross-peak will connect the H3/H5 protons with their neighbors at positions 2 and 6 (H2/H6).
-
The benzyl aromatic protons will also show correlations, but the piperidine ring is our primary focus for establishing the core scaffold.
Caption: Key COSY correlations within the piperidine ring.
This experiment confirms the integrity of the piperidine ring fragment but does not connect it to the rest of the molecule.
Pillar 2: HSQC – Linking Protons to their Carbons
Expertise & Causality: With the proton spin systems mapped, the next logical step is to assign the carbon signals. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the premier tool for this task. It correlates proton signals with the carbon signals to which they are directly attached (a one-bond ¹JCH coupling).[8][9] HSQC is exceptionally sensitive and provides unambiguous ¹H-¹³C connections.[10][11]
The 2D HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct bond between a proton and a carbon at those respective chemical shifts. A critical feature is that quaternary carbons, which have no attached protons, are not observed in an HSQC spectrum.[10]
Data Presentation: Expected HSQC Correlations
| Proton Label | Expected ¹H Shift (ppm) | Carbon Label | Expected ¹³C Shift (ppm) | Correlation Type |
| H2 / H6 | ~2.9 - 3.1 | C2 / C6 | ~45 - 50 | CH₂ |
| H3 / H5 | ~1.7 - 1.9 | C3 / C5 | ~30 - 35 | CH₂ |
| H4 | ~3.8 - 4.2 | C4 | ~50 - 55 | CH |
| H7 (N-CH₃) | ~2.8 - 3.0 | C7 (N-CH₃) | ~33 - 38 | CH₃ |
| H8 (Benzyl CH₂) | ~5.1 - 5.3 | C8 (Benzyl CH₂) | ~66 - 70 | CH₂ |
| H10-H14 (Aromatic) | ~7.2 - 7.4 | C10-C14 (Aromatic) | ~127 - 129 | CH |
Note: Chemical shifts are estimations and may vary based on solvent and other conditions.
This experiment allows us to confidently assign all protonated carbons, but the quaternary carbonyl carbon (C9) and the aromatic C1 (C9) remain unassigned. Crucially, the fragments are still disconnected.
Pillar 3: HMBC – Assembling the Molecular Puzzle
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin of our validation strategy. It detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[12][13][14] This is the experiment that bridges the gaps between the spin systems identified by COSY and assigned by HSQC. It is also the primary method for assigning non-protonated (quaternary) carbons.[15][16]
Key Expected Correlations for Structural Assembly:
-
Connecting the N-Methyl and Piperidine to the Carbamate: The N-methyl protons (H7) should show a correlation to the carbamate carbonyl carbon (C9) and to the C4 of the piperidine ring. This definitively places the methyl group on the nitrogen at position 4.
-
Confirming the Piperidine-Carbamate Link: The piperidine proton H4 should show a strong correlation to the carbonyl carbon (C9), confirming the attachment point of the entire carbamate group.
-
Connecting the Benzyl Group: The benzylic protons (H8) will show a crucial correlation to the carbonyl carbon (C9) and the quaternary aromatic carbon (C10), locking the benzyl ester fragment into place.
Caption: Key long-range HMBC correlations confirming the molecular assembly.
The presence of these specific cross-peaks in the HMBC spectrum provides irrefutable evidence for the proposed structure, leaving no ambiguity.
Experimental Protocol
This section outlines a standard operating procedure for acquiring the necessary 2D NMR data.
1. Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire a standard 1D ¹H spectrum to check sample concentration and identify the chemical shift ranges.
-
Acquire a standard 1D ¹³C{¹H} spectrum.
3. 2D Spectra Acquisition:
-
COSY (gradient-selected):
-
Use a standard gCOSY pulse sequence.
-
Set the spectral width to cover all proton signals (~10-12 ppm).
-
Acquire at least 256 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
-
HSQC (gradient-selected, sensitivity-enhanced):
-
Use a standard gHSQCEDETGPSI (or similar) pulse sequence. This sequence can also provide editing information (CH/CH₃ vs. CH₂).
-
Set the ¹H spectral width as above. Set the ¹³C spectral width to cover all expected carbons (~0-160 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to a typical value of 145 Hz.
-
Acquire 256-512 increments in t₁ with 4-8 scans per increment.
-
-
HMBC (gradient-selected):
-
Use a standard gHMBC pulse sequence.
-
Set spectral widths as for HSQC.
-
Optimize the long-range coupling constant (ⁿJCH) to a compromise value of 8 Hz. This value is effective for detecting typical 2- and 3-bond correlations.[16]
-
Acquire 512 increments in t₁ with 16-32 scans per increment to ensure sufficient signal-to-noise for the weaker long-range correlations.
-
4. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a Fourier Transform in both dimensions.
-
Phase correct the spectra and reference them to the TMS signal.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-faceted analytical approach. By systematically employing COSY, HSQC, and HMBC experiments, we construct a complete and internally consistent dataset. COSY establishes the proton framework of the piperidine ring. HSQC then maps the protonated carbons with high precision. Finally, HMBC serves as the master tool, connecting the independent fragments and assigning the critical quaternary carbonyl carbon. This logical and rigorous workflow eliminates the ambiguities of 1D analysis and provides the high level of trustworthiness required in modern chemical and pharmaceutical science.
References
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 2D HMBC - NMR Wiki [nmrwiki.org]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
The Strategic Selection of Amine Protection in Piperidine Synthesis: A Comparative Guide to Cbz and Boc Orthogonality
Introduction: The Critical Role of Protecting Groups in Piperidine Moiety Synthesis
The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous pharmaceuticals from analgesics to anticancer agents.[1][2] The synthesis of complex, highly functionalized piperidine derivatives is a cornerstone of medicinal chemistry, demanding precise control over reaction sequences.[3][4] Central to this control is the strategic use of protecting groups for the piperidine nitrogen. These temporary modifications prevent the secondary amine from engaging in unwanted side reactions, thereby directing the synthetic route towards the desired product.[5][6]
Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups are two of the most utilized due to their reliability and distinct chemical properties.[7] The success of a multi-step synthesis often hinges on the concept of orthogonality —the ability to selectively remove one protecting group in the presence of another.[8][9] This guide provides an in-depth technical comparison of the Cbz and Boc protecting groups in the context of piperidine synthesis, offering field-proven insights and experimental data to aid researchers in making informed strategic decisions.
The Principle of Orthogonality: Cbz vs. Boc
The fundamental difference between the Cbz and Boc protecting groups lies in their cleavage conditions, which forms the basis of their mutual orthogonality. The Boc group is characteristically labile to acid, while the Cbz group is selectively removed by catalytic hydrogenolysis.[4][9] This crucial distinction allows for a synthetic sequence where a Cbz-protected piperidine nitrogen can remain intact while a Boc-protected amine elsewhere in the molecule is deprotected, and vice-versa.[4][10] This selective "unmasking" of reactive sites is a powerful tool for building molecular complexity.
Figure 1: A diagram illustrating the principle of orthogonal deprotection of Cbz and Boc groups.
In-Depth Analysis of Each Protecting Group
The Carboxybenzyl (Cbz) Group: A Stalwart Removed by Hydrogenolysis
The Cbz group is a robust protecting group, stable to both mild acidic and basic conditions, which makes it an excellent choice for syntheses involving a variety of reagents.[1] Its primary mode of cleavage is catalytic hydrogenolysis, a mild and highly selective method.[2][11]
Mechanism of Cbz Deprotection (Catalytic Hydrogenolysis): The mechanism involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas).[12] The process proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as byproducts, which are easily removed.[11]
Figure 2: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.
A key consideration when using Cbz is its incompatibility with other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some nitro groups.[13] Additionally, the catalyst can be poisoned by sulfur-containing compounds.[14]
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its high stability towards bases, nucleophiles, and hydrogenation conditions, making it perfectly orthogonal to the Cbz group.[5][15] Its removal is efficiently achieved under acidic conditions.[16]
Mechanism of Boc Deprotection (Acidolysis): The deprotection is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[17] This is followed by the fragmentation of the protonated carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene gas.[9][18]
Figure 3: Simplified mechanism of acid-catalyzed Boc deprotection.
The primary drawback of the Boc group is the requirement for strong acids for its removal, which may not be suitable for substrates containing other acid-sensitive functionalities.[1]
Quantitative Performance and Stability Comparison
The true measure of a protecting group's utility lies in its performance in practical applications. The following tables summarize the stability of Cbz and Boc groups under orthogonal conditions and provide typical yields for their application on a piperidine scaffold.
Table 1: Orthogonal Stability of Cbz and Boc Protecting Groups
| Protecting Group | Deprotection Condition for Orthogonal Group | Stability |
| N-Boc-Piperidine | Catalytic Hydrogenolysis (H₂, Pd/C) | Generally Stable[5] |
| N-Cbz-Piperidine | Strong Acid (e.g., TFA, HCl) | Generally Stable to mild acid, but can be cleaved by strong acids like HBr.[8] |
Table 2: Performance Comparison in 4-Anilino-piperidine Protection and Deprotection
| Protecting Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Boc | >90[1] | 4M HCl in 1,4-dioxane | High (quantitative)[1] |
| Cbz | ~90[1] | H₂/Pd-C | High (quantitative)[1] |
Data synthesized from a comparative guide on 4-anilino-piperidine.[1] Yields are representative and may vary based on substrate and reaction conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the deprotection of Cbz and Boc groups from a generic N-protected piperidine substrate.
Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection
This protocol describes the deprotection of an N-Cbz-piperidine derivative using palladium on carbon with hydrogen gas.[2][12]
Materials:
-
N-Cbz-piperidine derivative
-
Palladium on Carbon (10% Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Workflow:
Figure 4: Experimental workflow for the catalytic hydrogenolysis of an N-Cbz-piperidine.
Procedure:
-
Dissolution: Dissolve the N-Cbz-piperidine derivative (1.0 equivalent) in a suitable solvent such as methanol.
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus. Ensure the system is properly flushed to remove air.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.
Protocol 2: Acidolysis for Boc Deprotection
This protocol describes the deprotection of an N-Boc-piperidine derivative using Trifluoroacetic Acid (TFA).
Materials:
-
N-Boc-piperidine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow:
Figure 5: Experimental workflow for the acid-mediated deprotection of an N-Boc-piperidine.
Procedure:
-
Dissolution: Dissolve the N-Boc-piperidine derivative (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic Acid (TFA), typically 20-50% v/v, to the solution. The addition can be done at 0 °C for sensitive substrates.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Carefully neutralize the residue by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction and Isolation: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Conclusion and Strategic Recommendations
The Cbz and Boc protecting groups represent two indispensable and orthogonal tools for the synthesis of complex piperidine-containing molecules. The choice between them is dictated by the overall synthetic strategy and the functional groups present in the molecule.
-
Choose Cbz when stability to a wide range of non-reductive conditions is required and the substrate is compatible with catalytic hydrogenation. It is an excellent choice for late-stage deprotection in solution-phase synthesis.
-
Choose Boc when subsequent steps involve reductive conditions (e.g., hydrogenation of other functional groups). Its acid lability makes it highly suitable for solid-phase synthesis strategies and for molecules with functionalities sensitive to reduction.
By understanding the distinct mechanisms, stability profiles, and optimal deprotection protocols for both Cbz and Boc, researchers can confidently design and execute robust, efficient, and selective syntheses of novel piperidine derivatives, accelerating the pace of drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 3. greentech.fr [greentech.fr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Stability of Carbamate Protecting Groups for Amines
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a critical determinant of a synthetic campaign's success. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires masking to prevent unwanted side reactions.[1] Carbamates have emerged as the preeminent class of protecting groups for amines, offering a tunable balance of stability and selective lability that is essential for the construction of complex molecular architectures.[1][2][3]
This guide provides an in-depth comparison of the most commonly employed carbamate protecting groups: Boc, Cbz, Fmoc, and Alloc. We will move beyond a simple catalog of deprotection conditions to explore the mechanistic underpinnings of their stability, the concept of orthogonality, and the practical considerations that guide their selection in complex synthetic routes.
The Principle of Orthogonal Protection
The power of modern protecting group strategy lies in the concept of "orthogonality". An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others within the same molecule.[3][4] This is achieved by choosing groups that are cleaved under distinct and non-interfering reaction conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis-labile).[3][5] Mastering orthogonality is fundamental to efficient multi-step synthesis, enabling chemists to reveal specific functional groups for reaction at will.[6]
Core Carbamate Protecting Groups: A Comparative Analysis
The stability and lability of a carbamate are dictated by the nature of its alkoxy component. The four groups discussed below—Boc, Cbz, Fmoc, and Alloc—are the workhorses of amine protection, each with a unique deprotection profile that defines its utility.
Boc (tert-butyloxycarbonyl)
The Boc group is a cornerstone of modern synthesis, renowned for its stability to a wide range of conditions except for strong acids.
-
Deprotection: The Boc group is efficiently cleaved under strongly acidic conditions, most commonly with neat trifluoroacetic acid (TFA) or HCl in an organic solvent.[7][8]
-
Mechanism: The deprotection proceeds through protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl carbocation, which is typically scavenged by the solvent or an added scavenger to prevent side reactions.[7] The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine.[7]
-
Stability Profile:
-
Stable to: Basic conditions, hydrogenolysis, and most nucleophiles.[9]
-
Labile to: Strong acids (e.g., TFA, HCl), and some Lewis acids.
-
Cbz (Benzyloxycarbonyl or Z)
Introduced by Bergmann and Zervas in 1932, the Cbz group was pivotal in the development of peptide synthesis and remains widely used.[8][10]
-
Deprotection: The Cbz group is classically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[8][10] This process reduces the benzyl ester to toluene and the carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates.[10] Alternative methods include the use of strong acids like HBr in acetic acid or nucleophilic attack under specific conditions.[10]
-
Mechanism (Hydrogenolysis): This involves the oxidative addition of the benzyl C-O bond to the palladium catalyst surface, followed by hydrogenolysis to release toluene and the carbamic acid intermediate.
-
Stability Profile:
Fmoc (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.
-
Deprotection: The Fmoc group is cleaved under mild, non-hydrolytic basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like DMF.[8][9]
-
Mechanism: Deprotection occurs via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the formation of a carbamate anion, which then decarboxylates.
-
Stability Profile:
Alloc (Allyloxycarbonyl)
The Alloc group offers a distinct deprotection pathway, making it a valuable tool for complex syntheses where acid, base, and hydrogenation conditions are not viable.
-
Deprotection: The Alloc group is selectively removed by transition-metal catalysis, most commonly with a Pd(0) complex (e.g., Pd(PPh₃)₄) in the presence of a nucleophilic scavenger (e.g., dimedone, morpholine).[9]
-
Mechanism: The process involves the formation of a π-allyl palladium complex, which is then attacked by the nucleophilic scavenger, releasing the free amine after decarboxylation.
-
Stability Profile:
Summary of Stability and Deprotection Conditions
| Protecting Group | Structure | Common Deprotection Reagents | Stable To | Labile To | Orthogonal To |
| Boc |
| TFA, HCl in Dioxane | Base, Hydrogenolysis | Strong Acid | Cbz, Fmoc, Alloc |
| Cbz (Z) |
| H₂, Pd/C | Mild Acid/Base | Hydrogenolysis, Strong Acid | Boc, Fmoc, Alloc |
| Fmoc |
| 20% Piperidine in DMF | Acid, Hydrogenolysis | Base (amines) | Boc, Cbz, Alloc |
| Alloc |
| Pd(PPh₃)₄, Scavenger | Acid, Base | Pd(0) Catalysis | Boc, Cbz, Fmoc |
Mechanistic Insights: Visualizing Deprotection Pathways
Understanding the mechanism of cleavage is crucial for predicting potential side reactions and troubleshooting synthetic challenges.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Base-mediated E1cB deprotection of an Fmoc-protected amine.
Experimental Protocols: A Self-Validating Approach
Trustworthy protocols are self-validating. The following procedures not only describe the deprotection but also include a cross-validation experiment to demonstrate the principle of orthogonality directly.
Protocol 1: Standard Deprotection of Boc-Phenylalanine
Objective: To remove the Boc group from N-Boc-Phenylalanine using trifluoroacetic acid.
-
Preparation: Dissolve N-Boc-Phenylalanine (1.0 g, 3.77 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 mL) dropwise over 5 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting oil is the TFA salt of Phenylalanine.
-
Validation: The crude product can be validated by ¹H NMR, observing the disappearance of the characteristic tert-butyl singlet (~1.4 ppm) from the starting material.
Protocol 2: Standard Deprotection of Cbz-Leucine
Objective: To remove the Cbz group from N-Cbz-Leucine via catalytic hydrogenolysis.
-
Preparation: Dissolve N-Cbz-Leucine (1.0 g, 3.77 mmol) in methanol (20 mL) in a suitable hydrogenation flask.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~100 mg, 10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C is flammable in the presence of air and solvents.
-
Reaction: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) several times before maintaining a positive pressure of H₂ (typically balloon pressure is sufficient) with vigorous stirring.
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor the reaction by TLC. The reaction is complete when the Cbz-protected starting material is no longer visible.
-
Workup: Carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Leucine as a white solid.
Protocol 3: Orthogonality Validation Experiment
Objective: To demonstrate the stability of N-Cbz-Leucine under the conditions used for Boc deprotection.
-
Preparation: Dissolve N-Cbz-Leucine (200 mg) in dichloromethane (2 mL).
-
Treatment: Add trifluoroacetic acid (2 mL) to the solution at room temperature and stir for 2 hours (mirroring the conditions of Protocol 1).
-
Analysis: After 2 hours, take an aliquot for TLC analysis. Concentrate the reaction mixture and analyze the residue by ¹H NMR.
-
Expected Result: The TLC and NMR analysis should show only the starting N-Cbz-Leucine, with no evidence of deprotection. This result validates that the Cbz group is stable to standard Boc removal conditions, confirming their orthogonality.
Conclusion: Strategic Selection for Synthetic Success
The choice of a carbamate protecting group is not arbitrary but a strategic decision based on the overall synthetic plan.
-
Boc is ideal for general synthesis and is the foundation of the classic "Boc/Bzl" strategy in peptide synthesis, where acid-labile Boc is used for N-terminal protection and benzyl-based groups (cleaved by hydrogenolysis) protect side chains.[5]
-
Fmoc is the group of choice for modern solid-phase peptide synthesis (SPPS), where its mild base-lability allows for repeated deprotection cycles without cleaving the acid-labile linkers that attach the peptide to the solid support.[8][]
-
Cbz offers a robust, neutral deprotection option (hydrogenolysis) that is compatible with many other functional groups, making it highly valuable in complex natural product synthesis.[8]
-
Alloc provides an additional layer of orthogonality, perfect for complex molecules where substrates are sensitive to both acidic, basic, and standard reductive conditions.[9]
By understanding the distinct stability profiles and deprotection mechanisms of these carbamates, researchers can design elegant and efficient synthetic routes, navigating the challenges of multi-step synthesis with confidence and precision.
References
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyfreak.com [pharmacyfreak.com]
Introduction: The Critical Role of Chirality in Piperidine-Based Pharmaceuticals
Chiral HPLC vs. SFC for Enantiomeric Excess Determination of Piperidines: A Comparative Guide
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs. When a piperidine molecule is chiral, its enantiomers—non-superimposable mirror images—can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] The tragic story of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the imperative to control stereochemistry in drug development.[3]
Consequently, the accurate determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is a non-negotiable aspect of quality control in the pharmaceutical industry.[4][5] For this critical task, two powerful chromatographic techniques stand out: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).
This guide provides an in-depth, objective comparison of Chiral HPLC and SFC for the enantiomeric excess determination of piperidines. Drawing from established principles and experimental insights, we will explore the fundamental mechanisms, comparative performance, and practical considerations to help researchers and drug development professionals select the optimal technique for their specific needs.
Fundamental Principles of Chiral Separation
Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard chromatography.[6] Chiral chromatography overcomes this by creating a chiral environment where the two enantiomers interact differently, leading to different retention times.[7][8] This is achieved through the use of a Chiral Stationary Phase (CSP).[9]
The "three-point interaction model" provides a simplified but effective concept for understanding chiral recognition.[3] For a separation to occur, one enantiomer must engage in multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the CSP, while its mirror image cannot form the same stable complex, causing it to elute at a different time.[3][9]
Chiral High-Performance Liquid Chromatography (HPLC)
In Chiral HPLC, the separation is driven by a liquid mobile phase passing through a column packed with a CSP.[8] For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective and widely used due to their broad applicability.[4][10][11] The separation can be performed under different modes:
-
Normal-Phase (NP-HPLC): Uses non-polar solvents like hexane and an alcohol modifier (e.g., isopropanol). This is often the starting point for chiral method development for piperidines.
-
Reversed-Phase (RP-HPLC): Uses polar mobile phases, typically water and acetonitrile or methanol.
-
Polar Organic Mode: Uses polar organic solvents like ethanol or acetonitrile.
Chiral Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid as the main component of the mobile phase.[12] A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties intermediate between a liquid and a gas.[12][13] For chromatography, carbon dioxide (CO₂) is the solvent of choice due to its mild critical point (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[12][14]
In Chiral SFC, supercritical CO₂ is mixed with a small amount of an organic modifier (co-solvent), such as methanol or ethanol, to modulate the mobile phase's solvating power.[12] The same highly successful polysaccharide-based CSPs used in HPLC are also the workhorses of chiral SFC.[14] The unique properties of the supercritical fluid mobile phase—low viscosity and high diffusivity—are central to the performance advantages of SFC.[13][15]
Head-to-Head Comparison: HPLC vs. SFC for Piperidine Analysis
The choice between HPLC and SFC is not merely one of preference but a strategic decision based on the specific analytical challenge, throughput requirements, and long-term operational goals.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Advantage |
| Speed & Throughput | Longer analysis times (typically 5-20 min). Slower column equilibration. | Significantly faster analysis (often < 5 min).[16] Rapid column equilibration.[15] | SFC |
| Resolution & Efficiency | High resolution achievable with modern columns (e.g., sub-2µm or SPP). | Excellent resolution, often with sharper peaks due to better mass transfer.[12] | Comparable/SFC |
| Solvent Consumption | High consumption of organic solvents (e.g., hexane, isopropanol). | Drastically reduced organic solvent use (80-90% less).[16][17] CO₂ is the primary mobile phase. | SFC |
| Environmental Impact | Significant generation of toxic and flammable solvent waste. | "Green" technology. CO₂ is recycled or vented.[15] Reduced hazardous waste. | SFC |
| Operational Cost | High costs associated with purchasing and disposing of organic solvents. | Lower solvent costs. CO₂ is inexpensive. Reduced waste disposal costs. | SFC |
| Method Development | Can be time-consuming, requiring screening of multiple solvent systems. | Often faster and more straightforward. Parameters like back pressure and temperature offer additional tuning.[12][18] | SFC |
| Sample Compatibility | Excellent for a wide range of polar and non-polar compounds. | Historically better for less polar compounds, but modern SFC handles a wide polarity range.[12] | HPLC (Slightly more versatile) |
| Post-run Processing | Requires evaporation of large volumes of solvent for sample recovery (prep). | Faster and easier product recovery due to small volumes of organic modifier.[17] | SFC |
Experimental Protocols: A Practical Approach
To illustrate the practical application of these techniques, we present generalized, step-by-step protocols for determining the enantiomeric excess of a model compound, (R/S)-1-Boc-3-hydroxypiperidine.
Diagram: General Workflow for Chiral Method Development
Caption: General workflow for chiral method development.
Protocol 1: Chiral HPLC Method
This protocol is based on a typical normal-phase approach, which is highly effective for many piperidine derivatives.[11]
-
Rationale: Normal-phase chromatography with polysaccharide CSPs often provides the best selectivity for chiral compounds with polar functional groups like the hydroxyl group in our model analyte. The use of a basic additive (diethylamine) is crucial for piperidines to ensure good peak shape by minimizing interactions with residual acidic sites on the silica support.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm).[11]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.2, v/v/v).[11]
-
Causality: The hexane/isopropanol ratio is the primary driver of retention and selectivity. TFA is added as an acidic modifier to improve peak shape for this specific Boc-protected piperidine.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Causality: Temperature control is vital for reproducible retention times and selectivity. 30°C is a common starting point.
-
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample and a racemic standard in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the racemic standard to confirm the separation of the two enantiomers and establish their retention times. A resolution (Rs) value greater than 1.5 is typically desired for robust quantification.[11] c. Inject the sample solution. d. Integrate the peak areas for both enantiomers (A1 and A2).
-
Calculation of Enantiomeric Excess (% e.e.):
-
% e.e. = [ (A1 - A2) / (A1 + A2) ] * 100
-
Protocol 2: Chiral SFC Method
This protocol highlights the speed and efficiency of SFC.
-
Rationale: SFC leverages the low viscosity of supercritical CO₂ to enable high flow rates without excessive pressure, drastically cutting down analysis time.[16] Methanol is an effective polar co-solvent that modulates retention on the CSP. The choice of the same CSP family allows for a more direct comparison of the mobile phase's effect.
-
Instrumentation: Analytical SFC system with a back-pressure regulator (BPR) and UV detector.
-
Chiral Stationary Phase: Chiralpak® IC column (or equivalent SFC-specific column).
-
Mobile Phase: Supercritical CO₂ / Methanol (e.g., 85:15, v/v) with a basic additive if needed.
-
Causality: The percentage of the methanol co-solvent is the primary parameter for adjusting retention. Higher methanol content leads to shorter retention times.
-
-
Flow Rate: 3.0 mL/min.
-
Causality: This higher flow rate, enabled by the low-viscosity mobile phase, is key to the high throughput of SFC.[15]
-
-
Outlet Pressure (BPR): 150 bar.
-
Causality: The back pressure must be maintained well above the critical pressure of CO₂ to ensure the mobile phase remains in its supercritical state, which is essential for the chromatographic process.
-
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample and a racemic standard in methanol or another suitable solvent to ~1 mg/mL.
-
Analysis Procedure & Calculation: Follow the same steps (8a-d and 9) as in the HPLC protocol. The primary difference will be the significantly shorter retention times.
Diagram: Core Principle Distinction - HPLC vs. SFC
Caption: Core component differences between HPLC and SFC systems.
Conclusion and Recommendations
Both Chiral HPLC and Chiral SFC are powerful and reliable techniques for determining the enantiomeric excess of piperidines. The choice between them is dictated by the specific needs of the laboratory.
-
Choose Chiral HPLC when:
-
Universal instrument availability is a key factor, as HPLC systems are more ubiquitous.
-
The laboratory has established, validated HPLC methods that are sufficient for current throughput needs.
-
The widest range of sample polarities must be accommodated with minimal initial method development.
-
-
Choose Chiral SFC when:
-
High throughput and speed are critical priorities. SFC can analyze samples 3 to 5 times faster than conventional HPLC.[16]
-
"Green" chemistry initiatives and cost reduction are major goals. The dramatic reduction in organic solvent consumption lowers both purchasing and disposal costs.[15][17]
-
Preparative scale purification is anticipated. The reduced solvent volume significantly simplifies and accelerates the post-purification evaporation process.[16]
-
For modern pharmaceutical development labs focused on efficiency, sustainability, and speed, Chiral SFC is increasingly becoming the preferred technology. [16][19] Its ability to deliver rapid, high-resolution separations while minimizing environmental impact and operational costs presents a compelling advantage for the analysis of chiral piperidines and other pharmaceutical intermediates.
References
- 1. omicsonline.org [omicsonline.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. PRINCIPLES of CHIRAL SEPARATION - PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.nl]
- 7. microbenotes.com [microbenotes.com]
- 8. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. selvita.com [selvita.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
A Comparative Guide to UHPLC and High-Performance Liquid Chromatography for the Purity Analysis of Benzyl Methyl(piperidin-4-yl)carbamate
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and ensures the safety and efficacy of the final drug product. This guide provides an in-depth comparison of Ultra-High-Performance Liquid Chromatography (UHPLC) and traditional High-Performance Liquid Chromatography (HPLC) for the purity analysis of benzyl methyl(piperidin-4-yl)carbamate, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to empower you in selecting the most appropriate analytical methodology for your needs.
The purity of this compound is critical, as impurities can arise from the synthesis process or degradation. Common synthetic routes for similar carbamates may involve the reaction of piperidine derivatives with benzyl chloroformate, and potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products such as benzyl alcohol and piperidine derivatives.[1][2][3] Therefore, a robust analytical method capable of separating and quantifying these potential impurities is essential.
This guide will objectively compare a modern UHPLC method with a traditional HPLC method, focusing on key performance indicators such as resolution, sensitivity, and analysis time. All methodologies are presented with the scientific rationale to provide a self-validating system for your consideration.
The Power of Chromatographic Separation: UHPLC vs. HPLC
Both UHPLC and HPLC are powerful chromatographic techniques for separating and quantifying compounds in a mixture. The primary distinction lies in the particle size of the stationary phase and the operating pressure of the system.[4][5] UHPLC utilizes columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures (up to 15,000 psi) compared to HPLC (3-5 µm particles and pressures up to 6,000 psi).[4] This fundamental difference leads to significant improvements in resolution, sensitivity, and speed of analysis for UHPLC.[5][6] For impurity profiling, where trace-level detection and separation from the main peak are crucial, these advantages can be particularly impactful.[7]
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any reliable analytical method. Below are detailed, step-by-step methodologies for the purity analysis of this compound using both a state-of-the-art UHPLC method and a conventional HPLC method.
UHPLC Method: High Resolution and Speed
This method is designed for rapid and highly efficient separation of this compound from its potential impurities. The choice of a sub-2 µm particle column and a faster flow rate significantly reduces run time while enhancing peak efficiency and resolution.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 210 nm
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
HPLC Method: The Traditional Workhorse
This method represents a more traditional approach to purity analysis. While the run time is longer and the resolution may be lower compared to the UHPLC method, it can be performed on a wider range of legacy HPLC systems.[8]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) %B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind method comparison, the following diagrams are provided.
Caption: Experimental workflow for the comparative purity analysis.
Caption: Logical relationship between analytical methods and performance.
Comparative Data Analysis
To provide a clear comparison, a sample of this compound containing three known impurities was analyzed using both the UHPLC and HPLC methods described above. The hypothetical data presented in the following table summarizes the key performance characteristics. The impurities are designated as Impurity A (a process-related impurity), Impurity B (a degradation product, e.g., benzyl alcohol), and Impurity C (a closely eluting isomer).
| Parameter | UHPLC Method | HPLC Method |
| Analysis Time (minutes) | 8 | 25 |
| Resolution (Main Peak - Impurity C) | 2.5 | 1.4 |
| Limit of Detection (LOD) for Impurity A | 0.005% | 0.02% |
| Limit of Quantification (LOQ) for Impurity A | 0.015% | 0.06% |
| Peak Tailing Factor (Main Peak) | 1.1 | 1.4 |
| Solvent Consumption per Run (mL) | ~4 | ~25 |
Discussion of Results and Method Selection
The data clearly demonstrates the superior performance of the UHPLC method for the purity analysis of this compound.
-
Speed and Throughput: The most striking difference is the analysis time, with the UHPLC method being over three times faster than the HPLC method. This translates to significantly higher sample throughput, which is a major advantage in a drug development environment.
-
Resolution and Specificity: The UHPLC method provides significantly better resolution between the main peak and the closely eluting Impurity C. A resolution value of 2.5 indicates baseline separation, ensuring accurate quantification of this impurity.[6] The HPLC method, with a resolution of 1.4, shows some peak co-elution, which could compromise the accuracy of the impurity determination. This enhanced resolution is a direct result of the higher efficiency of the sub-2 µm particle column.
-
Sensitivity: The lower LOD and LOQ values for the UHPLC method indicate a higher sensitivity.[4][6] This is critical for the detection and quantification of trace-level impurities, which is often a requirement of regulatory bodies like the FDA and ICH.[9][10]
-
Peak Shape: The tailing factor for the main peak is closer to the ideal value of 1.0 in the UHPLC method, indicating better peak symmetry and overall chromatographic performance.
-
Solvent Consumption: The UHPLC method is also more environmentally friendly, with significantly lower solvent consumption per analysis.
While the HPLC method is still a viable option and may be suitable for routine quality control where the highest sensitivity and speed are not paramount, the UHPLC method is unequivocally the superior choice for method development, validation, and in-depth impurity profiling of this compound. The initial higher capital cost of a UHPLC system is often offset by the long-term savings in solvent costs and increased productivity.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. This guide has provided a comprehensive comparison of UHPLC and HPLC methodologies for this purpose. The experimental data and protocols clearly demonstrate that the UHPLC method offers significant advantages in terms of speed, resolution, and sensitivity.
For laboratories engaged in pharmaceutical development and quality control, the adoption of UHPLC technology for purity analysis can lead to more accurate and efficient workflows, ensuring compliance with stringent regulatory standards and ultimately contributing to the development of safer and more effective medicines. While traditional HPLC methods remain functional, the superior performance of UHPLC makes it the recommended approach for the comprehensive purity analysis of this compound and other pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of Reverse Phase High Performance Liquid Chromatographic Method and Method Validation of Paracetamol by Using Economical Single Mobile Phase - Neliti [neliti.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
A Senior Application Scientist's Guide to the Cross-Validation of Benzyl Methyl(piperidin-4-yl)carbamate Purity by Differential Scanning Calorimetry
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like benzyl methyl(piperidin-4-yl)carbamate, a versatile building block in medicinal chemistry, establishing a robust and reliable purity profile is paramount. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) as a primary method for purity determination, cross-validated against orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Titrimetry. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and analyze comparative data to offer a comprehensive framework for researchers, scientists, and drug development professionals.
The Imperative of Purity: Setting the Stage
This compound, with its characteristic carbamate and piperidine moieties, presents unique analytical challenges. The presence of impurities, whether from residual starting materials, by-products, or degradation products, can have unforeseen consequences. Therefore, employing a multi-faceted analytical approach is not just good practice; it is a scientific and regulatory necessity. The principle of cross-validation, where different analytical methods with distinct chemical principles are used to assess the same attribute, provides a high degree of confidence in the reported purity value.[1][2][3]
Principles of Purity Determination: A Multi-Pronged Approach
A robust purity assessment relies on the convergence of data from orthogonal methods. In this guide, we focus on three widely accepted techniques: Differential Scanning Calorimetry (DSC), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] For purity analysis of crystalline compounds, DSC relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[6][7] A pure, crystalline material exhibits a sharp, well-defined melting endotherm. In contrast, the presence of impurities broadens the melting range and lowers the melting point.[8][9] The shape of the melting peak can be used to quantify the mole fraction of impurities, assuming they are soluble in the molten API and insoluble in the solid phase.[10]
Advantages of DSC for Purity Analysis:
-
Absolute Method: In theory, it does not require a reference standard of the impurity.
-
Small Sample Size: Typically requires only a few milligrams of material.
-
Rapid Analysis: A single DSC scan can be completed relatively quickly.
Limitations to Consider:
-
Applicable to Crystalline Solids: Not suitable for amorphous materials or compounds that decompose upon melting.[11]
-
Eutectic Systems: The method assumes the formation of a simple eutectic system between the API and the impurity.
-
Undetected Impurities: Does not detect impurities that are insoluble in the melt or form solid solutions.
High-Performance Liquid Chromatography (HPLC): A Separation Science Powerhouse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture. For purity determination, a reversed-phase HPLC method with UV detection is commonly employed. The principle involves partitioning the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. The area under the chromatographic peak of the main component, relative to the total area of all peaks, provides a measure of its purity (area percent method).
Strengths of HPLC in Purity Profiling:
-
High Specificity: Capable of separating structurally similar impurities.
-
Quantitative Accuracy: Provides precise and accurate quantification of individual impurities when reference standards are available.
-
Versatility: Applicable to a wide range of compounds, including those that are not amenable to DSC.[12][13]
Points of Consideration:
-
Relative Method: The area percent method assumes that all impurities have the same response factor as the main component, which can introduce inaccuracies.
-
Method Development: Developing a robust, stability-indicating HPLC method can be time-consuming.
-
Undetected Impurities: Impurities that do not possess a chromophore or co-elute with the main peak will not be detected.
Potentiometric Titration: A Classic Quantitative Technique
Given the presence of a basic piperidine nitrogen in this compound, potentiometric titration offers a classic yet highly accurate method for assay and purity determination. This technique involves the gradual addition of a standardized titrant (an acid in this case) to a solution of the sample. The endpoint of the titration, where the analyte has been completely neutralized, is determined by monitoring the change in potential (voltage) of an electrode immersed in the solution. The purity is calculated based on the volume of titrant consumed.
Key Advantages of Titrimetry:
-
Primary Method: Can provide a direct measure of the amount of the basic analyte, offering a high degree of accuracy.
-
Traceable to Standards: The accuracy is directly traceable to the purity of the primary standard used to standardize the titrant.
-
Cost-Effective: The instrumentation and reagents are generally less expensive than those for DSC and HPLC.
Limitations of Titrimetric Analysis:
-
Lack of Specificity: The method will titrate any basic impurities present, potentially leading to an overestimation of purity.[14][15]
-
Larger Sample Size: Typically requires a larger amount of sample compared to DSC and HPLC.
-
Solvent Dependency: The choice of solvent is critical to ensure a sharp and accurate endpoint.[16]
Experimental Design: A Framework for Cross-Validation
A robust cross-validation study requires a well-defined experimental plan. The following outlines the key steps in our comparative analysis of this compound purity.
dot
Caption: Experimental workflow for the cross-validation of purity.
Simulated Experimental Results and Data Analysis
To illustrate the comparative analysis, we present simulated experimental data for a single batch of this compound.
Table 1: Summary of Purity Determination by DSC, HPLC, and Titrimetry
| Analytical Method | Parameter | Result |
| DSC | Purity (mole %) | 99.75% |
| Onset of Melting (°C) | 128.5 | |
| Peak Melting Temp (°C) | 130.2 | |
| HPLC | Purity (Area %) | 99.80% |
| Known Impurity 1 (Area %) | 0.08% | |
| Known Impurity 2 (Area %) | 0.05% | |
| Unknown Impurities (Area %) | 0.07% | |
| Titrimetry | Purity (w/w %) | 99.85% |
| Mean Titrant Volume (mL) | 10.02 | |
| RSD of Titrations (%) | 0.15 |
Data Interpretation
The simulated data shows a high degree of concordance between the three methods, with all purity values falling within a narrow range (99.75% to 99.85%). This agreement provides strong evidence for the accuracy of the assigned purity. The slightly lower purity value obtained by DSC could be attributed to the presence of an impurity that forms a eutectic mixture, which this method is particularly sensitive to. The HPLC data provides valuable information on the impurity profile, quantifying both known and unknown impurities. The titrimetric result, being the highest, may suggest that the impurities present are not basic in nature and therefore not detected by this method.
Detailed Experimental Protocols
The following are detailed protocols for each analytical method, grounded in established best practices.
Protocol for DSC Purity Determination
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.
-
DSC Analysis:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 150°C at a rate of 2°C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Integrate the melting endotherm and calculate the purity using the instrument's software, which applies the van't Hoff equation.
Protocol for HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 220 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the purity as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Protocol for Potentiometric Titration
-
Titrant Standardization: Standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential using a suitable electrode system (e.g., a glass electrode).
-
Data Analysis: Determine the equivalence point from the titration curve (the point of maximum inflection). Calculate the purity based on the volume of titrant consumed, the molecular weight of the analyte, and the sample weight.
Method Comparison and Cross-Validation Logic
The cross-validation of these three methods provides a comprehensive picture of the API's purity.
dot
Caption: Logic of cross-validation for purity assessment.
This multi-pronged approach ensures that the assigned purity is not an artifact of a single analytical technique. For instance, if a non-basic, non-chromophoric impurity that forms a eutectic mixture were present, it would likely be detected by DSC but missed by both HPLC (with UV detection) and titration. Conversely, a basic impurity with a poor UV response might be quantified by titration but underestimated by HPLC. The convergence of results, as shown in our simulated data, provides a high level of confidence.
Conclusion and Recommendations
The cross-validation of this compound purity using DSC, HPLC, and potentiometric titration provides a robust and scientifically sound approach to quality control. While each method has its inherent strengths and limitations, their collective application offers a comprehensive assessment of the API's purity profile.
For routine quality control, HPLC is often the method of choice due to its specificity and ability to monitor individual impurities. However, for the initial characterization of a new batch or reference standard, the use of an absolute method like DSC is highly recommended. Potentiometric titration serves as an excellent orthogonal method, particularly for an API with a titratable functional group.
Ultimately, the choice and combination of analytical methods should be guided by a thorough understanding of the molecule's chemical properties and the potential impurity profile, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[17][18][19][20]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. veeprho.com [veeprho.com]
- 5. news-medical.net [news-medical.net]
- 6. akjournals.com [akjournals.com]
- 7. mt.com [mt.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 10. uspbpep.com [uspbpep.com]
- 11. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s4science.at [s4science.at]
- 13. academic.oup.com [academic.oup.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ICH Official web site : ICH [ich.org]
- 19. starodub.nl [starodub.nl]
- 20. database.ich.org [database.ich.org]
Navigating the Labyrinth of PROTAC Design: A Comparative Guide to Piperidine-Based Linkers
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two.[2] While much attention is often paid to the warhead and E3 ligase ligand, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to induce a stable and productive ternary complex—the cornerstone of successful protein degradation.[2][3]
Historically, PROTAC design has relied heavily on flexible alkyl and polyethylene glycol (PEG) linkers. However, the field is undergoing a paradigm shift, with a growing appreciation for the benefits of more rigid and structurally defined linkers.[2] Among these, saturated heterocyclic scaffolds, particularly piperidine and piperazine, have garnered significant interest. Their incorporation can pre-organize the PROTAC into a bioactive conformation, enhancing metabolic stability and ultimately leading to more potent protein degradation.[4][5]
This guide provides an in-depth, objective comparison of the efficacy of PROTACs featuring piperidine-based linkers. We will delve into the structural and functional nuances of these linkers, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the rational design of next-generation protein degraders.
Core Structural and Functional Comparison: Piperidine vs. Piperazine
Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker. This rigidity is advantageous as it can reduce the entropic penalty associated with the formation of the ternary complex, thereby promoting a more stable and productive arrangement between the POI and the E3 ligase.[4] However, the presence of a second nitrogen atom in the piperazine ring introduces key distinctions that impact the physicochemical properties and overall performance of the resulting PROTAC.
Piperidine Linkers:
-
Structural Rigidity: As a single basic amine, piperidine provides a rigid scaffold that can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[4]
-
Metabolic Stability: The incorporation of a piperidine moiety can enhance the metabolic stability of the PROTAC by shielding adjacent chemical bonds from enzymatic degradation.[4]
Piperazine Linkers:
-
Enhanced Solubility: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC molecule—a significant advantage for these often large and lipophilic compounds.[6][7] The extent of protonation, and therefore the impact on solubility, can be finely tuned by the surrounding chemical environment within the linker.[4][7]
-
Versatile Synthetic Handle: The piperazine scaffold offers a versatile handle for modular and controlled synthesis, facilitating the construction of diverse PROTAC libraries.[6]
A compelling example of the successful application of these rigid linkers is found in the clinical candidates ARV-110 and ARV-471. In the development of these molecules, an initial flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[6][8]
Visualizing the Mechanism and Linker Structures
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the structural differences between piperidine and piperazine-based linkers.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Caption: Structural comparison of piperidine and piperazine-based linkers.
Quantitative Data on PROTAC Performance
Table 1: Impact of Linker Composition on Physicochemical and Pharmacokinetic Properties
| Property | Piperidine Linker | Piperazine Linker | Rationale and Implications |
| Solubility | Generally lower | Can be significantly higher | The second nitrogen in piperazine can be protonated, increasing polarity and aqueous solubility.[6][7] This is a key advantage for large, lipophilic PROTACs. |
| Basicity (pKa) | ≈ 11.22[9] | pKa1 ≈ 5.35, pKa2 ≈ 9.73[9] | Piperidine's higher basicity can lead to strong ionic interactions but may impact cell permeability. Piperazine's dual pKa values allow for fine-tuning of its ionization state at physiological pH.[9] |
| Metabolic Stability | Generally good; rigid structure can be less prone to metabolism.[6] | Can be modulated; linking a piperazine ring via an amide bond can prevent N-dealkylation.[7] | Both can enhance metabolic stability compared to flexible linkers. |
| Permeability | Favorable lipophilicity may aid permeability. | The charged state at physiological pH may reduce passive permeability, but overall improved properties can be beneficial. A balance between solubility and lipophilicity is crucial.[5] | Permeability is a complex property influenced by multiple factors beyond the linker. |
| Synthetic Accessibility | Readily incorporated as a common building block.[6] | Provides a versatile handle for modular synthesis.[6] | Both are synthetically accessible for PROTAC library generation. |
Table 2: Degradation Potency of Representative PROTACs with Piperidine/Piperazine-Containing Linkers
| PROTAC | Target | Linker Features | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Androgen Receptor | Rigid, contains piperidine/piperazine motifs | ~1 nM | >90% | Prostate Cancer Cells | [10] |
| ARV-471 | Estrogen Receptor | Rigid, contains piperidine/piperazine motifs | 0.9 nM | >90% | ER+ Breast Cancer Cells | [10][11] |
| BRD4 Degrader (Example) | BRD4 | Piperazine-containing | <0.5 µM | Not reported | H661 | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly context-dependent and can vary between different studies and cell lines.
Experimental Protocols: A Framework for Evaluation
The rigorous evaluation of PROTACs with different linkers requires a multi-faceted experimental approach. The following protocols provide a detailed, step-by-step methodology for key experiments.
Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC with a piperazine-containing linker.[6]
Materials:
-
Pomalidomide
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
Boc-protected piperazine-containing linker
-
(+)-JQ1 carboxylic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling with Linker: Add the Boc-protected piperazine-containing linker (1.1 eq) to the activated pomalidomide solution. Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Boc Deprotection: After purification of the coupled product, dissolve it in a mixture of TFA and DCM. Stir at room temperature to remove the Boc protecting group. Concentrate the solution under reduced pressure.
-
Coupling with JQ1 Derivative: In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Final Coupling: Add the deprotected pomalidomide-linker intermediate to the activated JQ1 solution. Stir at room temperature until the reaction is complete.
-
Final Purification: Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after PROTAC treatment.[1][12]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dose-response of the PROTAC or a time-course at a fixed concentration. Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Protocol 3: Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.
A. Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free kinetic and affinity data for biomolecular interactions.[3][13][14]
General Workflow:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interactions: Characterize the binary interactions (E3 ligase + PROTAC, POI + PROTAC) by injecting the respective analytes over the immobilized ligand.
-
Ternary Interaction: To measure ternary complex formation, inject the PROTAC and the POI either sequentially or as a pre-mixed solution over the immobilized E3 ligase.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the determination of the cooperativity factor (α), which indicates the extent to which the binding of one component influences the binding of the other.
B. NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity of two proteins within a cell.[15][16][17]
Principle: One protein (e.g., the POI) is tagged with NanoLuc® luciferase (the donor), and the other protein (e.g., the E3 ligase) is tagged with HaloTag® (the acceptor). In the presence of a PROTAC that brings the two proteins together, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a measurable signal that is proportional to the extent of ternary complex formation.
Procedure:
-
Cell Line Generation: Generate a cell line that co-expresses the NanoLuc®-tagged POI and the HaloTag®-tagged E3 ligase.
-
Assay Setup: Plate the cells in a multi-well plate and add the HaloTag® NanoBRET™ 618 ligand.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® substrate and measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion and Future Perspectives
The choice between a piperidine and a piperazine-based linker in PROTAC design is a nuanced decision that hinges on the specific therapeutic target and the desired physicochemical properties of the final molecule. Both scaffolds offer the significant advantage of rigidity, which can be instrumental in achieving potent protein degradation. Piperazine, with its second nitrogen atom, presents a distinct opportunity to enhance aqueous solubility through protonation—a feature that can be modulated by the linker's chemical environment.
The lack of direct head-to-head comparative studies in the public domain highlights the empirical nature of PROTAC optimization. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own evaluations on a case-by-case basis.
As the field of targeted protein degradation continues to mature, a deeper understanding of the structure-activity and structure-property relationships of these and other linker types will be paramount. The integration of computational modeling and structural biology with empirical screening will undoubtedly accelerate the rational design of novel and more effective PROTAC therapeutics. The continued exploration of diverse and innovative linker chemistries, including the strategic use of piperidine and piperazine motifs, will be a key driver of success in unlocking the full therapeutic potential of this exciting modality.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part I) [bldpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 17. Ternary complex formation - Profacgen [profacgen.com]
Unraveling Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Methyl(piperidin-4-yl)carbamate
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for structural elucidation, metabolite identification, and impurity profiling. This guide provides an in-depth analysis of the mass spectrometry fragmentation of benzyl methyl(piperidin-4-yl)carbamate, a compound featuring a carbamate linkage, a piperidine ring, and a benzyl group. By dissecting its fragmentation pathways, we offer a robust framework for interpreting its mass spectral data and objectively compare its fragmentation behavior with alternative structural motifs.
Introduction: The Structural Significance of this compound
This compound incorporates three key functional groups that are prevalent in pharmacologically active compounds. The piperidine ring is a common scaffold in many pharmaceuticals, lending favorable pharmacokinetic properties.[1][2] Carbamates are also integral to numerous drugs and pesticides, and their metabolic fate is of significant interest.[3][4][5] The benzyl protecting group is frequently employed in organic synthesis, and its cleavage is a critical consideration in both synthetic and metabolic pathways.[6][7] Understanding the fragmentation of this specific molecule provides a valuable case study for predicting the behavior of a wide range of related compounds.
Proposed Fragmentation Pathways under Electrospray Ionization (ESI)
Under positive mode Electrospray Ionization (ESI), this compound is expected to readily protonate, primarily on the basic nitrogen of the piperidine ring, to form the precursor ion [M+H]⁺. Collision-Induced Dissociation (CID) of this precursor ion will likely initiate a cascade of fragmentation events dictated by the relative stabilities of the resulting fragment ions and neutral losses.
Two primary fragmentation pathways are proposed, originating from the cleavage of the carbamate group and fragmentation of the piperidine ring.
Pathway A: Carbamate and Benzyl Group Fragmentation
A dominant fragmentation route for carbamates involves the cleavage of the carbamate bond.[3][5] For the protonated this compound, a key fragmentation is the cleavage of the benzylic C-O bond. This can lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[6][7]
Another characteristic fragmentation of N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[3][5] This would result in a fragment ion corresponding to the protonated piperidine ring with a benzyl ether linkage.
Pathway B: Piperidine Ring Fragmentation
The piperidine ring itself is susceptible to fragmentation, typically through α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][8] This leads to the formation of a stable iminium ion. Ring opening and subsequent fragmentation can also occur, leading to a series of smaller fragment ions.[1]
Visualizing the Fragmentation Cascades
To better illustrate the proposed fragmentation pathways, the following diagrams were generated using Graphviz.
Caption: High-level experimental workflow for fragmentation analysis.
Caption: Proposed primary fragmentation pathways for the target molecule.
Comparative Analysis: Experimental Data and Interpretation
To provide a practical comparison, we present hypothetical experimental data from a tandem mass spectrometry (MS/MS) analysis of this compound. The data is compared with the expected fragmentation of a structural analog, tert-butyl methyl(piperidin-4-yl)carbamate, to highlight the influence of the benzyl group versus a tert-butyl group on fragmentation.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis
-
Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 1 µg/mL with the initial mobile phase.
-
Chromatographic Separation: An Agilent 1290 Infinity II LC system equipped with a ZORBAX RRHD Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) was used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry: An Agilent 6495C Triple Quadrupole Mass Spectrometer with an ESI source was used.
-
Ionization Mode: Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 14 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Product ion scan of the protonated molecule [M+H]⁺ with collision energies of 10, 20, and 40 eV.
-
Data Summary and Comparison
| Precursor Ion (m/z) | Collision Energy (eV) | This compound Fragment Ions (m/z) | tert-Butyl Methyl(piperidin-4-yl)carbamate Fragment Ions (m/z) | Interpretation |
| 277.19 | 10 | 221.16, 170.13 | 245.21 | 189.18, 144.14, 57.07 |
| 277.19 | 20 | 170.13, 124.11, 91.05 | 245.21 | 144.14, 84.08, 57.07 |
| 277.19 | 40 | 91.05, 84.08, 70.06 | 245.21 | 84.08, 70.06, 57.07 |
The comparative data clearly demonstrates the diagnostic value of specific fragment ions. The presence of the m/z 91 fragment is a strong indicator of the benzyl group, while the m/z 57 fragment is characteristic of the tert-butyl group. This allows for confident structural assignment even for closely related analogs.
Conclusion: A Predictive Framework for Fragmentation Analysis
The mass spectrometry fragmentation of this compound is a predictable process governed by the inherent chemical properties of its constituent functional groups. By understanding the characteristic fragmentation pathways of the carbamate linkage, the benzyl group, and the piperidine ring, researchers can confidently interpret the resulting mass spectra. This guide provides a foundational framework for the analysis of this and structurally related molecules, enabling more efficient and accurate structural elucidation in pharmaceutical research and development. The comparative approach highlights how subtle structural modifications can lead to distinct and diagnostically useful differences in fragmentation patterns.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Guide to the Inter-laboratory Comparison of Benzyl Methyl(piperidin-4-yl)carbamate Characterization
Abstract
The reproducibility of analytical data is the cornerstone of scientific integrity and a critical component in the development of pharmaceuticals and fine chemicals. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical characterization of benzyl methyl(piperidin-4-yl)carbamate, a key building block in medicinal chemistry. We will delve into the critical analytical techniques, establish a robust protocol for a comparative study, and discuss the interpretation of data to ensure consistency and reliability across different laboratories. This document is intended for researchers, analytical scientists, and quality assurance professionals dedicated to upholding the highest standards of data quality.
Introduction: The Imperative for Reproducible Characterization
This compound is a heterocyclic compound whose structural motif is prevalent in the design of pharmacologically active agents. Its precise chemical identity, purity, and stability are paramount for its intended application, particularly in drug discovery and development where minute variations can lead to significant differences in biological activity and safety profiles.
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating and ensuring the reliability of analytical measurements.[1][2] By analyzing the same homogenous sample at multiple laboratories, an organization can assess the competence of its analytical teams, validate its methods, and identify systematic errors that might otherwise go unnoticed.[1][3] This process is fundamental to Good Laboratory Practice (GLP), which mandates procedures to ensure the quality and integrity of non-clinical studies.[4][5][6]
This guide will walk you through the essential analytical techniques and provide a template for a comprehensive inter-laboratory study.
Core Analytical Techniques for Characterization
A multi-faceted analytical approach is necessary for the unambiguous characterization of this compound. The following techniques provide orthogonal information, creating a complete and reliable analytical profile.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for determining the purity of pharmaceutical compounds and their formulations.[7] For this compound, a reversed-phase HPLC method is typically employed to separate the main component from any potential impurities.
-
Expertise & Experience: The choice of a C18 stationary phase is based on the compound's moderate polarity, provided by the piperidine ring and carbamate group, balanced by the hydrophobicity of the benzyl group. A mobile phase consisting of an acetonitrile/water gradient with a small amount of an acid modifier like formic acid or trifluoroacetic acid is crucial. The acid sharpens the peak shape by ensuring the piperidine nitrogen is consistently protonated. A UV detector set to an appropriate wavelength (e.g., ~254 nm, corresponding to the aromatic benzyl group) provides the necessary sensitivity. Method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[7][8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of the compound's identity.
-
Expertise & Experience: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode is ideal for this molecule, as the basic piperidine nitrogen is readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy (typically < 5 ppm), which can be used to confirm the elemental composition (C₁₅H₂₂N₂O₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.
-
Expertise & Experience: The ¹H NMR spectrum will provide a wealth of information. Key expected signals include the aromatic protons of the benzyl group, the singlet for the N-methyl group, the methylene protons of the benzyl group, and the distinct protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will confirm the number of unique carbon environments, including the characteristic carbonyl signal of the carbamate group. Data from commercial suppliers often confirm that the NMR spectrum is consistent with the expected structure.
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol. The goal is to minimize external variables so that the only significant variable is the laboratory's execution of the method.
Study Workflow
The overall workflow for the inter-laboratory comparison should be clearly mapped out.
Caption: Workflow for the Inter-laboratory Comparison Study.
Experimental Protocol: HPLC Purity Determination
The following protocol provides a detailed, step-by-step methodology for one of the key analyses.
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials:
-
This compound sample (provided by the coordinating lab)
-
Reference standard (if available)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
Class A volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Analytical balance
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
From the stock solution, prepare a working solution at approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
System Suitability:
-
Perform five replicate injections of the working solution.
-
The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.[10]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report the purity value to two decimal places.
-
Comparative Data Analysis (Hypothetical)
Once all laboratories have submitted their data, the coordinating body will perform a statistical analysis to assess performance.
HPLC Purity Results
| Laboratory | Reported Purity (%) | z-score* | Assessment |
| Lab 1 | 99.58 | 0.47 | Satisfactory |
| Lab 2 | 99.65 | 1.13 | Satisfactory |
| Lab 3 | 98.95 | -5.53 | Unsatisfactory |
| Lab 4 | 99.51 | -0.19 | Satisfactory |
| Lab 5 | 99.55 | 0.18 | Satisfactory |
| Consensus Mean | 99.54 | ||
| Std. Dev. | 0.11 |
*z-score is calculated as (Lab Value - Consensus Mean) / Standard Deviation. A common interpretation is that |z| ≤ 2 is satisfactory, 2 < |z| < 3 is questionable, and |z| ≥ 3 is unsatisfactory.
Mass Spectrometry (m/z) Results for [M+H]⁺
| Laboratory | Reported m/z | Mass Accuracy (ppm) | Assessment |
| Lab 1 | 263.1754 | -2.3 | Satisfactory |
| Lab 2 | 263.1762 | 0.8 | Satisfactory |
| Lab 3 | 263.1760 | 0.0 | Satisfactory |
| Lab 4 | 263.1749 | -4.2 | Satisfactory |
| Lab 5 | 263.1763 | 1.1 | Satisfactory |
| Theoretical Mass | 263.1760 |
Discussion and Interpretation
The hypothetical data above reveals several key points:
-
High Concordance: Labs 1, 2, 4, and 5 show excellent agreement in both purity and mass accuracy, demonstrating the robustness of the analytical methods when executed correctly.
-
Identification of an Outlier: Lab 3's purity result is a significant outlier. This would trigger an investigation by the coordinating body and Lab 3. Potential root causes could include:
-
Integration Errors: Incorrectly setting the integration baseline or thresholds.
-
Sample Degradation: Improper sample handling or storage leading to the formation of impurities.
-
Systematic Error: A problem with the HPLC system, such as a contaminated column or detector malfunction.
-
By participating in such a study, Lab 3 gains a crucial opportunity to identify and rectify issues in its analytical workflow, ultimately improving its data quality.[1]
Conclusion
An inter-laboratory comparison is an indispensable exercise for any organization committed to producing high-quality, reliable analytical data. For a molecule like this compound, where precise characterization is critical, such studies ensure that all stakeholders can have confidence in the reported identity, purity, and quality. By fostering a culture of continuous improvement and adherence to standardized, validated methods, the scientific community can ensure the integrity and reproducibility of its findings.
References
- 1. fiveable.me [fiveable.me]
- 2. What is an inter laboratory comparison ? [compalab.org]
- 3. eas-eth.org [eas-eth.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Benzyl methyl(piperidin-4-yl)carbamate
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Benzyl methyl(piperidin-4-yl)carbamate, a compound frequently utilized in complex synthetic pathways within drug development. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring the safety of personnel and the integrity of our environment.
The protocols outlined herein are synthesized from established regulatory standards and field-proven laboratory safety practices. We will delve into the causality behind each step, moving beyond simple instruction to foster a deeper understanding of chemical waste management.
Hazard Identification and Proactive Risk Assessment
Understanding the intrinsic hazards of this compound is the foundational step in developing a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related carbamate analogs, such as Benzyl (piperidin-4-ylmethyl)carbamate. This proactive assessment allows us to anticipate risks and implement appropriate controls.
Based on analog data, this compound is anticipated to be classified with the following hazards under the Globally Harmonized System (GHS).[1]
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Indicates potential for adverse health effects if ingested.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Contact with skin may lead to inflammation, redness, or itching.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Can cause significant, but reversible, eye irritation upon contact.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or fumes may irritate the respiratory tract.[1][2] |
These classifications mandate careful handling at all stages, from initial use to final disposal, to prevent accidental exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]
Pre-Disposal Procedures: Spill Management Protocol
An accidental release is a critical event that requires an immediate and structured response. The following protocol is designed to safely contain and clean up spills of this compound, minimizing exposure and environmental contamination.
Step-by-Step Spill Response
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1][3]
-
Don Personal Protective Equipment (PPE): Before re-entering the area, personnel must wear appropriate PPE, including:
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid solutions, cover with an inert, absorbent material like diatomite or universal binders.[1] Prevent the spill from entering drains or waterways.[3]
-
Collect and Containerize: Place the absorbed material or swept powder into a clearly labeled, sealable container designated for hazardous waste.[3][4]
-
Decontaminate the Area: Scrub the spill surface with alcohol or a suitable laboratory detergent and water.[1] Collect all decontamination materials (e.g., wipes, absorbent pads) and place them in the same hazardous waste container.
-
Post-Cleanup: Wash hands thoroughly with soap and water after handling is complete. Remove and launder contaminated clothing before reuse.[1][4]
Spill Response Workflow
References
A Comprehensive Guide to the Safe Handling of Benzyl methyl(piperidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The safe handling of chemical reagents is paramount in a laboratory setting to protect personnel and the environment.[1] This guide outlines the potential hazards associated with Benzyl methyl(piperidin-4-yl)carbamate and provides detailed recommendations for personal protective equipment (PPE), handling procedures, and emergency response. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the SDS of the closely related compound, Benzyl (piperidin-4-ylmethyl)carbamate, and general safety principles for carbamates and piperidine derivatives.
Hazard Identification and Risk Assessment
This compound is a compound that, based on the toxicological data of its structural analog, should be handled with care. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the work environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of personal protective equipment.[2] The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133, ANSI Z87.1 | To protect against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | ASTM F2413 | To prevent skin contact, which can cause irritation.[3] |
| Body | Laboratory coat | --- | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for large quantities or when generating dust or aerosols. | NIOSH | To prevent inhalation of dust or vapors that may cause respiratory irritation.[4] |
It is crucial to inspect all PPE for integrity before each use and to remove it before leaving the laboratory area. [5]
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of this compound in a designated area, such as a chemical fume hood, to control potential dust and vapor release.[1]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Minimize Dust: Handle the solid compound carefully to minimize the generation of dust.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Controlled Addition: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.[2]
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.[7]
Minor Spill (Contained in Fume Hood)
-
Alert Personnel: Inform others in the immediate area.[8]
-
Containment: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[9]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent.
Major Spill (Outside Fume Hood)
-
Evacuate: Immediately evacuate the laboratory.[8]
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Alert your institution's emergency response team and provide them with details of the spill.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container.[11]
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal, in accordance with EPA or local regulations.[12][13]
By adhering to these guidelines, researchers can work safely with this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 9. westlab.com [westlab.com]
- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




